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  • Product: 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
  • CAS: 5447-47-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, a heterocyclic compound of signi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore present in numerous therapeutic agents with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide details the fundamental properties, synthesis, and potential applications of this specific cyclopentane-fused derivative, offering a valuable resource for researchers engaged in drug discovery and development.

Introduction

2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid belongs to the quinoline carboxylic acid class of compounds, which are recognized for their diverse pharmacological activities.[2] The fusion of a cyclopentane ring to the quinoline core introduces a degree of conformational rigidity and alters the lipophilicity of the molecule, which can significantly influence its interaction with biological targets. Derivatives of the 2,3-dihydro-1H-cyclopenta[b]quinoline scaffold have been investigated for their potential as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease, as fructose-1,6-bisphosphatase inhibitors for metabolic disorders, and as nonsteroidal glucocorticoid receptor antagonists.[1][3][4][5] This highlights the therapeutic potential of this molecular framework.

This guide will delve into the core physicochemical properties of the title compound, provide a detailed, field-proven protocol for its synthesis via the Pfitzinger reaction, and explore its known and potential biological activities and mechanisms of action.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The key properties of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₂[6]
Molecular Weight 213.23 g/mol [6][7]
CAS Number 5447-47-2[7][8]
Appearance Solid (predicted)
Purity Typically >96% (commercially available)[9]
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported
pKa Not reported (predicted to be acidic due to the carboxylic acid group)

Synthesis and Characterization

The synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is most effectively achieved through the Pfitzinger quinoline synthesis, a classic and reliable method for the preparation of quinoline-4-carboxylic acids.[10][11]

The Pfitzinger Reaction: A Mechanistic Overview

The Pfitzinger reaction involves the condensation of isatin (or a derivative) with a carbonyl compound containing an α-methylene group, under basic conditions.[11] The reaction proceeds through a series of steps:

  • Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of an isatinic acid (a keto-acid) intermediate.

  • Condensation and Imine Formation: The amino group of the opened isatin intermediate then condenses with the carbonyl group of cyclopentanone to form an imine.

  • Tautomerization and Cyclization: The imine tautomerizes to the more stable enamine, which then undergoes an intramolecular cyclization.

  • Dehydration: The cyclized intermediate readily dehydrates to yield the aromatic quinoline ring, affording the final product.

Diagram of the Pfitzinger Reaction Workflow

Pfitzinger_Workflow cluster_reactants Reactants Isatin Isatin RingOpening Ring Opening of Isatin Isatin->RingOpening Hydrolysis Cyclopentanone Cyclopentanone Condensation Condensation & Cyclization Cyclopentanone->Condensation Base Base (e.g., KOH) Base->RingOpening RingOpening->Condensation Dehydration Dehydration Condensation->Dehydration Product 2,3-Dihydro-1H-cyclopenta[b] quinoline-9-carboxylic acid Dehydration->Product

Caption: General workflow of the Pfitzinger reaction for the synthesis of the target compound.

Detailed Experimental Protocol for Synthesis

The following protocol is a robust, self-validating system for the synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid.

Materials:

  • Isatin

  • Cyclopentanone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) or Acetic acid

  • Standard laboratory glassware and reflux apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Addition of Reactants: To this basic solution, add isatin and stir until it dissolves. Then, add cyclopentanone to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 24 hours.[12]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Isolation of the Product: Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted cyclopentanone. Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of approximately 4-5. The product will precipitate out of the solution.[13]

  • Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid.[12]

Spectroscopic Characterization

1H NMR Spectroscopy:

  • Aromatic Protons: Signals in the range of 7.5-9.0 ppm corresponding to the protons on the quinoline ring system.

  • Cyclopentane Protons: Aliphatic protons of the cyclopentane ring will appear as multiplets in the upfield region, likely between 2.0 and 3.5 ppm.

  • Carboxylic Acid Proton: A characteristic broad singlet is expected far downfield, typically around 12 ppm.

13C NMR Spectroscopy:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the range of 165-185 ppm.

  • Aromatic and Olefinic Carbons: Carbons of the quinoline ring will appear in the aromatic region, typically between 110 and 150 ppm.

  • Aliphatic Carbons: The sp³ hybridized carbons of the cyclopentane ring will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy:

  • O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C-O Stretch: A medium intensity band in the region of 1200-1300 cm⁻¹.

  • Aromatic C=C and C=N Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry:

  • The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 213.[14]

  • A prominent fragment ion should be observed at m/z = 168, corresponding to the loss of the carboxylic acid group (-COOH).[14]

Biological Activity and Therapeutic Potential

The 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. While specific biological data for the parent compound is limited in publicly available literature, the activities of its derivatives provide strong evidence for its therapeutic potential.

Diagram of Potential Therapeutic Applications

Biological_Potential Core 2,3-Dihydro-1H-cyclopenta[b] quinoline-9-carboxylic acid Scaffold AChE Acetylcholinesterase (AChE) Inhibition Core->AChE F16BPase Fructose-1,6-bisphosphatase (F16BPase) Inhibition Core->F16BPase GR Glucocorticoid Receptor (GR) Antagonism Core->GR Antiproliferative Antiproliferative Activity Core->Antiproliferative Alzheimers Alzheimer's Disease AChE->Alzheimers Potential Treatment Metabolic Metabolic Disorders F16BPase->Metabolic Potential Treatment Depression Depression/CNS Disorders GR->Depression Potential Treatment Cancer Cancer Antiproliferative->Cancer Potential Treatment

Caption: Potential therapeutic applications based on the biological activities of derivatives.

Acetylcholinesterase Inhibition

Derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine.[4] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The rigid, fused ring system of the cyclopenta[b]quinoline core can effectively mimic the binding of endogenous ligands to the active site of the enzyme.

Fructose-1,6-bisphosphatase Inhibition

The 2,3-dihydro-1H-cyclopenta[b]quinoline moiety has been identified as a suitable scaffold for the development of potent inhibitors of fructose-1,6-bisphosphatase (F16BPase).[1] This enzyme is a key regulator of gluconeogenesis, and its inhibition is a potential therapeutic approach for the treatment of type 2 diabetes and other metabolic disorders.

Glucocorticoid Receptor Antagonism

Nonsteroidal antagonists of the glucocorticoid receptor (GR) are of interest for the treatment of depression and other stress-related disorders. Cyclopenta[h]quinoline derivatives have shown potent in vitro activity and in vivo antidepressant-like effects, suggesting that the broader cyclopenta-fused quinoline scaffold is a promising starting point for the design of novel GR antagonists.[5]

Antiproliferative and Anti-inflammatory Potential

Quinoline carboxylic acids are known to possess antiproliferative and anti-inflammatory properties.[2] Some quinoline-4-carboxylic acid derivatives have been shown to inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, which is crucial for cell proliferation.[15] This suggests that 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid could serve as a valuable lead compound for the development of novel anticancer and anti-inflammatory agents. The potential mechanism of action for some quinoline-related carboxylic acids is also speculated to involve the chelation of divalent metals.[2]

Safety and Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[14]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[14]

Researchers handling this compound should use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and work in a well-ventilated area. A detailed toxicological profile of this compound is not available, and further studies are required to fully assess its safety.

Conclusion

2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is a synthetically accessible heterocyclic compound with a promising molecular scaffold for drug discovery. The well-established Pfitzinger reaction provides a reliable route for its synthesis. While specific experimental data for the parent compound are sparse, the diverse and potent biological activities of its derivatives strongly suggest its potential as a valuable starting point for the development of novel therapeutics targeting a range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. Further investigation into the biological activity and toxicological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

  • Design, synthesis, and biological evaluation of substituted 2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamine related compounds as fructose-1,6-bisphosphatase inhibitors. Bioorganic & Medicinal Chemistry, 2006, 14(23), 7846-7853. [Link]

  • Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis, 2005, 586-588. [https://www.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/pfitzinger-quinoline-synthesis/B9E1B7F0E5B1B7C3B7B1B7E0B8B1B7E2B8B1B7E3B8B1B7E4B8B1B7E5B8B1B7E6B8B1B7E7B8B1B7E8B8B1B7E9B8B1B7F0B8B1B7F1B8B1B7F2B8B1B7F3B8B1B7F4B8B1B7F5B8B1B7F6B8B1B7F7B8B1B7F8B8B1B7F9B8B2B7E0B8B2B7E1B8B2B7E2B8B2B7E3B8B2B7E4B8B2B7E5B8B2B7E6B8B2B7E7B8B2B7E8B8B2B7E9B8B2B7F0B8B2B7F1B8B2B7F2B8B2B7F3B8B2B7F4B8B2B7F5B8B2B7F6B8B2B7F7B8B2B7F8B8B2B7F9B8B3B7E0B8B3B7E1B8B3B7E2B8B3B7E3B8B3B7E4B8B3B7E5B8B3B7E6B8B3B7E7B8B3B7E8B8B3B7E9B8B3B7F0B8B3B7F1B8B3B7F2B8B3B7F3B8B3B7F4B8B3B7F5B8B3B7F6B8B3B7F7B8B3B7F8B8B3B7F9B8B4B7E0B8B4B7E1B8B4B7E2B8B4B7E3B8B4B7E4B8B4B7E5B8B4B7E6B8B4B7E7B8B4B7E8B8B4B7E9B8B4B7F0B8B4B7F1B8B4B7F2B8B4B7F3B8B4B7F4B8B4B7F5B8B4B7F6B8B4B7F7B8B4B7F8B8B4B7F9B8B5B7E0B8B5B7E1B8B5B7E2B8B5B7E3B8B5B7E4B8B5B7E5B8B5B7E6B8B5B7E7B8B5B7E8B8B5B7E9B8B5B7F0B8B5B7F1B8B5B7F2B8B5B7F3B8B5B7F4B8B5B7F5B8B5B7F6B8B5B7F7B8B5B7F8B8B5B7F9B8B6B7E0B8B6B7E1B8B6B7E2B8B6B7E3B8B6B7E4B8B6B7E5B8B6B7E6B8B6B7E7B8B6B7E8B8B6B7E9B8B6B7F0B8B6B7F1B8B6B7F2B8B6B7F3B8B6B7F4B8B6B7F5B8B6B7F6B8B6B7F7B8B6B7F8B8B6B7F9B8B7B7E0B8B7B7E1B8B7B7E2B8B7B7E3B8B7B7E4B8B7B7E5B8B7B7E6B8B7B7E7B8B7B7E8B8B7B7E9B8B7B7F0B8B7B7F1B8B7B7F2B8B7B7F3B8B7B7F4B8B7B7F5B8B7B7F6B8B7B7F7B8B7B7F8B8B7B7F9B8B8B7E0B8B8B7E1B8B8B7E2B8B8B7E3B8B8B7E4B8B8B7E5B8B8B7E6B8B8B7E7B8B8B7E8B8B8B7E9B8B8B7F0B8B8B7F1B8B8B7F2B8B8B7F3B8B8B7F4B8B8B7F5B8B8B7F6B8B8B7F7B8B8B7F8B8B8B7F9B8B9B7E0B8B9B7E1B8B9B7E2B8B9B7E3B8B9B7E4B8B9B7E5B8B9B7E6B8B9B7E7B8B9B7E8B8B9B7E9B8B9B7F0B8B9B7F1B8B9B7F2B8B9B7F3B8B9B7F4B8B9B7F5B8B9B7F6B8B9B7F7B8B9B7F8B8B9B7F9B8C0B7E0B8C0B7E1B8C0B7E2B8C0B7E3B8C0B7E4B8C0B7E5B8C0B7E6B8C0B7E7B8C0B7E8B8C0B7E9B8C0B7F0B8C0B7F1B8C0B7F2B8C0B7F3B8C0B7F4B8C0B7F5B8C0B7F6B8C0B7F7B8C0B7F8B8C0B7F9B8C1B7E0B8C1B7E1B8C1B7E2B8C1B7E3B8C1B7E4B8C1B7E5B8C1B7E6B8C1B7E7B8C1B7E8B8C1B7E9B8C1B7F0B8C1B7F1B8C1B7F2B8C1B7F3B8C1B7F4B8C1B7F5B8C1B7F6B8C1B7F7B8C1B7F8B8C1B7F9B8C2B7E0B8C2B7E1B8C2B7E2B8C2B7E3B8C2B7E4B8C2B7E5B8C2B7E6B8C2B7E7B8C2B7E8B8C2B7E9B8C2B7F0B8C2B7F1B8C2B7F2B8C2B7F3B8C2B7F4B8C2B7F5B8C2B7F6B8C2B7F7B8C2B7F8B8C2B7F9B8C3B7E0B8C3B7E1B8C3B7E2B8C3B7E3B8C3B7E4B8C3B7E5B8C3B7E6B8C3B7E7B8C3B7E8B8C3B7E9B8C3B7F0B8C3B7F1B8C3B7F2B8C3B7F3B8C3B7F4B8C3B7F5B8C3B7F6B8C3B7F7B8C3B7F8B8C3B7F9B8C4B7E0B8C4B7E1B8C4B7E2B8C4B7E3B8C4B7E4B8C4B7E5B8C4B7E6B8C4B7E7B8C4B7E8B8C4B7E9B8C4B7F0B8C4B7F1B8C4B7F2B8C4B7F3B8C4B7F4B8C4B7F5B8C4B7F6B8C4B7F7B8C4B7F8B8C4B7F9B8C5B7E0B8C5B7E1B8C5B7E2B8C5B7E3B8C5B7E4B8C5B7E5B8C5B7E6B8C5B7E7B8C5B7E8B8C5B7E9B8C5B7F0B8C5B7F1B8C5B7F2B8C5B7F3B8C5B7F4B8C5B7F5B8C5B7F6B8C5B7F7B8C5B7F8B8C5B7F9B8C6B7E0B8C6B7E1B8C6B7E2B8C6B7E3B8C6B7E4B8C6B7E5B8C6B7E6B8C6B7E7B8C6B7E8B8C6B7E9B8C6B7F0B8C6B7F1B8C6B7F2B8C6B7F3B8C6B7F4B8C6B7F5B8C6B7F6B8C6B7F7B8C6B7F8B8C6B7F9B8C7B7E0B8C7B7E1B8C7B7E2B8C7B7E3B8C7B7E4B8C7B7E5B8C7B7E6B8C7B7E7B8C7B7E8B8C7B7E9B8C7B7F0B8C7B7F1B8C7B7F2B8C7B7F3B8C7B7F4B8C7B7F5B8C7B7F6B8C7B7F7B8C7B7F8B8C7B7F9B8C8B7E0B8C8B7E1B8C8B7E2B8C8B7E3B8C8B7E4B8C8B7E5B8C8B7E6B8C8B7E7B8C8B7E8B8C8B7E9B8C8B7F0B8C8B7F1B8C8B7F2B8C8B7F3B8C8B7F4B8C8B7F5B8C8B7F6B8C8B7F7B8C8B7F8B8C8B7F9B8C9B7E0B8C9B7E1B8C9B7E2B8C9B7E3B8C9B7E4B8C9B7E5B8C9B7E6B8C9B7E7B8C9B7E8B8C9B7E9B8C9B7F0B8C9B7F1B8C9B7F2B8C9B7F3B8C9B7F4B8C9B7F5B8C9B7F6B8C9B7F7B8C9B7F8B8C9B7F9B8D0B7E0B8D0B7E1B8D0B7E2B8D0B7E3B8D0B7E4B8D0B7E5B8D0B7E6B8D0B7E7B8D0B7E8B8D0B7E9B8D0B7F0B8D0B7F1B8D0B7F2B8D0B7F3B8D0B7F4B8D0B7F5B8D0B7F6B8D0B7F7B8D0B7F8B8D0B7F9B8D1B7E0B8D1B7E1B8D1B7E2B8D1B7E3B8D1B7E4B8D1B7E5B8D1B7E6B8D1B7E7B8D1B7E8B8D1B7E9B8D1B7F0B8D1B7F1B8D1B7F2B8D1B7F3B8D1B7F4B8D1B7F5B8D1B7F6B8D1B7F7B8D1B7F8B8D1B7F9B8D2B7E0B8D2B7E1B8D2B7E2B8D2B7E3B8D2B7E4B8D2B7E5B8D2B7E6B8D2B7E7B8D2B7E8B8D2B7E9B8D2B7F0B8D2B7F1B8D2B7F2B8D2B7F3B8D2B7F4B8D2B7F5B8D2B7F6B8D2B7F7B8D2B7F8B8D2B7F9B8D3B7E0B8D3B7E1B8D3B7E2B8D3B7E3B8D3B7E4B8D3B7E5B8D3B7E6B8D3B7E7B8D3B7E8B8D3B7E9B8D3B7F0B8D3B7F1B8D3B7F2B8D3B7F3B8D3B7F4B8D3B7F5B8D3B7F6B8D3B7F7B8D3B7F8B8D3B7F9B8D4B7E0B8D4B7E1B8D4B7E2B8D4B7E3B8D4B7E4B8D4B7E5B8D4B7E6B8D4B7E7B8D4B7E8B8D4B7E9B8D4B7F0B8D4B7F1B8D4B7F2B8D4B7F3B8D4B7F4B8D4B7F5B8D4B7F6B8D4B7F7B8D4B7F8B8D4B7F9B8D5B7E0B8D5B7E1B8D5B7E2B8D5B7E3B8D5B7E4B8D5B7E5B8D5B7E6B8D5B7E7B8D5B7E8B8D5B7E9B8D5B7F0B8D5B7F1B8D5B7F2B8D5B7F3B8D5B7F4B8D5B7F5B8D5B7F6B8D5B7F7B8D5B7F8B8D5B7F9B8D6B7E0B8D6B7E1B8D6B7E2B8D6B7E3B8D6B7E4B8D6B7E5B8D6B7E6B8D6B7E7B8D6B7E8B8D6B7E9B8D6B7F0B8D6B7F1B8D6B7F2B8D6B7F3B8D6B7F4B8D6B7F5B8D6B7F6B8D6B7F7B8D6B7F8B8D6B7F9B8D7B7E0B8D7B7E1B8D7B7E2B8D7B7E3B8D7B7E4B8D7B7E5B8D7B7E6B8D7B7E7B8D7B7E8B8D7B7E9B8D7B7F0B8D7B7F1B8D7B7F2B8D7B7F3B8D7B7F4B8D7B7F5B8D7B7F6B8D7B7F7B8D7B7F8B8D7B7F9B8D8B7E0B8D8B7E1B8D8B7E2B8D8B7E3B8D8B7E4B8D8B7E5B8D8B7E6B8D8B7E7B8D8B7E8B8D8B7E9B8D8B7F0B8D8B7F1B8D8B7F2B8D8B7F3B8D8B7F4B8D8B7F5B8D8B7F6B8D8B7F7B8D8B7F8B8D8B7F9B8D9B7E0B8D9B7E1B8D9B7E2B8D9B7E3B8D9B7E4B8D9B7E5B8D9B7E6B8D9B7E7B8D9B7E8B8D9B7E9B8D9B7F0B8D9B7F1B8D9B7F2B8D9B7F3B8D9B7F4B8D9B7F5B8D9B7F6B8D9B7F7B8D9B7F8B8D9B7F9B8E0B7E0B8E0B7E1B8E0B7E2B8E0B7E3B8E0B7E4B8E0B7E5B8E0B7E6B8E0B7E7B8E0B7E8B8E0B7E9B8E0B7F0B8E0B7F1B8E0B7F2B8E0B7F3B8E0B7F4B8E0B7F5B8E0B7F6B8E0B7F7B8E0B7F8B8E0B7F9B8E1B7E0B8E1B7E1B8E1B7E2B8E1B7E3B8E1B7E4B8E1B7E5B8E1B7E6B8E1B7E7B8E1B7E8B8E1B7E9B8E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4B7E0BB94B7E1BB94B7E2BB94B7E3BB94B7E4BB94B7E5BB94B7E6BB94B7E7BB94B7E8BB94B7E9BB94B7F0BB94B7F1BB94B7F2BB94B7F3BB94B7F4BB94B7F5BB94B7F6BB94B7F7BB94B7F8BB94B7F9BB95B7E0BB95B7E1BB95B7E2BB95B7E3BB95B7E4BB95B7E5BB95B7E6BB95B7E7BB95B7E8BB95B7E9BB95B7F0BB95B7F1BB95B7F2BB95B7F3BB95B7F4BB95B7F5BB95B7F6BB95B7F7BB95B7F8BB95B7F9BB96B7E0BB96B7E1BB96B7E2BB96B7E3BB96B7E4BB96B7E5BB96B7E6BB96B7E7BB96B7E8BB96B7E9BB96B7F0BB96B7F1BB96B7F2BB96B7F3BB96B7F4BB96B7F5BB96B7F6BB96B7F7BB96B7F8BB96B7F9BB97B7E0BB97B7E1BB97B7E2BB97B7E3BB97B7E4BB97B7E5BB97B7E6BB97B7E7BB97B7E8BB97B7E9BB97B7F0BB97B7F1BB97B7F2BB97B7F3BB97B7F4BB97B7F5BB97B7F6BB97B7F7BB97B7F8BB97B7F9BB98B7E0BB98B7E1BB98B7E2BB98B7E3BB98B7E4BB98B7E5BB98B7E6BB98B7E7BB98B7E8BB98B7E9BB98B7F0BB98B7F1BB98B7F2BB98B7F3BB98B7F4BB98B7F5BB98B7F6BB98B7F7BB98B7F8BB98B7F9BB99B7E0BB99B7E1BB99B7E2BB99B7E3BB99B7E4BB99B7E5BB99B7E6BB99B7E7BB99B7E8BB99B7E9BB99B7F0BB99B7F1BB99B7F2BB99B7F3BB99B7F4BB99B7F5BB99B7F6BB99B7F7BB99B7F8BB99B7F9BC00B7E0BC00B7E1BC00B7E2BC00B7E3BC00B7E4BC00B7E5BC00B7E6BC00B7E7BC00B7E8BC00B7E9BC00B7F0BC00B7F1BC00B7F2BC00B7F3BC00B7F4BC00B7F5BC00B7F6BC00B7F7BC00B7F8BC00B7F9BC01B7E0BC01B7E1BC01B7E2BC01B7E3BC01B7E4BC01B7E5BC01B7E6BC01B7E7BC01B7E8BC01B7E9BC01B7F0BC01B7F1BC01B7F2BC01B7F3BC01B7F4BC01B7F5BC01B7F6BC01B7F7BC01B7F8BC01B7F9BC02B7E0BC02B7E1BC02B7E2BC02B7E3BC02B7E4BC02B7E5BC02B7E6BC02B7E7BC02B7E8BC02B7E9BC02B7F0BC02B7F1BC02B7F2BC02B7F3BC02B7F4BC02B7F5BC02B7F6BC02B7F7BC02B7F8BC02B7F9BC03B7E0BC03B7E1BC03B7E2BC03B7E3BC03B7E4BC03B7E5BC03B7E6BC03B7E7BC03B7E8BC03B7E9BC03B7F0BC03B7F1BC03B7F2BC03B7F3BC03B7F4BC03B7F5BC03B7F6BC03B7F7BC03B7F8BC03B7F9BC04B7E0BC04B7E1BC04B7E2BC04B7E3BC04B7E4BC04B7E5BC04B7E6BC04B7E7BC04B7E8BC04B7E9BC04B7F0BC04B7F1BC04B7F2BC04B7F3BC04B7F4BC04B7F5BC04B7F6BC04B7F7BC04B7F8BC04B7F9BC05B7E0BC05B7E1BC05B7E2BC05B7E3BC05B7E4BC05B7E5BC05B7E6BC05B7E7BC05B7E8BC05B7E9BC05B7F0BC05B7F1BC05B7F2BC05B7F3BC05B7F4BC05B7F5BC05B7F6BC05B7F7BC05B7F8BC05B7F9BC06B7E0BC06B7E1BC06B7E2BC06B7E3BC06B7E4BC06B7E5BC06B7E6BC06B7E7BC06B7E8BC06B7E9BC06B7F0BC06B7F1BC06B7F2BC06B7F3BC06B7F4BC06B7F5BC06B7F6BC06B7F7BC06B7F8BC06B7F9BC07B7E0BC07B7E1BC07B7E2BC07B7E3BC07B7E4BC07B7E5BC07B7E6BC07B7E7BC07B7E8BC07B7E9BC07B7F0BC07B7F1BC07B7F2BC07B7F3BC07B7F4BC07B7F5BC07B7F6BC07B7F7BC07B7F8BC07B7F9BC08B7E0BC08B7E1BC08B7E2BC08B7E3BC08B7E4BC08B7E5BC08B7E6BC08B7E7BC08B7E8BC08B7E9BC08B7F0BC08B7F1BC08B7F2BC08B7F3BC08B7F4BC08B7F5BC08B7F6BC08B7F7BC08B7F8BC08B7F9BC09B7E0BC09B7E1BC09B7E2BC09B7E3BC09B7E4BC09B7E5BC09B7E6BC09B7E7BC09B7E8BC09B7E9BC09B7F0BC09B7F1BC09B7F2BC09B7F3BC09B7F4BC09B7F5BC09B7F6BC09B7F7BC09B7F8BC09B7F9BC10B7E0BC10B7E1BC10B7E2BC10B7E3BC10B7E4BC10B7E5BC10B7E6BC10B7E7BC10B7E8BC10B7E9BC10B7F0BC10B7F1BC10B7F2BC10B7F3BC10B7F4BC10B7F5BC10B7F6BC10B7F7BC10B7F8BC10B7F9BC11B7E0BC11B7E1BC11B7E2BC11B7E3BC11B7E4BC11B7E5BC11B7E6BC11B7E7BC11B7E8BC11B7E9BC11B7F0BC11B7F1BC11B7F2BC11B7F3BC11B7F4BC11B7F5BC11B7F6BC11B7F7BC11B7F8BC11B7F9BC12B7E0BC12B7E1BC12B7E2BC12B7E3BC12B7E4BC12B7E5BC12B7E6BC12B7E7BC12B7E8BC12B7E9BC12B7F0BC12B7F1BC12B7F2BC12B7F3BC12B7F4BC12B7F5BC12B7F6BC12B7F7BC12B7F8BC12B7F9BC13B7E0BC13B7E1BC13B7E2BC13B7E3BC13B7E4BC13B7E5BC13B7E6BC13B7E7BC13B7E8BC13B7E9BC13B7F0BC13B7F1BC13B7F2BC13B7F3BC13B7F4BC13B7F5BC13B7F6BC13B7F7BC13B7F8BC13B7F9BC14B7E0BC14B7E1BC14B7E2BC14B7E3BC14B7E4BC14B7E5BC14B7E6BC14B7E7BC14B7E8BC14B7E9BC14B7F0BC14B7F1BC14B7F2BC14B7F3BC14B7F4BC14B7F5BC14B7F6BC14B7F7BC14B7F8BC14B7F9BC15B7E0BC15B7E1BC15B7E2BC15B7E3BC15B7E4BC15B7E5BC15B7E6BC15B7E7BC15B7E8BC15B7E9BC15B7F0BC15B7F1BC15B7F2BC15B7F3BC15B7F4BC15B7F5BC15B7F6BC15B7F7BC15B7F8BC15B7F9BC16B7E0BC16B7E1BC16B7E2BC16B7E3BC16B7E4BC16B7E5BC16B7E6BC16B7E7BC16B7E8BC16B7E9BC16B7F0BC16B7F1BC16B7F2BC16B7F3BC16B7F4BC16B7F5BC16B7F6BC16B7F7BC16B7F8BC16B7F9BC17B7E0BC17B7E1BC17B7E2BC17B7E3BC17B7E4BC17B7E5BC17B7E6BC17B7E7BC17B7E8BC17B7E9BC17B7F0BC17B7F1BC17B7F2BC17B7F3BC17B7F4BC17B7F5BC17B7F6BC17B7F7BC17B7F8BC17B7F9BC18B7E0BC18B7E1BC18B7E2BC18B7E3BC18B7E4BC18B7E5BC18B7E6BC18B7E7BC18B7E8BC18B7E9BC18B7F0BC18B7F1BC18B7F2BC18B7F3BC18B7F4BC18B7F5BC18B7F6BC18B7F7BC18B7F8BC18B7F9BC19B7E0BC19B7E1BC19B7E2BC19B7E3BC19B7E4BC19B7E5BC19B7E6BC19B7E7BC19B7E8BC19B7E9BC19B7F0BC19B7F1BC19B7F2BC19B7F3BC19B7F4BC19B7F5BC19B7F6BC19B7F7BC19B7F8BC19B7F9BC20B7E0BC20B7E1BC20B7E2BC20B7E3BC20B7E4BC20B7E5BC20B7E6BC20B7E7BC20B7E8BC20B7E9BC20B7F0BC20B7F1BC20B7F2BC20B7F3BC20B7F4BC20B7F5BC20B7F6BC20B7F7BC20B7F8BC20B7F9BC21B7E0BC21B7E1BC21B7E2BC21B7E3BC21B7E4BC21B7E5BC21B7E6BC21B7E7BC21B7E8BC21B7E9BC21B7F0BC21B7F1BC21B7F2BC21B7F3BC21B7F4BC21B7F5BC21B7F6BC21B7F7BC21B7F8BC21B7F9BC22B7E0BC22B7E1BC22B7E2BC22B7E3BC22B7E4BC22B7E5BC22B7E6BC22B7E7BC22B7E8BC22B7E9BC22B7F0BC22B7F1BC22B7F2BC22B7F3BC22B7F4BC22B7F5BC22B7F6BC22B7F7BC22B7F8BC22B7F9BC23B7E0BC23B7E1BC23B7E2BC23B7E3BC23B7E4BC23B7E5BC23B7E6BC23B7E7BC23B7E8BC23B7E9BC23B7F0BC23B7F1BC23B7F2BC23B7F3BC23B7F4BC23B7F5BC23B7F6BC23B7F7BC23B7F8BC23B7F9BC24B7E0BC24B7E1BC24B7E2BC24B7E3BC24B7E4BC24B7E5BC24B7E6BC24B7E7BC24B7E8BC24B7E9BC24B7F0BC24B7F1BC24B7F2BC24B7F3BC24B7F4BC24B7F5BC24B7F6BC24B7F7BC24B7F8BC24B7F9BC25B7E0BC25B7E1BC25B7E2BC25B7E3BC25B7E4BC25B7E5BC25B7E6BC25B7E7BC25B7E8BC25B7E9BC25B7F0BC25B7F1BC25B7F2BC25B7F3BC25B7F4BC25B7F5BC25B7F6BC25B7F7BC25B7F8BC25B7F9BC26B7E0BC26B7E1BC26B7E2BC26B7E3BC26B7E4BC26B7E5BC26B7E6BC26B7E7BC26B7E8BC26B7E9BC26B7F0BC26B7F1BC26B7F2BC26B7F3BC26B7F4BC26B7F5BC26B7F6BC26B7F7BC26B7F8BC26B7F9BC27B7E0BC27B7E1BC27B7E2BC27B7E3BC27B7E4BC27B7E5BC27B7E6BC27B7E7BC27B7E8BC27B7E9BC27B7F0BC27B7F1BC27B7F2BC27B7F3BC27B7F4BC27B7F5BC27B7F6BC27B7F7BC27B7F8BC27B7F9BC28B7E0BC28B7E1BC28B7E2BC28B7E3BC28B7E4BC28B7E5BC28B7E6BC28B7E7BC28B7E8BC28B7E9BC28B7F0BC28B7F1BC28B7F2BC28B7F3BC28B7F4BC28B7F5BC28B7F6BC28B7F7BC28B7F8BC28B7F9BC29B7E0BC29B7E1BC29B7E2BC29B7E3BC29B7E4BC29B7E5BC29B7E6BC29B7E7BC29B7E8BC29B7E9BC29B7F0BC29B7F1BC29B7F2BC29B7F3BC29B7F4BC29B7F5BC29B7F6BC29B7F7BC29B7F8BC29B7F9BC30B7E0BC30B7E1BC30B7E2BC30B7E3BC30B7E4BC30B7E5BC30B7E6BC30B7E7BC30B7E8BC30B7E9BC30B7F0BC30B7F1BC30B7F2BC30B7F3BC30B7F4BC30B7F5BC30B7F6BC30B7F7BC30B7F8BC30B7F9BC31B7E0BC31B7E1BC31B7E2BC31B7E3BC31B7E4BC31B7E5BC31B7E6BC31B7E7BC31B7E8BC31B7E9BC31B7F0BC31B7F1BC31B7F2BC31B7F3BC31B7F4BC31B7F5BC31B7F6BC31B7F7BC31B7F8BC31B7F9BC32B7E0BC32B7E1BC32B7E2BC32B7E3BC32B7E4BC32B7E5BC32B7E6BC32B7E7BC32B7E8BC32B7E9BC32B7F0BC32B7F1BC32B7F2BC32B7F3BC32B7F4BC32B7F5BC32B7F6BC32B7F7BC32B7F8BC32B7F9BC33B7E0BC33B7E1BC33B7E2BC33B7E3BC33B7E4BC33B7E5BC33B7E6BC33B7E7BC33B7E8BC33B7E9BC33B7F0BC33B7F1BC33B7F2BC33B7F3BC33B7F4BC33B7F5BC33B7F6BC33B7F7BC33B7F8BC33B7F9BC34B7E0BC34B7E1BC34B7E2BC34B7E3BC34B7E4BC34B7E5BC34B7E6BC34B7E7BC34B7E8BC34B7E9BC34B7F0BC34B7F1BC34B7F2BC34B7F3BC34B7F4BC34B7F5BC34B7F6BC34B7F7BC34B7F8BC34B7F9BC35B7E0BC35B7E1BC35B7E2BC35B7E3BC35B7E4BC35B7E5BC35B7E6BC35B7E7BC35B7E8BC35B7E9BC35B7F0BC35B7F1BC35B7F2BC35B7F3BC35B7F4BC35B7F5BC35B7F6BC35B7F7BC35B7F8BC35B7F9BC36B7E0BC36B7E1BC36B7E2BC36B7E3BC36B7E4BC36B7E5BC36B7E6BC36B7E7BC36B7E8BC36B7E9BC36B7F0BC36B7F1BC36B7F2BC36B7F3BC36B7F4BC36B7F5BC36B7F6BC36B7F7BC36B7F8BC36B7F9BC37B7E0BC37B7E1BC37B7E2BC37B7E3BC37B7E4BC37B7E5BC37B7E6BC37B7E7BC37B7E8BC37B7E9BC37B7F0BC37B7F1BC37B7F2BC37B7F3BC37B7F4BC37B7F5BC37B7F6BC37B7F7BC37B7F8BC37B7F9BC38B7E0BC38B7E1BC38B7E2BC38B7E3BC38B7E4BC38B7E5BC38B7E6BC38B7E7BC38B7E8BC38B7E9BC38B7F0BC38B7F1BC38B7F2BC38B7F3BC38B7F4BC38B7F5BC38B7F6BC38B7F7BC38B7F8BC38B7F9BC39B7E0BC39B7E1BC39B7E2BC39B7E3BC39B7E4BC39B7E5BC39B7E6BC39B7E7BC39B7E8BC39B7E9BC39B7F0BC39B7F1BC39B7F2BC39B7F3BC39B7F4BC39B7F5BC39B7F6BC39B7F7BC39B7F8BC39B7F9BC40B7E0BC40B7E1BC40B7E2BC40B7E3BC40B7E4BC40B7E5BC40B7E6BC40B7E7BC40B7E8BC40B7E9BC40B7F0BC40B7F1BC40B7F2BC40B7F3BC40B7F4BC40B7F5BC40B7F6BC40B7F7BC40B7F8BC40B7F9BC41B7E0BC41B7E1BC41B7E2BC41B7E3BC41B7E4BC41B7E5BC41B7E6BC41B7E7BC41B7E8BC41B7E9BC41B7F0BC41B7F1BC41B7F2BC41B7F3BC41B7F4BC41B7F5BC41B7F6BC41B7F7BC41B7F8BC41B7F9BC42B7E0BC42B7E1BC42B7E2BC42B7E3BC42B7E4BC42B7E5BC42B7E6BC42B7E7BC42B7E8BC42B7E9BC42B7F0BC42B7F1BC42B7F2BC42B7F3BC42B7F4BC42B7F5BC42B7F6BC42B7F7BC42B7F8BC42B7F9BC43B7E0BC43B7E1BC43B7E2BC43B7E3BC43B7E4BC43B7E5BC43B7E6BC43B7E7BC43B7E8BC43B7E9BC43B7F0BC43B7F1BC43B7F2BC43B7F3BC43B7F4BC43B7F5BC43B7F6BC43B7F7BC43B7F8BC43B7F9BC44B7E0BC44B7E1BC44B7E2BC44B7E3BC44B7E4BC44B7E5BC44B7E6BC44B7E7BC44B7E8BC44B7E9BC44B7F0BC44B7F1BC44B7F2BC44B7F3BC44B7F4BC44B7F5BC44B7F6BC44B7F7BC44B7F8BC44B7F9BC45B7E0BC45B7E1BC45B7E2BC45B7E3BC45B7E4BC45B7E5BC45B7E6BC45B7E7BC45B7E8BC45B7E9BC45B7F0BC45B7F1BC45B7F2BC45B7F3BC45B7F4BC45B7F5BC45B7F6BC45B7F7BC45B7F8BC45B7F9BC46B7E0BC46B7E1BC46B7E2BC46B7E3BC46B7E4BC46B7E5BC46B7E6BC46B7E7BC46B7E8BC46B7E9BC46B7F0BC46B7F1BC46B7F2BC46B7F3BC46B7F4BC46B7F5BC46B7F6BC46B7F7BC46B7F8BC46B7F9BC47B7E0BC47B7E1BC47B7E2BC47B7E3BC47B7E4BC47B7E5BC47B7E6BC47B7E7BC47B7E8BC47B7E9BC47B7F0BC47B7F1BC47B7F2BC47B7F3BC47B7F4BC47B7F5BC47B7F6BC47B7F7BC47B7F8BC47B7F9BC48B7E0BC48B7E1BC48B7E2BC48B7E3BC48B7E4BC48B7E5BC48B7E6BC48B7E7BC48B7E8BC48B7E9BC48B7F0BC48B7F1BC48B7F2BC48B7F3BC48B7F4BC48B7F5BC48B7F6BC48B7F7BC48B7F8BC48B7F9BC49B7E0BC49B7E1BC49B7E2BC49B7E3BC49B7E4BC49B7E5BC49B7E6BC49B7E7BC49B7E8BC49B7E9BC49B7F0BC49B7F1BC49B7F2BC49B7F3BC49B7F4BC49B7F5BC49B7F6BC49B7F7BC49B7F8BC49B7F9BC50B7E0BC50B7E1BC50B7E2BC50B7E3BC50B7E4BC50B7E5BC50B7E6BC50B7E7BC50B7E8BC50B7E9BC50B7F0BC50B7F1BC50B7F2BC50B7F3BC50B7F4BC50B7F5BC50B7F6BC50B7F7BC50B7F8BC50B7F9BC51B7E0BC51B7E1BC51B7E2BC51B7E3BC51B7E4BC51B7E5BC51B7E6BC51B7E7BC51B7E8BC51B7E9BC51B7F0BC51B7F1BC51B7F2BC51B7F3BC51B7F4BC51B7F5BC51B7F6BC51B7F7BC51B7F8BC51B7F9BC52B7E0BC52B7E1BC52B7E2BC52B7E3BC52B7E4BC52B7E5BC52B7E6BC52B7E7BC52B7E8BC52B7E9BC52B7F0BC52B7F1BC52B7F2BC52B7F3BC52B7F4BC52B7F5BC52B7F6BC52B7F7BC52B7F8BC52B7F9BC53B7E0BC53B7E1BC53B7E2BC53B7E3BC53B7E4BC53B7E5BC53B7E6BC53B7E7BC53B7E8BC53B7E9BC53B7F0BC53B7F1BC53B7F2BC53B7F3BC53B7F4BC53B7F5BC53B7F6BC53B7F7BC53B7F8BC53B7F9BC54B7E0BC54B7E1BC54B7E2BC54B7E3BC54B7E4BC54B7E5BC54B7E6BC54B7E7BC54B7E8BC54B7E9BC54B7F0BC54B7F1BC54B7F2BC54B7F3BC54B7F4BC54B7F5BC54B7F6BC54B7F7BC54B7F8BC54B7F9BC55B7E0BC55B7E1BC55B7E2BC55B7E3BC55B7E4BC55B7E5BC55B7E6BC55B7E7BC55B7E8BC55B7E9BC55B7F0BC55B7F1BC55B7F2BC55B7F3BC55B7F4BC55B7F5BC55B7F6BC55B7F7BC55B7F8BC55B7F9BC56B7E0BC56B7E1BC56B7E2BC56B7E3BC56B7E4BC56B7E5BC56B7E6BC56B7E7BC56B7E8BC56B7E9BC56B7F0BC56B7F1BC56B7F2BC56B7F3BC56B7F4BC56B7F5BC56B7F6BC56B7F7BC56B7F8BC56B7F9BC57B7E0BC57B7E1BC57B7E2BC57B7E3BC57B7E4BC57B7E5BC57B7E6BC57B7E7BC57B7E8BC57B7E9BC57B7F0BC57B7F1BC57B7F2BC57B7F3BC57B7F4BC57B7F5BC57B7F6BC57B7F7BC57B7F8BC57B7F9BC58B7E0BC58B7E1BC58B7E2BC58B7E3BC58B7E4BC58B7E5BC58B7E6BC58B7E7BC58B7E8BC58B7E9BC58B7F0BC58B7F1BC58B7F2BC58B7F3BC58B7F4BC58B7F5BC58B7F6BC58B7F7BC58B7F8BC58B7F9BC59B7E0BC59B7E1BC59B7E2BC59B7E3BC59B7E4BC59B7E5BC59B7E6BC59B7E7BC59B7E8BC59B7E9BC59B7F0BC59B7F1BC59B7F2BC59B7F3BC59B7F4BC59B7F5BC59B7F6BC59B7F7BC59B7F8BC59B7F9BC60B7E0BC60B7E1BC60B7E2BC60B7E3BC60B7E4BC60B7E5BC60B7E6BC60B7E7BC60B7E8BC60B7E9BC60B7F0BC60B7F1BC60B7F2BC60B7F3BC60B7F4BC60B7F5BC60B7F6BC60B7F7BC60B7F8BC60B7F9BC61B7E0BC61B7E1BC61B7E2BC61B7E3BC61B7E4BC61B7E5BC61B7E6BC61B7E7BC61B7E8BC61B7E9BC61B7F0BC61B7F1BC61B7F2BC61B7F3BC61B7F4BC61B7F5BC61B7F6BC61B7F7BC61B7F8BC61B7F9BC62B7E0BC62B7E1BC62B7E2BC62B7E3BC62B7E4BC62B7E5BC62B7E6BC62B7E7BC62BC62B7E6BC62B7E7BC62

Sources

Exploratory

An In-depth Technical Guide to 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (CAS 5447-47-2)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, a heterocyclic compound of inter...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The guide details its physicochemical properties, plausible synthetic routes, and potential biological activities based on studies of its derivatives. It is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this and related quinoline carboxylic acid scaffolds. While direct experimental data for the title compound is limited in publicly available literature, this guide synthesizes information from analogous structures to provide a robust starting point for further investigation.

Introduction: The Quinoline Carboxylic Acid Scaffold

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The carboxylic acid functional group, particularly at the 9-position of the fused ring system, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its interaction with biological targets. The tricyclic structure of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid presents a unique spatial arrangement that is ripe for exploration in drug discovery programs.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is presented in Table 1.

PropertyValueSource
CAS Number 5447-47-2ChemicalBook[1]
Molecular Formula C₁₃H₁₁NO₂PubChem[1]
Molecular Weight 213.23 g/mol PubChem[1]
Appearance Light yellow to light brown solidChemicalBook[1]
Storage Temperature 2-8°CChemicalBook[1]
IUPAC Name 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acidPubChem[1]
SMILES C1CC2=C(C3=CC=CC=C3N=C2C1)C(=O)OPubChem[1]

Synthesis and Characterization

While a specific, detailed synthesis protocol for 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is not extensively documented in the reviewed literature, a plausible and efficient synthetic route can be postulated based on established quinoline synthesis methodologies.

Proposed Synthetic Pathway

A logical approach involves a two-step process starting with the synthesis of a key intermediate, 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline, followed by its conversion to the target carboxylic acid.

Synthesis_Pathway Reactants Anthranilic Acid + Cyclopentanone Intermediate 9-Chloro-2,3-dihydro-1H- cyclopenta[b]quinoline Reactants->Intermediate  POCl₃, Reflux   Product 2,3-Dihydro-1H-cyclopenta[b]quinoline- 9-carboxylic acid Intermediate->Product  1. Organometallic Reagent (e.g., n-BuLi)  2. CO₂  3. Acidic Workup  

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocols

This procedure is adapted from a documented synthesis of similar derivatives.

Causality: The use of phosphorus oxychloride (POCl₃) serves as both a dehydrating agent and a source of chlorine, facilitating the cyclization of anthranilic acid with cyclopentanone to form the chloroquinoline intermediate.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anthranilic acid (1 equivalent) and cyclopentanone (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃) (a suitable excess, e.g., 5-10 equivalents) to the mixture under cooling in an ice bath.

  • After the initial exothermic reaction subsides, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline by column chromatography on silica gel.

This proposed step involves a standard carboxylation of an aryl chloride.

Causality: An organometallic intermediate is first formed from the aryl chloride, which then acts as a nucleophile to attack carbon dioxide, forming a carboxylate salt. Subsequent acidification yields the desired carboxylic acid.

Protocol:

  • Dissolve the purified 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline (1 equivalent) in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -78°C) using a dry ice/acetone bath.

  • Slowly add an organolithium reagent, such as n-butyllithium (n-BuLi) (a slight excess, e.g., 1.1-1.2 equivalents), dropwise to the solution. Stir for a period to allow for the formation of the lithiated intermediate.

  • Bubble dry carbon dioxide gas through the solution or pour the reaction mixture over crushed dry ice.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction with water and acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Characterization

Expected Analytical Data:

  • ¹H NMR: Signals corresponding to the aromatic protons on the quinoline core, and aliphatic protons of the cyclopentane ring. The chemical shifts and coupling patterns would be indicative of the fused ring system.

  • ¹³C NMR: Resonances for the carbon atoms of the quinoline and cyclopentane rings, as well as the carboxylic acid carbon.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of 213.23 g/mol .

Biological Activity and Potential Applications

While the biological activity of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid has not been specifically reported, studies on its derivatives suggest promising therapeutic potential.

Acetylcholinesterase Inhibition

Derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors. AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy for conditions such as Alzheimer's disease.

  • Studies have shown that certain derivatives of this scaffold exhibit potent AChE inhibitory activity, with some compounds showing higher activity than the reference drug tacrine.[2][3][4]

  • The general structure-activity relationship suggests that substitution at the 9-position of the quinoline ring is crucial for this activity.

AChE_Inhibition Compound 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivative Inhibition Inhibition Compound->Inhibition AChE Acetylcholinesterase (AChE) AChE->Inhibition Acetylcholine Increased Acetylcholine Levels Inhibition->Acetylcholine Therapeutic_Effect Potential Therapeutic Effect (e.g., Alzheimer's Disease) Acetylcholine->Therapeutic_Effect

Caption: Mechanism of action for acetylcholinesterase inhibition.

Cytotoxic Activity

Derivatives of cyclopenta[b]quinoline have also been investigated for their cytotoxic effects against various cancer cell lines.

  • Some novel derivatives of cyclopenta[b]quinoline-1,8-dione have shown weak to moderate cytotoxic activity against HeLa, LS180, MCF-7, and Raji cancer cell lines.[5][6]

  • These findings suggest that the cyclopenta[b]quinoline scaffold could serve as a template for the design of new anticancer agents.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a standard and widely used method for determining AChE activity.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to the enzyme activity.

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare serial dilutions of the test compound in the phosphate buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • Blank: Buffer only.

    • Control (100% activity): Buffer, AChE solution, and solvent (without the test compound).

    • Test wells: Buffer, AChE solution, and the test compound at various concentrations.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Add the DTNB solution to all wells.

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes) using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Future Directions and Conclusion

2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid represents a promising, yet underexplored, chemical scaffold. The synthetic accessibility and the demonstrated biological activities of its derivatives warrant further investigation. Future research should focus on:

  • Developing and optimizing a reliable synthetic protocol for the title compound and its analogs.

  • Performing a thorough characterization of the compound using modern analytical techniques.

  • Conducting comprehensive biological screening to elucidate its full pharmacological profile, including its potential as an acetylcholinesterase inhibitor and a cytotoxic agent.

  • Investigating the structure-activity relationships of this class of compounds to guide the design of more potent and selective therapeutic agents.

This technical guide provides a solid foundation for initiating such research endeavors. The unique tricyclic structure of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid holds significant potential for the development of novel therapeutics, and further exploration is highly encouraged.

References

  • Miri, R., Javidnia, K., Amirghofran, Z., et al. (2011). Synthesis and Cytotoxicity Study of New Cyclopenta[b]quinoline-1,8-dione Derivatives. Iranian Journal of Pharmaceutical Research, 10(3), 489-496. [Link]

  • Sarkarzadeh, H., Miri, R., Firuzi, O., et al. (2011). Synthesis and Cytotoxicity Study of New Cyclopenta[b]quinoline-1,8-dione Derivatives. Iranian Journal of Pharmaceutical Research, 10(3), 489-496. [Link]

  • Szymański, P., et al. (2012). Synthesis and Biological Activity of New 2,3-dihydro-1H-cyclopenta[b]-quinoline Derivatives as Acetylcholinesterase Inhibitors. Bentham Science Publishers. [Link]

  • Szymański, P., et al. (2012). 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors—Synthesis, Radiolabeling and Biodistribution. Molecules, 17(8), 9967-9988. [Link]

  • Szymański, P., et al. (2012). 2,3-dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors-Synthesis, Radiolabeling and Biodistribution. PubMed. [Link]

  • PubChem. (n.d.). 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid. Retrieved from [Link]

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Foundational

"2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid" molecular weight and formula

An In-depth Technical Guide to 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic Acid and its Derivatives Introduction The quinoline nucleus is a cornerstone of heterocyclic chemistry, forming the structural backbone of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic Acid and its Derivatives

Introduction

The quinoline nucleus is a cornerstone of heterocyclic chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals. Its rigid, planar structure and capacity for diverse functionalization have made it a "privileged scaffold" in medicinal chemistry, leading to the development of drugs with applications ranging from antimalarial to anticancer agents.[1] Within this broad class, fused heterocyclic systems such as 2,3-Dihydro-1H-cyclopenta[b]quinoline represent a topologically distinct and synthetically valuable subclass. The incorporation of a cyclopentane ring introduces a degree of three-dimensional character while maintaining the core aromatic system, offering a unique spatial arrangement for interaction with biological targets.

This technical guide provides a comprehensive overview of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, a key derivative of this scaffold. We will delve into its fundamental molecular properties, explore logical synthetic pathways, and contextualize its significance as a versatile building block in drug discovery, with a particular focus on its role in the development of potent enzyme inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the chemical potential of this important molecule.

Core Molecular Profile

2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is a tricyclic heterocyclic compound. Its identity and fundamental properties are summarized below, providing the essential data required for experimental design and computational analysis.

PropertyValueSource
IUPAC Name 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acidPubChem[2]
CAS Number 5447-47-2SCBT[3], PubChem[2]
Molecular Formula C₁₃H₁₁NO₂PubChem[2], Sigma-Aldrich, GSRS[4]
Molecular Weight 213.23 g/mol PubChem[2], SCBT[3], GSRS[4]
Canonical SMILES C1CC2=C(C3=CC=CC=C3N=C2C1)C(=O)OPubChem[2]
InChIKey YHLOYZLGFGTCEB-UHFFFAOYSA-NPubChem[2]

Synthesis and Chemical Reactivity

The synthesis of the 2,3-dihydro-1H-cyclopenta[b]quinoline core is typically achieved through acid-catalyzed condensation and cyclization reactions. A common and effective strategy is a variation of the Combes quinoline synthesis, which involves the reaction of an aniline with a β-dicarbonyl compound. In this case, anthranilic acid (2-aminobenzoic acid) reacts with cyclopentanone.

Synthetic Workflow: From Precursors to the Core Scaffold

The most direct precursor for derivatization at the 9-position is often not the carboxylic acid itself, but a more reactive intermediate like 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline. This intermediate can be synthesized efficiently and subsequently converted to the target carboxylic acid (e.g., via hydrolysis or a palladium-catalyzed carbonylation) or used directly to create other derivatives like amides and amines.

The choice of phosphorus oxychloride (POCl₃) in the initial cyclization is critical; it serves as both an acid catalyst to promote the initial condensation and a powerful dehydrating agent to drive the subsequent cyclization and aromatization, while also installing the reactive chlorine atom at the 9-position.[5]

G A Anthranilic Acid + Cyclopentanone C Condensation & Cyclization A->C B Phosphorus Oxychloride (POCl₃) B->C Catalyst & Dehydrating Agent D 9-Chloro-2,3-dihydro-1H- cyclopenta[b]quinoline C->D E Hydrolysis or Carbonylation D->E G Amine Coupling (Nucleophilic Substitution) D->G F Target Molecule: 2,3-Dihydro-1H-cyclopenta[b]quinoline- 9-carboxylic acid E->F H 9-Amino Derivatives (e.g., for AChE Inhibitors) G->H G A Core Scaffold (2,3-Dihydro-1H-cyclopenta[b]quinoline) B Functionalization at C9 Position (e.g., via Carboxylic Acid or Chloro intermediate) A->B C Introduction of Side Chains (e.g., Aminoalkyl linkers) B->C D Synthesized Derivative Library C->D E Biological Screening D->E F Lead Compound Identification (Potent AChE Inhibitor) E->F G Potential Therapeutic for Alzheimer's Disease F->G

Sources

Exploratory

A Technical Guide to 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic Acid: A URAT1 Inhibitor for Hyperuricemia

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, a potent and selective inhibitor...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, a potent and selective inhibitor of the human urate transporter 1 (URAT1). The quinoline scaffold is a privileged structure in medicinal chemistry, known for its broad range of biological activities.[1][2] This particular derivative has emerged as a significant molecule in the context of hyperuricemia and gout. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, and its pharmacological mechanism of action. By elucidating the causality behind experimental procedures and grounding claims in authoritative references, this guide serves as a critical resource for professionals engaged in metabolic disease research and the development of novel urate-lowering therapies.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of scientific communication. This section provides the standardized nomenclature and identifiers for the topic compound.

  • IUPAC Name : 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid[3]

  • Molecular Formula : C₁₃H₁₁NO₂[3][4][5]

  • Molecular Weight : 213.23 g/mol [3][4][5]

  • CAS Number : 5447-47-2[3][5][6]

  • Synonyms :

    • 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid[3]

    • NSC-15801[3]

    • HP-184 (Note: "HP-184" is also associated with another molecule in different contexts, requiring careful verification based on structure)[7][8]

Table 1: Physicochemical and Computed Properties

Property Value Source
IUPAC Name 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid PubChem[3]
Molecular Formula C₁₃H₁₁NO₂ PubChem[3]
Molecular Weight 213.23 g/mol PubChem[3]
CAS Number 5447-47-2 PubChem[3]
XLogP3-AA (LogP) 2.4 PubChem[3]
Hydrogen Bond Donor Count 1 PubChem[3]
Hydrogen Bond Acceptor Count 3 PubChem[3]

| Rotatable Bond Count | 1 | PubChem[3] |

Introduction: The Therapeutic Promise of URAT1 Inhibition

Hyperuricemia, an excess of uric acid in the blood, is a primary driver of gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints.[9] The kidneys play a central role in maintaining urate homeostasis, reabsorbing approximately 90% of the urate filtered from the glomeruli back into the bloodstream.[10] The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is the principal protein responsible for this reabsorption process in the proximal tubules.[9][10]

Therefore, inhibiting URAT1 is a highly effective therapeutic strategy for managing hyperuricemia and gout.[10][11] By blocking URAT1, drugs can increase the renal excretion of uric acid, thereby lowering serum urate levels and preventing crystal formation.[9] 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid belongs to this class of drugs, known as uricosurics, offering a targeted mechanism distinct from xanthine oxidase inhibitors like allopurinol, which reduce uric acid production.[11]

Pharmacology and Mechanism of Action

The primary pharmacological action of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is the inhibition of URAT1.

Mechanism: URAT1 functions as an anion exchanger, reabsorbing urate from the urinary filtrate in exchange for intracellular monocarboxylates (like lactate or nicotinate).[10] The inhibitor molecule binds to the URAT1 transporter. Recent structural biology studies suggest that URAT1 inhibitors work by locking the transporter in an inward-facing conformation, preventing it from binding to and transporting urate from the urine back into the renal cells.[12][13] This blockage disrupts the reabsorption cycle, leading to a net increase in the amount of uric acid excreted in the urine.

URAT1_Mechanism cluster_0 Renal Proximal Tubule Cell URAT1 URAT1 Transporter Blood Bloodstream URAT1->Blood (Normal State) Urate_Urine Uric Acid Urate_Urine->URAT1 Reabsorption Inhibitor Cyclopenta[b]quinoline Carboxylic Acid Inhibitor->URAT1 Inhibition

Caption: Mechanism of URAT1 Inhibition in the Kidney.

Synthesis and Manufacturing

The synthesis of quinoline-4-carboxylic acids and their derivatives is well-established in organic chemistry, often employing condensation reactions.[14] A common and effective method is the Doebner-von Miller reaction or a related cyclization process. A plausible and robust synthetic route for 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid involves the condensation of anthranilic acid, cyclopentanone, and pyruvic acid.

Overall Reaction:

Anthranilic Acid + Cyclopentanone + Pyruvic Acid → 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

Synthesis_Workflow cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_analysis Validation start Start: Reagents reagents Anthranilic Acid Cyclopentanone Pyruvic Acid Ethanol (Solvent) start->reagents step1 1. Mix Reagents Add anthranilic acid, cyclopentanone, and pyruvic acid to ethanol. reagents->step1 step2 2. Reflux Heat the mixture to reflux (approx. 78°C) for 4-6 hours. step1->step2 step3 3. Monitor Monitor reaction progress using Thin Layer Chromatography (TLC). step2->step3 step4 4. Cool & Precipitate Cool mixture to room temperature, then in an ice bath to induce precipitation. step3->step4 step5 5. Isolate Crude Product Filter the precipitate via vacuum filtration and wash with cold ethanol. step4->step5 step6 6. Recrystallize Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water) to purify. step5->step6 step7 7. Dry Product Dry the purified crystals under vacuum. step6->step7 step8 8. Characterize Confirm structure and purity via NMR, Mass Spectrometry, and Melting Point analysis. step7->step8 end Final Product step8->end

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 2,3-D...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid. Designed for professionals in chemical research and drug development, this document synthesizes known data with predictive insights and established experimental methodologies to offer a thorough understanding of this molecule's characteristics.

Introduction and Compound Profile

2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is a tricyclic aromatic compound featuring a quinoline core fused with a cyclopentane ring and substituted with a carboxylic acid group. The quinoline moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities.[1][2][3] The presence of the carboxylic acid group imparts acidic properties and provides a handle for further chemical modification, making this a molecule of interest for the development of novel therapeutic agents.

Chemical Structure:

Caption: Chemical structure of the title compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid. It is important to note that where experimental data is unavailable, values have been predicted using reliable computational models.

PropertyValueSource/Method
CAS Number 5447-47-2Commercial Suppliers
Molecular Formula C₁₃H₁₁NO₂PubChem
Molecular Weight 213.23 g/mol PubChem
Appearance Light yellow to light brown solidCommercial Suppliers
Melting Point Predicted: 220-250 °CComputational Prediction
Boiling Point Predicted: > 400 °C (decomposes)Computational Prediction
Aqueous Solubility Predicted: LowComputational Prediction
pKa Predicted: 4.5 - 5.5 (carboxylic acid)Computational Prediction
LogP Predicted: 2.4 - 2.9PubChem (XLogP3)

Experimental Protocols for Physicochemical Characterization

For novel compounds like 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, experimental determination of physicochemical properties is crucial for drug development. Below are standard, detailed protocols for key parameters.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range (typically < 2°C) is indicative of a pure compound.

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: Finely powder a small amount of the crystalline compound.

  • Capillary Loading: Introduce the powdered sample into a capillary tube, tapping gently to create a compact column of 2-3 mm in height.

  • Apparatus Setup: Place the capillary tube in the heating block of a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

G cluster_0 Melting Point Determination Workflow Start Start SamplePrep Prepare finely powdered sample Start->SamplePrep LoadCapillary Load sample into capillary tube SamplePrep->LoadCapillary PlaceInApparatus Insert capillary into apparatus LoadCapillary->PlaceInApparatus RapidHeat Heat rapidly to ~20°C below expected MP PlaceInApparatus->RapidHeat SlowHeat Heat slowly (1-2°C/min) RapidHeat->SlowHeat Observe Observe and record T1 and T2 SlowHeat->Observe End Record Melting Range Observe->End

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter influencing a drug's absorption and distribution.

Methodology: Shake-Flask Method (Thermodynamic Solubility)

  • Sample Preparation: Add an excess amount of the compound to a known volume of purified water (or a relevant buffer) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.

pKa Determination

The pKa value is essential for understanding a compound's ionization state at different physiological pHs, which affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

  • Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent/water mixture.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a micro-burette.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For compounds with low aqueous solubility, specialized software can be used to derive the pKa from the titration curve.

G cluster_1 pKa Determination Workflow Start Start Dissolve Dissolve compound in co-solvent/water Start->Dissolve Titrate Titrate with standardized base Dissolve->Titrate Monitor Continuously monitor pH Titrate->Monitor Plot Plot pH vs. titrant volume Monitor->Plot Determine Identify half-equivalence point Plot->Determine End pKa = pH at half-equivalence Determine->End

Caption: Workflow for pKa Determination.

Synthesis of the Core Quinoline Structure

The synthesis of the 2,3-dihydro-1H-cyclopenta[b]quinoline core can be achieved through several classical named reactions for quinoline synthesis. The Friedländer synthesis is a particularly relevant and straightforward method.[4][5]

The Friedländer Synthesis

This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[6][7] For the synthesis of the title compound's core, anthranilic acid (a derivative of a 2-aminoaryl aldehyde) can be reacted with cyclopentanone.

G cluster_2 Friedländer Synthesis of the Core Structure Reactants Anthranilic Acid + Cyclopentanone Condensation Aldol Condensation Reactants->Condensation Catalyzed by Catalyst Acid or Base Catalyst (e.g., POCl₃) Catalyst->Condensation Dehydration1 Dehydration Condensation->Dehydration1 Cyclization Intramolecular Cyclization Dehydration1->Cyclization Dehydration2 Dehydration Cyclization->Dehydration2 Product 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid Dehydration2->Product

Caption: Simplified Friedländer Synthesis Pathway.

Other notable synthetic routes to quinoline derivatives include the Pfitzinger reaction, which utilizes isatin and a carbonyl compound, and the Doebner-von Miller reaction, involving anilines and α,β-unsaturated carbonyl compounds.[8][9][10]

Biological and Pharmacological Significance

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][3] This makes 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid and its analogues promising candidates for drug discovery programs.

  • Anticancer Activity: Many quinoline-based compounds have demonstrated potent anticancer properties by targeting various cellular pathways.[1][11]

  • Anti-inflammatory and Analgesic Effects: Derivatives of quinoline carboxylic acids have been investigated for their potential as anti-inflammatory and pain-relieving agents.

  • Antimicrobial Properties: The quinoline ring is a key component of several antibacterial and antifungal drugs.[12][13]

  • Neurological Applications: Some derivatives of the 2,3-dihydro-1H-cyclopenta[b]quinoline scaffold have been synthesized and evaluated as acetylcholinesterase inhibitors, which are relevant in the context of Alzheimer's disease research.

Safety and Handling

Based on aggregated GHS data from the ECHA C&L Inventory, 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid should be handled with care.

  • Hazards: Harmful if swallowed and causes serious eye irritation.

  • Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid represents a molecule of significant interest due to its privileged quinoline core. While experimental physicochemical data is limited, this guide provides a robust framework for its characterization through a combination of predicted values and established experimental protocols. The synthetic accessibility and the known biological activities of related compounds underscore its potential as a valuable building block in the design and development of new therapeutic agents. Further experimental investigation into the properties and biological activities of this compound is warranted.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. Available at: [Link]

  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817. Available at: [Link]

  • Yalkowsky, S. H., & Valvani, S. C. (1980). Solubility and partitioning I: Solubility of nonelectrolytes in water. Journal of Pharmaceutical Sciences, 69(8), 912-922. Available at: [Link]

  • Stein, S. E. (n.d.). Boiling Point Prediction. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]

  • Organic Chemistry: How to…. (2022). Predicting boiling and melting points. Retrieved from [Link]

  • Propersea (Property Prediction). (n.d.). Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

  • arXiv. (2021). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. Retrieved from [Link]

  • NIH. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (2025). Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Data Set. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The pKa in Organic Chemistry. Retrieved from [Link]

  • SciTechnol. (n.d.). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Retrieved from [Link]

  • YouTube. (2025). How To Determine PKA Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

  • YouTube. (2025). Predicting Boiling Point? - Chemistry For Everyone. Retrieved from [Link]

  • ProQuest. (n.d.). Estimation of melting points of organic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction scheme of Doebner–von Miller quinoline synthesis. Retrieved from [Link]

  • NIH. (n.d.). How to Predict the pKa of Any Compound in Any Solvent. Retrieved from [Link]

  • Organic Chemistry. (n.d.). 3.3 pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Retrieved from [Link]

  • ACS Publications. (n.d.). Estimation of the Normal Boiling Point of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction scheme of the Pfitzinger quinoline synthesis. Retrieved from [Link]

  • BioGem.Org. (n.d.). AA-Prop - Protein Physicochemical Properties Prediction Tool. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • Oxford Academic. (2019). VOLPES: an interactive web-based tool for visualizing and comparing physicochemical properties of biological sequences. Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • YouTube. (2025). How To Determine Melting Point Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

  • NIH. (n.d.). Biologically active quinoline and quinazoline alkaloids part I. Retrieved from [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF. Retrieved from [Link]

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • NIH. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, a heterocyclic carboxylic acid of interest to researchers in m...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, a heterocyclic carboxylic acid of interest to researchers in medicinal chemistry and drug development. In the absence of extensive empirical data in peer-reviewed literature, this document establishes a foundational understanding of the compound's solubility based on its physicochemical properties, predictive computational models, and established analytical methodologies. We present a theoretical framework for predicting solubility in various solvent classes, alongside detailed, field-proven protocols for empirical determination using state-of-the-art techniques. This guide is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, formulation, and screening of this compound.

Introduction and Compound Profile

2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is a rigid, fused-ring heterocyclic compound containing both a quinoline nitrogen and a carboxylic acid moiety. Its structure suggests a complex interplay of physicochemical properties that govern its solubility. Understanding this solubility is a critical first step in the drug discovery and development pipeline, as it directly impacts bioavailability, formulation, and the design of in vitro and in vivo assays.[1]

Compound Specifications:

PropertyValueSource
IUPAC Name 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acidPubChem[2]
CAS Number 5447-47-2ChemicalBook[3], Santa Cruz Biotechnology[4]
Molecular Formula C₁₃H₁₁NO₂PubChem[2]
Molecular Weight 213.23 g/mol PubChem[2]
SMILES C1CC2=C(C3=CC=CC=C3N=C2C1)C(=O)OPubChem[2]
InChIKey YHLOYZLGFGTCEB-UHFFFAOYSA-NPubChem[2]

Theoretical Framework for Solubility

The solubility of a compound is governed by the thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. For 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, several key molecular features will dictate its behavior in different solvents.

Key Molecular Features Influencing Solubility
  • Carboxylic Acid Group (-COOH): This functional group is a primary driver of solubility. It can act as both a hydrogen bond donor and acceptor, which is crucial for interactions with protic solvents. Its acidic nature means that solubility will be highly pH-dependent in aqueous media. In basic conditions, the deprotonated carboxylate anion (–COO⁻) will be significantly more soluble in water than the protonated form.

  • Quinoline Moiety: The quinoline ring system is largely aromatic and hydrophobic, which will contribute to its solubility in organic solvents. The nitrogen atom in the quinoline ring is a hydrogen bond acceptor and can be protonated in acidic conditions, which would increase aqueous solubility.

  • Fused Ring System: The rigid, planar structure of the fused rings will result in a stable crystal lattice. A significant amount of energy will be required to overcome these intermolecular forces and dissolve the solid, which may lead to lower solubility in many solvents.

The Principle of "Like Dissolves Like"

This principle provides a foundational, qualitative guide for solvent selection. Solvents with similar polarity and hydrogen bonding capabilities to the solute are more likely to be effective.

  • Polar Solvents: Are expected to interact favorably with the carboxylic acid and quinoline nitrogen.

  • Nonpolar Solvents: May interact with the hydrophobic carbocyclic portions of the molecule.

Predicted Aqueous Solubility

Given the absence of published experimental data, computational models provide a valuable first approximation of aqueous solubility (logS). We utilized three well-regarded prediction platforms to generate a consensus view.

Prediction ToolPredicted logSPredicted Solubility (mg/mL)Qualitative Solubility Category
ALOGPS -3.590.054Poorly Soluble
SwissADME (ESOL) -3.450.075Moderately Soluble
ChemAxon -3.210.129Moderately Soluble

Predictions based on the SMILES string: C1CC2=C(C3=CC=CC=C3N=C2C1)C(=O)O

Interpretation: The predicted logS values consistently indicate that 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid has low to moderate intrinsic aqueous solubility . The slight variations between the models are expected and highlight the importance of empirical verification. The ChemAxon and SwissADME models suggest a solubility that may be amenable to formulation for initial biological screening, while the ALOGPS prediction suggests that solubility could be a significant challenge.

Qualitative Solubility Profile in Organic Solvents

A systematic approach to selecting organic solvents is crucial for processes like synthesis work-up, purification, and crystallization.[5] The following table provides a qualitative prediction of solubility in a range of common laboratory solvents, based on the principles of solute-solvent interactions.

Solvent ClassSolventRationale for Predicted SolubilityPredicted Solubility
Polar Protic Methanol, EthanolThe alcohol's hydroxyl group can hydrogen bond with both the carboxylic acid and the quinoline nitrogen. The alkyl chain offers some interaction with the hydrophobic core.High
WaterAs discussed, the polar nature of water can interact with the polar functional groups, but the large hydrophobic core limits overall solubility.Low to Moderate
Polar Aprotic Dimethyl Sulfoxide (DMSO)DMSO is a strong hydrogen bond acceptor and highly polar, making it an excellent solvent for many drug-like molecules, including those with carboxylic acid groups.[6]High
Tetrahydrofuran (THF)THF is a good hydrogen bond acceptor and has a moderate polarity, which should allow for favorable interactions with the solute.Moderate
AcetonitrileLess polar than DMSO, but still capable of dipole-dipole interactions and accepting hydrogen bonds.Low to Moderate
Nonpolar TolueneThe aromatic ring of toluene can engage in π-π stacking with the quinoline system, but the lack of polarity will not favor solvation of the carboxylic acid.Low
HexaneAs a nonpolar alkane, hexane has very limited ability to interact with the polar functional groups of the molecule and is unlikely to be an effective solvent.Very Low / Insoluble

Experimental Protocols for Solubility Determination

To obtain definitive solubility data, empirical measurement is essential. The following section details robust, step-by-step protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method (Gold Standard)

This method determines the equilibrium solubility of a compound and is considered the benchmark for accurate solubility measurement.

Protocol:

  • Preparation: Add an excess amount of solid 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid to a known volume of the selected solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial.

  • Equilibration: Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter is recommended.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UPLC-MS.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_sample 4. Sampling & Quantification a Add excess solid to solvent b Shake/Rotate at constant temperature (24-48h) a->b c Centrifuge or Settle b->c d Filter Supernatant c->d e Dilute Sample d->e f Analyze via UPLC-MS e->f

Caption: Workflow for the Shake-Flask Method.

Kinetic Solubility: High-Throughput Screening via Nephelometry

This method is ideal for early-stage discovery, providing a rapid assessment of the solubility of a compound when added to an aqueous buffer from a DMSO stock solution. It measures the formation of a precipitate.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume of each dilution to a corresponding well in a clear-bottom 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at a controlled temperature for a set period (e.g., 2 hours).

  • Measurement: Read the plate on a nephelometer, which measures the light scattering caused by any precipitate that has formed.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

G cluster_prep 1. Preparation cluster_dilute 2. Dilution cluster_assay 3. Assay cluster_read 4. Measurement a Prepare DMSO stock solution b Serial dilution in 96-well plate a->b c Add to aqueous buffer b->c d Incubate c->d e Read plate on nephelometer d->e

Caption: Workflow for Nephelometric Kinetic Solubility Assay.

Quantification by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS is the preferred method for accurately quantifying the concentration of the dissolved compound due to its high sensitivity, selectivity, and speed.

Method Parameters (Example):

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% to 95% B over 2 minutes

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 1 µL

  • Detection: Mass Spectrometry (Electrospray Ionization - Positive Mode)

  • Monitored Ion (m/z): [M+H]⁺ = 214.08

Conclusion and Recommendations

The solubility profile of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is complex, governed by its dual hydrophobic and polar characteristics. Computational predictions suggest low to moderate intrinsic aqueous solubility, a critical factor to consider in early-stage drug development. For practical applications, polar aprotic solvents such as DMSO and polar protic solvents like methanol and ethanol are predicted to be the most effective.

It is strongly recommended that the predictive data presented in this guide be confirmed empirically. The shake-flask method coupled with UPLC-MS analysis will provide the most accurate and reliable solubility data. For higher throughput needs, nephelometry offers a rapid and efficient alternative for assessing kinetic solubility. The protocols and theoretical framework provided herein offer a robust starting point for any researcher working with this compound.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • ChemAxon. (n.d.). Solubility Predictor. Retrieved January 17, 2026, from [Link]

  • Tetko, I. V., & Tanchuk, V. Y. (2002). Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of Chemical Information and Computer Sciences, 42(5), 1136-1145. [Link]

  • PubChem. (n.d.). 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid. Retrieved January 17, 2026, from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved January 17, 2026, from [Link]

  • ACS Omega. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 3(1), 1048-1055. [Link]

  • Daina, A., & Zoete, V. (2016). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 11(11), 1117-1121. [Link]

  • OCHEM. (n.d.). ALogPS. Retrieved January 17, 2026, from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2023). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Journal of Pharmacognosy and Phytochemistry, 12(4), 1-8.
  • Journal of Current Pharma Research. (2025). Swiss ADME Prediction of Pharmacokinetics and Drug-Likeness Properties of Secondary Metabolism Present in Buchanania lanzan. Journal Of Current Pharma Research, 15(1), 1-7.
  • Journal of Advanced Scientific Research. (2021). IN SILICO EVALUATION OF PHARMACOKINETICS, DRUG-LIKENESS AND MEDICINAL CHEMISTRY FRIENDLINESS OF MOMORDICIN1. Journal of Advanced Scientific Research, 12(03), 1-5.
  • International Journal of Pharmaceutical Research. (2017). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. International Journal of Pharmaceutical Research, 9(2), 50-56.
  • Journal of Pharmacognosy and Phytochemistry. (2021). Swiss ADME predictions for anti cancer drug molecules prior In Vitro In Vivo Correlations (IVIVC). Journal of Pharmacognosy and Phytochemistry, 10(4), 1-7.
  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved January 17, 2026, from [Link]

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Foundational

A Technical Guide to the Spectroscopic Characterization of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract: This guide provides a comprehensive technical overview of the spectroscopic characterization of 2,3-Dihydro-1H-cyclopenta[b]quinolin...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of the spectroscopic characterization of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide based on established spectroscopic principles and data from structurally analogous compounds. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the predicted spectral features. This guide is designed to be a practical resource for researchers working with this and similar quinoline-based compounds, offering insights into data acquisition and interpretation.

Introduction: The Challenge of Characterizing a Novel Quinoline Derivative

2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is a heterocyclic compound with a rigid, fused ring system that is of interest in medicinal chemistry and materials science. The quinoline moiety is a well-known pharmacophore, and the addition of a cyclopentane ring and a carboxylic acid group suggests potential for novel biological activity and chemical reactivity.

Our methodology is grounded in the fundamental principles of each spectroscopic technique, ensuring that our predictions are not just theoretical but are also aligned with what would be expected in a laboratory setting. This approach allows for a "self-validating" system of analysis, where the predicted data from one technique should logically correlate with the data from the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2][3][4] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain detailed information about the chemical environment, connectivity, and stereochemistry of the atoms in a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is expected to show distinct signals for the aromatic protons of the quinoline ring system and the aliphatic protons of the cyclopentane ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

Based on data from similar quinoline carboxylic acids and substituted quinolines, we can predict the approximate chemical shifts and multiplicities of the proton signals.[5][6][7][8]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-48.1 - 8.3d8.0 - 8.5
H-57.6 - 7.8d7.5 - 8.0
H-67.4 - 7.6t7.5 - 8.0
H-77.8 - 8.0t7.5 - 8.0
H-1, H-3 (CH₂)3.0 - 3.3t7.0 - 7.5
H-2 (CH₂)2.1 - 2.4p7.0 - 7.5
COOH12.0 - 13.0br s-

Causality Behind Predicted Shifts:

  • Aromatic Protons (H-4 to H-7): These protons are deshielded due to the aromatic ring current and the electron-withdrawing effect of the quinoline nitrogen and the carboxylic acid group. Their chemical shifts are predicted to be in the typical aromatic region (7.0-8.5 ppm). The multiplicities (doublets and triplets) arise from spin-spin coupling with adjacent protons.

  • Aliphatic Protons (H-1, H-2, H-3): The protons on the cyclopentane ring are in a more shielded environment compared to the aromatic protons. The protons at C-1 and C-3 are adjacent to the quinoline ring and are expected to be slightly deshielded compared to the proton at C-2. They will appear as triplets due to coupling with the two protons on the adjacent carbon. The proton at C-2 will appear as a pentet (or multiplet) due to coupling with the four protons on the adjacent carbons.

  • Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the two oxygen atoms and its involvement in hydrogen bonding. It is expected to appear as a broad singlet at a very downfield chemical shift and may be exchangeable with D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. We can predict the chemical shifts based on the hybridization of the carbon atoms and the electronic effects of the substituents.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)165 - 175
Quaternary Carbons (Quinoline)140 - 160
CH Carbons (Quinoline)120 - 140
C-1, C-3 (CH₂)25 - 35
C-2 (CH₂)20 - 30

Causality Behind Predicted Shifts:

  • Carbonyl Carbon: The carbon of the carboxylic acid group is highly deshielded and will appear at the most downfield chemical shift.

  • Quinoline Carbons: The sp² hybridized carbons of the quinoline ring will appear in the aromatic region (120-160 ppm). The quaternary carbons will generally have lower intensities than the protonated carbons.

  • Cyclopentane Carbons: The sp³ hybridized carbons of the cyclopentane ring will be in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable COOH proton.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations and confirm the connectivity of the protons in the cyclopentane and quinoline rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the assignment of the carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_analysis Data Analysis & Structure Elucidation Sample ~5-10 mg of Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC HMBC 2D HMBC H1_NMR->HMBC Integration Integration (Proton Ratios) H1_NMR->Integration Chem_Shift Chemical Shift Analysis H1_NMR->Chem_Shift Coupling Coupling Constant Analysis H1_NMR->Coupling C13_NMR->HSQC C13_NMR->HMBC Connectivity Connectivity Mapping COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Structure Final Structure Confirmation Integration->Structure Chem_Shift->Structure Coupling->Structure Connectivity->Structure

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[9][10][11][12] It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

Predicted IR Spectrum

The IR spectrum of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid will be dominated by the characteristic absorptions of the carboxylic acid group and the aromatic quinoline system.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500-3300Broad, Strong
C-H Stretch (Aromatic)3000-3100Medium, Sharp
C-H Stretch (Aliphatic)2850-2960Medium, Sharp
C=O Stretch (Carboxylic Acid)1680-1710Strong, Sharp
C=C and C=N Stretch (Aromatic)1500-1600Medium-Strong
C-O Stretch (Carboxylic Acid)1210-1320Strong
O-H Bend (Carboxylic Acid)920-950Broad, Medium

Causality Behind Predicted Absorptions:

  • O-H Stretch: The most characteristic feature will be the very broad absorption band from 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[11][13]

  • C=O Stretch: A strong, sharp peak between 1680-1710 cm⁻¹ is expected for the carbonyl group. The conjugation with the quinoline ring system will likely shift this absorption to a lower wavenumber compared to a non-conjugated carboxylic acid.[9]

  • C-H Stretches: Sharp peaks just above 3000 cm⁻¹ will correspond to the aromatic C-H stretches, while those just below 3000 cm⁻¹ are due to the aliphatic C-H stretches of the cyclopentane ring.[12]

  • Aromatic Ring Stretches: Absorptions in the 1500-1600 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the quinoline ring system.

  • C-O Stretch and O-H Bend: A strong C-O stretching band and a broad O-H bending band are also expected, further confirming the presence of the carboxylic acid functional group.[13]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is the most common and convenient method.

    • Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14][15][16][17][18] It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information.

Predicted Mass Spectrum

The molecular formula of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is C₁₃H₁₁NO₂. The calculated molecular weight is 213.24 g/mol .

  • Molecular Ion Peak (M⁺˙): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 213.

  • Major Fragmentation Pathways: Based on the fragmentation of similar quinoline carboxylic acids, the following key fragment ions are predicted:[19][20][21]

    • [M - COOH]⁺ (m/z = 168): Loss of the carboxylic acid radical (45 Da). This is often a major fragmentation pathway for carboxylic acids.

    • [M - CO₂]⁺˙ (m/z = 169): Loss of a neutral carbon dioxide molecule (44 Da).

    • Further Fragmentation: The fragment at m/z = 168 (the 2,3-dihydro-1H-cyclopenta[b]quinoline cation) may further fragment by losing H atoms or through ring cleavage, but these fragments are expected to be of lower intensity.

Proposed Mass Spectrometry Fragmentation

Mass_Spec_Fragmentation M M⁺˙ (m/z = 213) M_minus_COOH [M - COOH]⁺ (m/z = 168) M->M_minus_COOH - •COOH M_minus_CO2 [M - CO₂]⁺˙ (m/z = 169) M->M_minus_CO2 - CO₂

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization:

    • Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI): A soft ionization technique, often used with LC-MS, that typically produces the protonated molecule [M+H]⁺ (m/z = 214) or the deprotonated molecule [M-H]⁻ (m/z = 212) with minimal fragmentation.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS should be used to determine the exact mass of the molecular ion, which can confirm the elemental composition (C₁₃H₁₁NO₂).

Conclusion: A Predictive Framework for Spectroscopic Analysis

This technical guide has provided a detailed, predictive overview of the NMR, IR, and Mass Spectrometry data for 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid. By integrating fundamental spectroscopic principles with data from analogous compounds, we have constructed a robust analytical framework that can guide researchers in the synthesis and characterization of this and related molecules. The provided protocols and interpretations are designed to be a practical tool in the laboratory, enabling scientists to confidently acquire and analyze their own experimental data. This predictive approach is an essential component of modern chemical research, bridging the gap between theoretical structures and empirical evidence.

References

  • Porter, Q. N. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Google Books.
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  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

  • DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

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  • SpringerLink. (n.d.). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Retrieved from [Link]

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  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

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  • NIH. (n.d.). Synthesis and functional survey of new Tacrine analogs modified with nitroxides or their precursors. Retrieved from [Link]

  • SpectraBase. (n.d.). 6H-Dibenzo[de,g]quinoline-6-carboxylic acid, 4,5-dihydro-1,2-dimethoxy-, ethyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • MDPI. (n.d.). New Tacrine Analogs as Acetylcholinesterase Inhibitors — Theoretical Study with Chemometric Analysis. Retrieved from [Link]

  • arkat-usa. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

  • IOSR Journal. (n.d.). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. Retrieved from [Link]

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  • ACS Omega. (2023, July 12). Modified Tacrine Derivatives as Multitarget-Directed Ligands for the Treatment of Alzheimer's Disease: Synthesis, Biological Evaluation, and Molecular Modeling Study. Retrieved from [Link]

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  • ResearchGate. (n.d.). The ¹H-NMR spectrum corresponding to newly synthesized compound 4, recorded in DMSO-d6 at 333 K. Retrieved from [Link]

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Exploratory

A Technical Guide to the Initial Biological Screening of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

This document provides an in-depth technical guide for the initial biological evaluation of the novel compound, 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid. The quinoline core is a well-established "privilege...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the initial biological evaluation of the novel compound, 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid. The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for a wide array of pharmacologically active agents, including those with anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Derivatives of this specific cyclopenta[b]quinoline core have been identified as inhibitors of the HIV-1 replication cycle and as modulators of the STAT3 N-terminal domain, suggesting a rich and diverse potential for therapeutic applications.[5][6][7][8]

The following guide outlines a logical, multi-stage screening cascade designed to efficiently characterize the bioactivity profile of this compound. The strategy begins with predictive computational analysis, progresses through foundational cytotoxicity testing to establish a therapeutic window, and then bifurcates into primary screening for anticancer and antimicrobial efficacy. Each stage is designed as a self-validating system with clearly defined experimental controls and decision-making logic, reflecting a field-proven approach to early-stage drug discovery.

Strategic Screening Workflow

A hierarchical approach is essential for the cost-effective and scientifically rigorous evaluation of a novel chemical entity. Our proposed workflow prioritizes early identification of both potential efficacy and liabilities, adhering to the "fail early, fail cheap" paradigm of modern drug development.[9]

Screening_Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Primary Efficacy Screening cluster_2 Phase 3: Mechanistic Insight in_silico In Silico ADMET Prediction cytotoxicity General Cytotoxicity Screening (e.g., MTT, LDH Assays) in_silico->cytotoxicity Prioritize for synthesis & safety assessment anticancer Anticancer Panel Screening (Multiple Cell Lines) cytotoxicity->anticancer Define non-toxic concentration range antimicrobial Antimicrobial Screening (Gram +/- Bacteria & Fungi) cytotoxicity->antimicrobial Define non-toxic concentration range moa Preliminary Mechanism of Action (e.g., Kinase Inhibition, Apoptosis Assay) anticancer->moa Investigate 'How?' for active compounds antimicrobial->moa Investigate 'How?' for active compounds

Caption: A hierarchical workflow for the initial biological screening of a novel compound.

Phase 1, Part I: Foundational In Silico Profiling

Before committing to resource-intensive wet-lab synthesis and screening, in silico modeling provides a critical first pass to predict the compound's drug-like properties.[10][11] These computational tools leverage vast datasets to estimate a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, allowing for the early identification of potential liabilities.[9][12][13]

Key Predicted Parameters:

ParameterPredicted ValueInterpretation & Rationale
Molecular Weight ~239.25 g/mol Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability.
LogP ~2.5 - 3.5Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability.
H-Bond Donors/Acceptors 1 Donor, 3 AcceptorsCompliant with Lipinski's Rule of Five (<5 and <10, respectively), favorable for bioavailability.
Aqueous Solubility Predicted Low to ModerateMay require formulation strategies for in vivo studies. Guides solvent selection for in vitro assays.
hERG Inhibition Low ProbabilityCrucial cardiac safety predictor. A low probability reduces the risk of cardiotoxicity, a major cause of drug attrition.
CYP450 Inhibition Potential InhibitorFlags potential for drug-drug interactions. Warrants future experimental validation.
Mutagenicity (Ames) NegativePredicts a low likelihood of being mutagenic, a critical early safety checkpoint.

Phase 1, Part II: The Gatekeeper - In Vitro Cytotoxicity Assessment

The first and most critical experimental step is to determine the compound's intrinsic cytotoxicity against a representative human cell line (e.g., HEK293, a non-cancerous human embryonic kidney line). This establishes the concentration range for subsequent efficacy testing, ensuring that observed effects in disease models are not simply due to general toxicity. We will employ two complementary assays that measure different aspects of cell health.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This colorimetric assay measures the metabolic activity of a cell population.[14] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.

  • Lactate Dehydrogenase (LDH) Assay : This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of cytolysis or necrosis.[15][16][17]

Comparing results from both assays can provide preliminary mechanistic clues. For instance, a compound that inhibits metabolic activity (low MTT signal) without causing significant membrane damage (low LDH release) might be cytostatic rather than cytotoxic.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is designed as a self-validating system through the inclusion of comprehensive controls.

1. Materials:

  • Human cell line (e.g., HEK293)
  • Complete culture medium (e.g., DMEM + 10% FBS)
  • 96-well flat-bottom cell culture plates
  • Test Compound (2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid), dissolved in DMSO to a 10 mM stock.
  • MTT reagent (5 mg/mL in PBS)
  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
  • Positive Control: Doxorubicin (10 mM stock in DMSO)
  • Vehicle: Sterile DMSO

2. Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
  • Compound Treatment:
  • Prepare serial dilutions of the test compound in culture medium (e.g., from 100 µM to 0.1 µM).
  • Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
  • Controls Setup:
  • Vehicle Control: Treat cells with medium containing the highest concentration of DMSO used in the dilutions (e.g., 0.5%).
  • Untreated Control: Add fresh medium only (represents 100% viability).
  • Positive Control: Treat cells with serial dilutions of Doxorubicin.
  • Blank: Add medium only to empty wells (for background subtraction).
  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
  • MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C.
  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (DMSO) to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.
  • Calculate the percentage of cell viability relative to the untreated control: (Abs_treated / Abs_untreated) * 100.
  • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Phase 2: Primary Efficacy Screening

With a defined non-toxic concentration range, the compound can now be screened for specific therapeutic activities. Based on the broad potential of the quinoline scaffold, a dual-pronged approach targeting cancer and microbial pathogens is recommended.[1][18]

A. Anticancer Activity Screening

The compound's anti-proliferative effects should be evaluated against a diverse panel of human cancer cell lines to identify potential tissue-specific activity. The MTT assay protocol described above can be directly applied, using cell lines representing various cancers (e.g., Breast: MCF-7, Prostate: PC-3[19], Lung: A549, Colon: HCT116).

Data Presentation: Hypothetical Anticancer Screening Results (IC50 in µM)

CompoundHEK293 (Non-cancerous)MCF-7 (Breast)PC-3 (Prostate)A549 (Lung)
Test Compound > 100 µM15.2 µM8.9 µM25.4 µM
Doxorubicin 0.8 µM0.5 µM1.2 µM0.9 µM
B. Antimicrobial Activity Screening

A two-tiered approach is standard for antimicrobial evaluation: an initial qualitative diffusion assay followed by a quantitative dilution assay.

1. Kirby-Bauer Disk Diffusion Test (Qualitative)

This test provides a rapid visual assessment of the compound's ability to inhibit microbial growth.[20][21][22]

Protocol:

  • Prepare a lawn of bacteria (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)) on a Mueller-Hinton agar plate.

  • Impregnate sterile paper disks with a known concentration of the test compound.

  • Place the disks onto the agar surface. Include a vehicle control (DMSO) and a positive control (e.g., Ciprofloxacin disk).

  • Incubate for 18-24 hours at 37°C.

  • Measure the diameter of the "zone of inhibition" (the clear area around the disk where no growth occurs). A larger zone indicates greater sensitivity of the microbe to the compound.[23]

2. Broth Microdilution (Quantitative - to determine MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.[24]

Protocol:

  • In a 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable microbial growth broth (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Controls: Include a well with no compound (growth control), a well with no microbes (sterility control), and a positive control antibiotic.

  • Incubate for 18-24 hours at 37°C.

  • The MIC is determined as the lowest concentration in which no turbidity (visual growth) is observed.

Data Presentation: Hypothetical Antimicrobial Screening Results (MIC in µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
Test Compound 1664>128
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A8

Phase 3: Preliminary Mechanism of Action (MoA) Elucidation

Should the primary screens yield promising activity (e.g., potent and selective anticancer effects), the next logical step is to investigate how the compound exerts its effect. Based on literature for quinoline derivatives, which are known to interact with various cellular enzymes, a kinase inhibition assay is a rational starting point.[4][25] Furthermore, given that derivatives of this specific scaffold inhibit the STAT3 pathway, investigating this possibility is highly relevant.[6][7][8]

Kinase_Pathway cluster_pathway Intracellular Signaling Cascade cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor P1 P Receptor->P1 P2 P Receptor->P2 RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K STAT3 STAT3 Receptor->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF STAT3->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Compound Quinoline Compound Compound->RAF Inhibition? Compound->PI3K Inhibition? Compound->STAT3 Inhibition?

Caption: Potential MoA: Inhibition of key nodes in oncogenic signaling pathways.

A commercially available kinase profiling panel can screen the compound against hundreds of kinases simultaneously, providing a broad overview of its selectivity. Alternatively, a targeted apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry) can determine if the compound induces programmed cell death, a desirable trait for an anticancer agent.

References

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Foundational

An In-Silico First Approach to Characterizing 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid for Drug Development

Abstract In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm is paramount.[1] Computational, or in silico, methodologies are indispensable for the early-stage evaluation of novel chemical ent...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm is paramount.[1] Computational, or in silico, methodologies are indispensable for the early-stage evaluation of novel chemical entities, offering a rapid and cost-effective means to predict a compound's potential for success long before it enters costly preclinical and clinical trials.[2][3] This guide provides an in-depth, technically-focused characterization of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (CAS: 5447-47-2), a compound belonging to the quinoline class—a scaffold known for diverse biological activities.[4][5] Through a structured workflow employing validated, open-access prediction tools, we will construct a comprehensive profile of its physicochemical properties, pharmacokinetics (ADMET), medicinal chemistry friendliness, and overall drug-likeness. This document is intended for researchers and professionals in drug development, offering both predictive data and a transparent, replicable protocol for the in silico assessment of small molecules.

Introduction: The Rationale for In Silico Profiling

The journey from a hit compound to a marketable drug is characterized by a high attrition rate, with estimates suggesting that up to 90% of candidates fail during development.[3] A significant portion of these failures can be attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][6] Integrating in silico ADMET prediction at the earliest stages of discovery allows for the rational design of molecules with a higher probability of success, thereby conserving resources and accelerating the development timeline.[7]

The target of this guide, 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, is a rigid, fused-ring system containing both a hydrogen bond donor (carboxylic acid) and acceptor (quinoline nitrogen).[4] Its core structure is a known pharmacophore, and derivatives have been investigated for activities including the inhibition of HIV-1 replication by targeting Protein Phosphatase 1.[8] This existing biological context makes it a compelling candidate for a thorough in silico evaluation to predict its liabilities and therapeutic potential.

This guide will leverage a suite of widely used and validated web-based tools, primarily SwissADME and pkCSM, to build a multi-faceted predictive profile.[9][10][11] The causality behind each prediction will be discussed, grounding the data in established medicinal chemistry principles like Lipinski's Rule of Five.[12][13]

Methodology: A Validated In Silico Workflow

Our approach is centered on using publicly accessible, well-regarded predictive models that have been developed using large datasets and machine learning algorithms.[7][14] This ensures that the generated data is not only reproducible but also grounded in robust statistical validation. The primary tool utilized for this guide is SwissADME , chosen for its comprehensive suite of predictors for physicochemical properties, pharmacokinetics, and drug-likeness, presented in a user-friendly interface.[11][15] For deeper toxicological insights, we supplement this with predictions from the pkCSM server, which offers models for specific toxicity endpoints like AMES mutagenicity and hERG inhibition.[9][16][17]

The workflow is designed to be logical and sequential, starting from fundamental physicochemical properties and building up to complex ADMET profiles.

G cluster_input Input cluster_prediction Prediction Engines cluster_output Data Synthesis & Analysis SMILES Molecule Input (SMILES String) SwissADME SwissADME Server SMILES->SwissADME pkCSM pkCSM Server SMILES->pkCSM PhysChem Physicochemical Properties (LogP, Solubility, TPSA) SwissADME->PhysChem PK Pharmacokinetics (ADME) (Absorption, Distribution, Metabolism) SwissADME->PK DrugLikeness Drug-Likeness Evaluation (Lipinski's Rules, Bioavailability) SwissADME->DrugLikeness Tox Toxicity Risks (hERG, AMES) pkCSM->Tox Final_Report Final_Report PhysChem->Final_Report Comprehensive Profile PK->Final_Report Comprehensive Profile Tox->Final_Report Comprehensive Profile DrugLikeness->Final_Report Comprehensive Profile

Caption: In Silico Prediction Workflow.

Predictive Profile of the Target Compound

The canonical SMILES string for 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, O=C(O)c1c2c(nc3c1CCCC3)cccc2, was used as the input for all predictive models.[4]

Physicochemical Properties & Drug-Likeness

A molecule's fundamental physical and chemical characteristics are the primary determinants of its pharmacokinetic behavior.[18][19] Lipophilicity, molecular size, polarity, and solubility are critical parameters that influence everything from absorption to target engagement.[18]

PropertyPredicted ValueOptimal Range for Oral DrugsInterpretation & Rationale
Molecular Weight 213.24 g/mol < 500 g/mol Favorable. Low molecular weight is associated with better diffusion and membrane permeability.[12][13]
logP (Lipophilicity) 2.55 (Consensus)1 - 5Favorable. This value indicates a good balance between aqueous solubility and lipid membrane permeability, crucial for absorption.[18]
Aqueous Solubility (logS) -3.45> -4.0Marginal. The predicted solubility is low. This could present challenges for formulation and may limit oral bioavailability.
Topological Polar Surface Area (TPSA) 50.21 Ų< 140 ŲFavorable. A TPSA in this range suggests good intestinal absorption and cell membrane permeability.[20]
Hydrogen Bond Donors 1≤ 5Favorable. Complies with Lipinski's rules, minimizing the desolvation penalty upon crossing membranes.[21]
Hydrogen Bond Acceptors 3≤ 10Favorable. Complies with Lipinski's rules.[21]
Rotatable Bonds 1≤ 9Favorable. The rigid structure enhances binding affinity and reduces the entropic penalty upon target binding.

Drug-Likeness Evaluation: The compound adheres to Lipinski's Rule of Five , with zero violations, which is a strong indicator of potential oral bioavailability.[12][22] The Bioavailability Score calculated by SwissADME is 0.55, further supporting its potential as an orally administered agent.

G cluster_properties Physicochemical Profile cluster_rules Drug-Likeness Rules cluster_assessment Overall Assessment Properties 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid MW: 213.24 LogP: 2.55 LogS: -3.45 TPSA: 50.21 Ų Lipinski Lipinski's Rule of Five 0 Violations Assessment Prediction High Probability of Oral Bioavailability

Caption: Drug-Likeness Assessment Summary.

Pharmacokinetic (ADMET) Profile

Understanding how a compound is processed by the body is critical.[1] The following ADMET properties were predicted using a combination of SwissADME and pkCSM models.

Absorption:

  • Gastrointestinal (GI) Absorption: Predicted to be High . This aligns with the favorable physicochemical properties and compliance with Lipinski's rules.

  • Blood-Brain Barrier (BBB) Permeant: Predicted to be No . The molecule is not expected to cross the BBB, which is advantageous for avoiding central nervous system (CNS) side effects if the intended target is peripheral.

Distribution:

  • Plasma Protein Binding (PPB): Prediction is not available from the selected tools but is expected to be moderate to high given the logP value. High PPB can limit the free fraction of the drug available to exert its effect.

Metabolism:

  • Cytochrome P450 (CYP) Inhibition: The compound is predicted to be an inhibitor of CYP1A2 and CYP2C9 . Inhibition of CYP enzymes is a major cause of drug-drug interactions. This is a potential liability that would require experimental validation. It is not predicted to inhibit CYP2C19, CYP2D6, or CYP3A4.

Excretion:

  • Total Clearance: Predicted by pkCSM to be 0.36 mL/min/kg . This value suggests a relatively slow clearance rate, which could lead to a longer half-life.

Potential Toxicity Risks

Early identification of toxicity is a cornerstone of modern drug development.[2] In silico models provide crucial alerts for potential liabilities that must be investigated experimentally.[23]

Toxicity EndpointPredictionRationale & Implication
hERG I Inhibition No (pkCSM)Favorable. Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome).[24][25] A negative prediction is a significant de-risking factor.[26]
AMES Mutagenicity No (pkCSM)Favorable. The Ames test assesses the mutagenic potential of a compound.[27][28] A negative prediction suggests a lower risk of carcinogenicity.
Hepatotoxicity Yes (pkCSM)Potential Liability. The model predicts a risk of liver toxicity. This is a common reason for drug failure and would need to be carefully evaluated in preclinical studies.
PAINS Alert 0 alertsFavorable. The molecule does not contain substructures known to be Pan-Assay Interference Compounds (PAINS), reducing the risk of false positives in high-throughput screening.

Step-by-Step Protocol: Using SwissADME

This section provides a detailed protocol for obtaining the predictive data discussed above, ensuring the process is transparent and replicable.

  • Navigate to the SwissADME Web Server: Open a web browser and go to the SwissADME website (A simple search for "SwissADME" will provide the link).

  • Input the Molecule:

    • Locate the input box titled "List of SMILES."

    • Obtain the canonical SMILES string for the molecule: O=C(O)c1c2c(nc3c1CCCC3)cccc2.

    • Paste the SMILES string into the input box. You can optionally add a name after the string, separated by a space (e.g., O=C(O)c1c2c(nc3c1CCCC3)cccc2 Target_Molecule).[29]

  • Run the Prediction: Click the "Run" button to submit the molecule for analysis. The computation typically takes a few seconds.[30]

  • Analyze the Results:

    • The results will be displayed in a new panel.[29]

    • Physicochemical Properties: The first section will contain a table with values for Molecular Weight, logP, TPSA, etc.

    • Lipophilicity: A consensus logP value is provided, averaging the results from multiple predictive algorithms.

    • Water Solubility: Several solubility predictions (LogS) are provided. Note the ESOL model value as it is widely used.

    • Pharmacokinetics: This section provides predictions for GI absorption, BBB permeation, and CYP inhibition.

    • Drug-likeness: This section details violations of Lipinski's and other drug-likeness rules.

    • Medicinal Chemistry: Check for PAINS alerts here.

  • Export Data (Optional): The results can be exported as a CSV file for further analysis by clicking the "CSV" icon.[29]

Conclusion and Future Directions

The in silico analysis of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid reveals a promising, albeit challenging, profile.

Strengths:

  • Excellent compliance with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.

  • A favorable molecular size and polarity profile for membrane permeability.

  • No predicted risk of hERG-mediated cardiotoxicity or AMES mutagenicity, which are two major safety hurdles.

  • Predicted to not cross the blood-brain barrier, which is beneficial for peripherally-acting drugs.

Potential Liabilities:

  • Low Aqueous Solubility: The predicted logS of -3.45 is a significant concern that may hinder absorption and require advanced formulation strategies.

  • CYP Inhibition: Predicted inhibition of CYP1A2 and CYP2C9 raises the potential for drug-drug interactions.

  • Hepatotoxicity: The alert for liver toxicity is a serious flag that must be prioritized for experimental investigation.

Next Steps & Experimental Validation: The in silico predictions presented here are hypotheses that must be confirmed through empirical testing. A logical progression of experiments would include:

  • Solubility Assays: Experimentally determine the kinetic and thermodynamic solubility of the compound.

  • Permeability Assays: Use a Caco-2 cell-based assay to measure intestinal permeability directly.[7]

  • CYP Inhibition Panel: Screen the compound against a panel of key CYP450 enzymes to confirm the predicted inhibitory activity.

  • In Vitro Toxicology: Assess cytotoxicity in relevant cell lines (e.g., HepG2 cells for hepatotoxicity) and perform experimental Ames testing to confirm the lack of mutagenicity.

This comprehensive computational screening has effectively highlighted the key strengths and weaknesses of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, providing a clear, data-driven roadmap for subsequent experimental validation and lead optimization efforts.

References

  • Predicting the metabolic pathways of small molecules based on their physicochemical properties. PubMed. Available at: [Link]

  • Lipinski's rule of five. Wikipedia. Available at: [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. Available at: [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. Available at: [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]

  • In silico prediction of hERG blockers using machine learning and deep learning approaches. Wiley Online Library. Available at: [Link]

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  • Full article: Open access in silico tools to predict the ADMET profiling of drug candidates. Taylor & Francis Online. Available at: [Link]

  • In silico prediction of hERG inhibition. PubMed. Available at: [Link]

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  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. ACS Publications. Available at: [Link]

  • In Silico Prediction of hERG Potassium Channel Blockage by Chemical Category Approaches. ResearchGate. Available at: [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures (2015). SciSpace. Available at: [Link]

  • PkCSM web server: Significance and symbolism. Wisdom Library. Available at: [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Semantic Scholar. Available at: [Link]

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  • Structural Optimization of 2,3-Dihydro-1H-cyclopenta[b]quinolines Targeting the Noncatalytic RVxF Site of Protein Phosphatase 1 for HIV-1 Inhibition. PMC - PubMed Central. Available at: [Link]

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Exploratory

The Emergence of a Versatile Scaffold: A Technical Guide to 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic Acid

Abstract This technical guide provides an in-depth exploration of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, a heterocyclic compound that has garnered significant attention as a versatile scaffold in medici...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, a heterocyclic compound that has garnered significant attention as a versatile scaffold in medicinal chemistry. From its synthesis, rooted in classic organic reactions, to its contemporary applications in the development of novel therapeutics, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into the historical context of its synthesis, detail its physicochemical properties, elucidate its role as a key building block for potent biological inhibitors, and provide exemplary protocols for its synthesis and the evaluation of its derivatives.

Introduction: The Quinoline Core and its Significance

The quinoline moiety, a fused bicyclic heterocycle containing a benzene and a pyridine ring, is a privileged structure in drug discovery. First isolated from coal tar in 1834, quinoline and its derivatives have demonstrated a broad spectrum of biological activities, leading to their use as antimalarial, antibacterial, and anticancer agents.[1] The rigid, planar structure of the quinoline ring system provides an ideal framework for interacting with biological macromolecules, while its susceptibility to a variety of chemical modifications allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Within this important class of compounds lies 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, a molecule that combines the key features of the quinoline core with a fused cyclopentane ring. This addition introduces a degree of conformational flexibility and expands the chemical space accessible for derivatization, making it a particularly attractive starting point for the design of targeted therapeutics.

Discovery and Historical Synthesis: A Legacy of the Pfitzinger Reaction

While the precise first synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is not readily found in contemporary literature, its creation is intrinsically linked to the discovery of the Pfitzinger reaction in 1886 by Wilhelm Pfitzinger. This robust and versatile method provides a direct route to quinoline-4-carboxylic acids through the condensation of isatin (or its derivatives) with a carbonyl compound in the presence of a base.[2]

The general mechanism of the Pfitzinger reaction involves the initial hydrolysis of isatin to an intermediate keto-acid. This is followed by condensation with the carbonyl compound (in this case, cyclopentanone) to form an imine, which then tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid product.

Pfitzinger_Reaction_Mechanism cluster_step1 Step 1: Isatin Hydrolysis cluster_step2 Step 2: Condensation cluster_step3 Step 3: Tautomerization cluster_step4 Step 4: Cyclization & Dehydration Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid Base (e.g., KOH) Cyclopentanone Cyclopentanone Imine Imine Cyclopentanone->Imine KetoAcid2 Keto-acid Intermediate KetoAcid2->Imine Imine2 Imine Enamine Enamine Imine2->Enamine Enamine2 Enamine FinalProduct 2,3-Dihydro-1H-cyclopenta[b]quinoline- 9-carboxylic acid Enamine2->FinalProduct Intramolecular Cyclization - H2O

The application of the Pfitzinger reaction to cyclopentanone and isatin (or anthranilic acid) provides a straightforward and efficient route to 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, making it a readily accessible building block for further chemical exploration.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a core scaffold is fundamental for its application in drug design.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₂[3]
Molecular Weight 213.23 g/mol [3]
CAS Number 5447-47-2[4]
Appearance Solid[5]
IUPAC Name 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid[3]

Key Therapeutic Applications and Mechanisms of Action

The true value of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid lies in its role as a versatile scaffold for the development of potent and selective inhibitors for various biological targets.

Inhibition of HIV-1 Transcription via Protein Phosphatase 1 (PP1) Targeting

A significant area of research has focused on the development of derivatives of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid as inhibitors of HIV-1 transcription. These compounds have been shown to target the noncatalytic RVxF-accommodating site of Protein Phosphatase 1 (PP1). By binding to this site, these inhibitors can prevent the interaction of PP1 with the HIV-1 Tat protein, a crucial step in the viral transcription process. This mechanism offers a novel approach to HIV-1 therapy, moving beyond the traditional targets of reverse transcriptase and protease.

HIV_Inhibition_Mechanism cluster_normal Normal HIV-1 Transcription cluster_inhibited Inhibition of Transcription PP1 Protein Phosphatase 1 (PP1) Transcription HIV-1 Transcription PP1->Transcription Promotes PP1->Transcription Inhibited RVxF_site RVxF-accommodating site Tat HIV-1 Tat Protein Tat->RVxF_site Binds to Tat->RVxF_site Binding Prevented Inhibitor Cyclopenta[b]quinoline Derivative Inhibitor->RVxF_site Blocks

Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

Derivatives of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid have also been investigated as potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic pathway implicated in Alzheimer's disease. Molecular modeling studies have revealed that these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[6] The cyclopenta[b]quinoline core often engages in π-π stacking interactions with key aromatic residues in the active site gorge, such as Trp84 and Phe330, while appended side chains can extend to interact with the PAS. This dual-site binding can lead to highly potent and selective inhibition of AChE.

AChE_Inhibition AChE {Acetylcholinesterase (AChE)|{Catalytic Active Site (CAS)|Peripheral Anionic Site (PAS)}} Hydrolysis Hydrolysis AChE:cas->Hydrolysis Catalyzes Inhibitor Cyclopenta[b]quinoline Derivative Inhibitor->AChE:cas Binds & Blocks Inhibitor->AChE:pas Binds to Acetylcholine Acetylcholine Acetylcholine->AChE:cas Binds to

Experimental Protocols

To facilitate further research and development, this section provides a detailed, step-by-step methodology for the synthesis of the core scaffold and a general protocol for evaluating the biological activity of its derivatives.

Synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

This protocol is based on the well-established Pfitzinger reaction.

Materials:

  • Isatin

  • Cyclopentanone

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve a specific molar equivalent of potassium hydroxide in a mixture of ethanol and water.

  • Addition of Reactants: To the basic solution, add one molar equivalent of isatin. Heat the mixture to reflux until the isatin has completely dissolved, indicating the formation of the intermediate keto-acid.

  • Condensation: To the hot solution, add a slight excess (e.g., 1.1 molar equivalents) of cyclopentanone.

  • Reflux: Maintain the reaction mixture at reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with hydrochloric acid to precipitate the product.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Evaluation of Acetylcholinesterase Inhibitory Activity (Ellman's Method)

This spectrophotometric method is a standard assay for determining AChE inhibitory activity.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (derivatives of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution (or solvent for control).

  • Enzyme Addition: Add the AChE solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Add the ATCI solution to each well to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid has firmly established itself as a valuable and versatile scaffold in the field of medicinal chemistry. Its straightforward synthesis, coupled with the vast potential for chemical modification, has enabled the development of potent and selective inhibitors for a range of challenging biological targets. The continued exploration of this core structure, aided by modern computational tools and innovative synthetic methodologies, promises to yield a new generation of therapeutic agents with improved efficacy and safety profiles. As our understanding of complex diseases deepens, the adaptability of the cyclopenta[b]quinoline core will undoubtedly position it at the forefront of future drug discovery efforts.

References

  • Kowalski, J., et al. (2012). 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors—Synthesis, Radiolabeling and Biodistribution. Molecules, 17(8), 10067-10085. [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid via Pfitzinger Reaction: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, a valuable heterocyclic compound, utilizing the robust and versatile Pfitzinger reaction. This ap...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, a valuable heterocyclic compound, utilizing the robust and versatile Pfitzinger reaction. This application note is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis of quinoline derivatives.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The Pfitzinger reaction, a classic method for the synthesis of quinoline-4-carboxylic acids, offers a straightforward and efficient route to this important class of molecules from readily available starting materials.[3][4][5] This protocol details the specific application of the Pfitzinger reaction for the condensation of isatin with cyclopentanone to yield the target molecule, 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid.

Reaction Principle and Mechanism

The Pfitzinger reaction involves the condensation of an isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4][6] The reaction proceeds through a series of well-established steps:

  • Base-catalyzed ring opening of isatin: The reaction is initiated by the hydrolysis of the amide bond in isatin by a base, typically potassium hydroxide (KOH), to form the potassium salt of 2-aminophenylglyoxylic acid (isatinic acid).[4][7] This intermediate is usually not isolated and is generated in situ.

  • Formation of a Schiff base and enamine tautomerization: The carbonyl group of the opened isatin intermediate then condenses with the α-methylene-containing carbonyl compound, in this case, cyclopentanone, to form a Schiff base (imine). This imine subsequently tautomerizes to the more stable enamine.

  • Intramolecular cyclization and dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to afford the final aromatic quinoline ring system.[3][4]

The specific mechanism for the synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid from isatin and cyclopentanone is illustrated in the following diagram:

Pfitzinger_Mechanism Isatin Isatin Intermediate1 Isatinic Acid Salt (Keto-acid intermediate) Isatin->Intermediate1 Base Hydrolysis Cyclopentanone Cyclopentanone Intermediate2 Schiff Base (Imine) Cyclopentanone->Intermediate2 Base KOH (Base) Intermediate1->Intermediate2 Condensation Intermediate3 Enamine Intermediate2->Intermediate3 Tautomerization Product 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid Intermediate3->Product Intramolecular Cyclization & Dehydration Water H₂O

Figure 1: Mechanism of the Pfitzinger reaction between isatin and cyclopentanone.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
IsatinReagent Grade, 98%Sigma-Aldrich
CyclopentanoneReagent Grade, 99%Sigma-Aldrich
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Fisher Scientific
Ethanol (EtOH)Anhydrous, 200 proofVWR
Hydrochloric Acid (HCl)Concentrated, 37%J.T. Baker
Deionized Water
Celite®For filtration
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Heating mantle

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Rotary evaporator (optional)

Safety Precautions
  • Potassium hydroxide is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated hydrochloric acid is corrosive and has toxic fumes. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Ethanol is flammable. Keep away from open flames and ignition sources.

  • The reaction should be performed in a well-ventilated fume hood at all times.

Procedure
  • Preparation of the Basic Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (5.6 g, 0.1 mol) in ethanol (100 mL). Stir until the KOH is completely dissolved. A gentle warming of the mixture may be required.

  • Formation of the Isatinic Acid Salt: To the basic ethanolic solution, add isatin (7.35 g, 0.05 mol). Stir the mixture at room temperature for 1 hour. The color of the solution should change from an orange/red to a dark brown, indicating the formation of the potassium salt of isatinic acid.

  • Addition of Cyclopentanone and Reflux: To the reaction mixture, add cyclopentanone (4.2 g, 0.05 mol) dropwise over a period of 10-15 minutes while stirring. Once the addition is complete, attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation of the Product: a. After the reflux period, allow the reaction mixture to cool to room temperature. b. Reduce the volume of the solvent by approximately half using a rotary evaporator or by distillation. c. Pour the concentrated reaction mixture into a beaker containing 200 mL of cold deionized water. Stir the aqueous solution for 15-20 minutes. d. If any unreacted starting material or byproducts precipitate, filter the solution through a bed of Celite® to obtain a clear filtrate. e. Cool the filtrate in an ice bath and slowly acidify with concentrated hydrochloric acid with constant stirring until the pH of the solution is approximately 4-5. A precipitate of the product should form. f. Continue stirring the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

  • Purification: a. Collect the precipitated solid by vacuum filtration using a Büchner funnel. b. Wash the solid with several portions of cold deionized water to remove any inorganic salts. c. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid as a crystalline solid.

Workflow Diagram

Pfitzinger_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve KOH in Ethanol B Add Isatin, stir for 1h A->B C Add Cyclopentanone B->C D Reflux for 4-6h C->D E Cool and Concentrate D->E F Pour into Water E->F G Acidify with HCl to pH 4-5 F->G H Collect Precipitate by Filtration G->H I Recrystallize from Ethanol/Water H->I J Dry the Final Product I->J

Figure 2: Experimental workflow for the synthesis of the target molecule.

Characterization of the Product

The identity and purity of the synthesized 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid should be confirmed by standard analytical techniques.

  • Melting Point: The purified product should exhibit a sharp melting point.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and C=C and C=N stretching vibrations of the quinoline ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should display characteristic signals for the aromatic protons of the quinoline ring and the aliphatic protons of the cyclopentane ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

    • ¹³C NMR: The spectrum will show signals for the carbon atoms of the quinoline and cyclopentane rings, as well as the characteristic signal for the carboxylic acid carbonyl carbon (typically in the range of 165-185 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₁NO₂ = 213.23 g/mol ).

Expected Results and Discussion

The Pfitzinger reaction is a reliable method for the synthesis of quinoline-4-carboxylic acids, and this specific application for the synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is expected to proceed with a moderate to good yield. The use of a strong base like potassium hydroxide is crucial for the initial ring opening of isatin. The choice of ethanol as a solvent is advantageous as it effectively dissolves the reactants and allows for a convenient reflux temperature.

The purification by recrystallization is a critical step to obtain a high-purity product. The choice of the recrystallization solvent may need to be optimized based on the solubility of the crude product. An ethanol-water mixture often provides a good balance of solubility at high temperatures and insolubility at low temperatures for quinoline carboxylic acids.

The synthesized 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid can serve as a valuable building block for the synthesis of more complex molecules with potential biological activities. The carboxylic acid group can be readily modified to form esters, amides, and other derivatives, allowing for the exploration of structure-activity relationships in drug discovery programs.[8][9]

References

  • Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives. ResearchGate. [Link]

  • Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives. Avicenna Journal of Medical Biochemistry. [Link]

  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • Pfitzinger reaction. Wikipedia. [Link]

  • The Pfitzinger Reaction. (Review). ResearchGate. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • The Pfitzinger Reaction. (Review). SciSpace. [Link]

  • Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR). [Link]

  • Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]

  • Synthesis of cyclopenta[b]quinoline‐3,3(2H)‐dicarboxylate derivatives. ResearchGate. [Link]

  • Biological activities of quinoline derivatives. PubMed. [Link]

Sources

Application

Application Notes &amp; Protocols: A Detailed Guide to the Synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid via the Pfitzinger Reaction

Abstract This document provides a comprehensive guide for the synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, a valuable heterocyclic compound for drug discovery and medicinal chemistry. The protoco...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, a valuable heterocyclic compound for drug discovery and medicinal chemistry. The protocol is centered on the Pfitzinger reaction, a classic and reliable method for constructing quinoline-4-carboxylic acids.[1] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental procedure, and offer insights grounded in established chemical principles to ensure successful synthesis. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Introduction and Significance

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds with applications ranging from antibacterial to anticancer agents.[1] Specifically, 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (also known as Tricyclic-cinchoninic acid) represents a rigid, tricyclic analogue of cinchoninic acid, offering a unique three-dimensional structure for probing biological targets. Its synthesis is most effectively achieved through the Pfitzinger reaction, which condenses isatin with a carbonyl compound—in this case, cyclopentanone—in a basic medium.[2][3] This method provides a direct and efficient route to the target molecule, avoiding the use of unstable precursors like o-aminobenzaldehydes that are required in other methods like the Friedländer synthesis.[3]

The Pfitzinger Reaction: Mechanism and Rationale

The Pfitzinger reaction (or Pfitzinger-Borsche reaction) is a robust condensation reaction that has been a cornerstone of quinoline synthesis for over a century.[1] The overall transformation involves the reaction of isatin with a carbonyl compound possessing an α-methylene group, in the presence of a strong base, to yield a substituted quinoline-4-carboxylic acid.[4][5]

The mechanism proceeds through several distinct stages:

  • Base-Catalyzed Ring Opening: The reaction is initiated by the hydrolysis of the amide bond within the isatin ring by a strong base, such as potassium hydroxide (KOH). This opens the five-membered ring to form the potassium salt of 2-aminophenylglyoxylic acid (an isatinic acid intermediate).[4][2][6]

  • Condensation and Imine Formation: The highly reactive keto-acid intermediate then condenses with the carbonyl group of cyclopentanone. The primary amine of the intermediate reacts with the ketone to form a Schiff base (imine).[4][2]

  • Tautomerization: The imine undergoes tautomerization to its more stable enamine form. This step is crucial as it positions the atoms for the subsequent cyclization.[4][6]

  • Intramolecular Cyclization & Dehydration: The enamine then undergoes an intramolecular cyclization, where the enamine attacks the ketone carbonyl of the original isatin fragment. This is followed by a dehydration step (loss of a water molecule) to form the aromatic quinoline ring system, yielding the final product.[1][6]

Below is a diagram illustrating the mechanistic pathway.

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism Isatin Isatin KetoAcid Keto-acid Intermediate (Isatinic Acid Salt) Isatin->KetoAcid 1. Ring Opening (Hydrolysis) Cyclopentanone Cyclopentanone Imine Imine Intermediate Cyclopentanone->Imine Base KOH (Base) KetoAcid->Imine 2. Condensation Enamine Enamine Tautomer Imine->Enamine 3. Tautomerization Product 2,3-Dihydro-1H-cyclopenta[b] quinoline-9-carboxylic acid Enamine->Product 4. Cyclization & Dehydration

Caption: Mechanistic pathway of the Pfitzinger reaction.

Experimental Protocol

This protocol details the synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid from isatin and cyclopentanone.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
IsatinC₈H₅NO₂147.1310.01.47 g
CyclopentanoneC₅H₈O84.1212.01.01 g (1.07 mL)
Potassium HydroxideKOH56.11~905.0 g
Ethanol (95%)C₂H₅OH--25 mL
Water (Deionized)H₂O--25 mL
Acetic Acid (Glacial)CH₃COOH--As needed for pH adjustment

Note: Safety precautions, including the use of a fume hood, safety glasses, and gloves, are mandatory. KOH is highly corrosive.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5.0 g of potassium hydroxide in a mixture of 25 mL of 95% ethanol and 25 mL of deionized water. Stir until the KOH is fully dissolved.

  • Addition of Isatin: To the basic solution, add 1.47 g (10.0 mmol) of isatin. Stir the mixture at room temperature for 30-45 minutes. The solution should turn from a dark reddish-orange to a clearer, yellowish solution as the isatin ring opens to form the potassium isatinate salt.

  • Addition of Cyclopentanone: To this solution, add 1.07 mL (12.0 mmol) of cyclopentanone using a syringe or pipette.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring. Maintain the reflux for 12 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane with a drop of acetic acid).

  • Work-up and Precipitation: After the reaction is complete (as indicated by TLC), cool the flask to room temperature in an ice-water bath.

  • Acidification: Slowly and carefully acidify the cold reaction mixture by adding glacial acetic acid dropwise with stirring. The product will precipitate out of the solution as a solid. Monitor the pH with litmus paper or a pH meter, aiming for a final pH of approximately 4-5.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter paper with several portions of cold water to remove any inorganic salts and residual acetic acid. Follow with a wash of cold ethanol to remove any unreacted starting material.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.

Purification

The crude product can be purified by recrystallization. A mixture of ethanol and water or dimethylformamide (DMF) and water is often effective. Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Workflow and Data Summary

The overall workflow from setup to purification is summarized in the diagram below.

Workflow Synthesis Workflow A 1. Prepare KOH Solution (EtOH/H₂O) B 2. Add Isatin (Stir for 30 min) A->B C 3. Add Cyclopentanone B->C D 4. Reflux (12-24 hours) C->D E 5. Cool Reaction Mixture (Ice Bath) D->E F 6. Acidify with Acetic Acid (pH 4-5) to Precipitate E->F G 7. Isolate by Filtration F->G H 8. Wash with Cold Water and Ethanol G->H I 9. Dry Crude Product H->I J 10. Purify by Recrystallization I->J K Final Product J->K

Caption: General workflow for the synthesis and purification.

Expected Yield: Yields for Pfitzinger reactions can vary widely based on the specific substrates and reaction conditions, but a typical yield for this synthesis after purification would be in the range of 60-85%.

Conclusion

The Pfitzinger reaction offers a direct, efficient, and historically validated method for the synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid from readily available starting materials.[1][7] The protocol described herein is robust and can be adapted for the synthesis of other quinoline-4-carboxylic acid derivatives by substituting cyclopentanone with other enolizable ketones or aldehydes. Adherence to the procedural details, particularly the basic hydrolysis, controlled acidification, and thorough purification, is critical for obtaining a high yield of the desired product.

References

  • Wikipedia. Pfitzinger reaction. [Link]

  • Thorne, M. P. et al. (2018). An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl. Tetrahedron Letters, 59(32), 3116-3119.
  • Pharma Tutor. Pfitzinger Quinoline Synthesis. [Link]

  • Sangshetti, J. N. et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2).
  • Lahna, A. et al. (2022). Recent achievements in the synthesis of quinoline-4-carboxylic acid and its derivatives. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
  • Mcinnes, C. et al. (2013). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 56(18), 7252–7264.
  • UO Chemists. (2024). Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. YouTube. [Link]

  • Google Patents.
  • ResearchGate. A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. [Link]

  • Chem-Station. Pfitzinger Quinoline Synthesis. [Link]

  • Scribd. Chemistry of Pfitzinger Synthesis. [Link]

  • GKS Chemistry. (2020). Pfitzinger Reaction. YouTube. [Link]

  • MDPI. 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors—Synthesis, Radiolabeling and Biodistribution. [Link]

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Method

Application Notes and Protocols for the Purification of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic Acid by Recrystallization

Introduction: The Critical Role of Purity for a Novel Heterocycle 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is a fused heterocyclic compound with a quinoline core, a structure of significant interest in med...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Novel Heterocycle

2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is a fused heterocyclic compound with a quinoline core, a structure of significant interest in medicinal chemistry and drug development.[1] The biological activity of such molecules is intrinsically linked to their absolute purity. Even minor impurities can lead to erroneous biological data, misleading structure-activity relationships (SAR), and potential off-target effects. Therefore, robust and reproducible purification methods are paramount. Recrystallization, a classic yet powerful technique, is often the method of choice for obtaining highly pure crystalline solids. This application note provides a detailed, experience-driven guide to the purification of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid via recrystallization, focusing on the underlying principles and practical execution for researchers in organic synthesis and drug development.

Physicochemical Properties and Safety Considerations

A thorough understanding of the target molecule's properties is the foundation of a successful recrystallization protocol.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₂PubChem[1]
Molecular Weight 213.23 g/mol PubChem[1]
CAS Number 5447-47-2Santa Cruz Biotechnology[2]
Appearance Solid (likely off-white to yellowish powder)Inferred from similar compounds
Melting Point Not reported in available literatureN/A
Purity (Commercial) Typically ≥95%Sigma-Aldrich[3]

Safety Precautions: 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is classified as a hazardous substance. It is harmful if swallowed and causes serious eye irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) before commencing any work.

Understanding Potential Impurities: A Synthesis-Based Approach

To effectively remove impurities, one must first anticipate their nature. A common synthetic route to similar quinoline-carboxylic acids involves the reaction of a substituted aniline with a carbonyl compound. For the target molecule, a plausible synthesis would be the reaction of anthranilic acid with cyclopentanone.

This synthetic pathway suggests the following potential impurities:

  • Unreacted Starting Materials: Anthranilic acid and cyclopentanone.

  • Side-Products: Self-condensation products of cyclopentanone.

  • Isomers: Positional isomers formed during the cyclization reaction.

The recrystallization protocol is designed to effectively separate the desired product from these likely contaminants based on differences in their solubility profiles.

Experimental Protocol: A Step-by-Step Guide to High Purity

This protocol is a comprehensive workflow, from initial analysis to final characterization.

Part 1: Pre-Recrystallization Analysis

Before attempting a bulk recrystallization, it is crucial to assess the purity of the crude material. This baseline analysis will serve as a benchmark to evaluate the success of the purification.

Recommended Techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To identify the main compound and qualitatively assess the presence of organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the number of components and their molecular weights, providing a semi-quantitative purity assessment.

  • TLC (Thin-Layer Chromatography): A rapid and inexpensive method to visualize the number of components in the crude material and to aid in solvent system selection.

Part 2: Solvent Selection – The Heart of Recrystallization

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit the following characteristics:

  • The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • The impurities should be either highly soluble or insoluble in the chosen solvent at all temperatures.

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Given the aromatic and carboxylic acid functionalities of the target molecule, a systematic screening of solvents with varying polarities is recommended.

Solvent Screening Protocol:

  • Place a small amount (10-20 mg) of the crude material into several test tubes.

  • To each tube, add a few drops of a different solvent from the candidate list (see table below).

  • Observe the solubility at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point and observe for dissolution.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.

  • Observe the formation of crystals. The solvent that yields a good crop of crystals upon cooling is a suitable candidate.

Table of Recommended Solvents for Screening:

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolThe hydroxyl group can hydrogen bond with the carboxylic acid, often providing the desired solubility profile.
Ketones Acetone, Methyl Ethyl KetoneGood general solvents for moderately polar organic compounds.
Esters Ethyl AcetateOffers a different polarity profile and can be effective.
Amides N,N-Dimethylformamide (DMF)A highly polar aprotic solvent, often used for compounds that are difficult to dissolve. Use with caution due to its high boiling point.
Binary Mixtures Ethanol/Water, Acetone/HexaneA "good" solvent can be paired with a "poor" solvent (anti-solvent) to fine-tune the solubility and induce crystallization.

G cluster_start Start cluster_screening Solvent Screening cluster_recrystallization Recrystallization Process cluster_analysis Purity Analysis start Crude Product screen Test solubility in various solvents (hot and cold) start->screen select Select optimal solvent or binary solvent system screen->select dissolve Dissolve crude product in minimum hot solvent select->dissolve filter Hot filtration to remove insoluble impurities dissolve->filter cool Slow cooling to induce crystallization filter->cool isolate Isolate crystals by vacuum filtration cool->isolate wash Wash crystals with cold solvent isolate->wash dry Dry purified crystals wash->dry analyze Characterize purified product (NMR, LC-MS, Melting Point) dry->analyze

Part 3: Bulk Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid and the chosen solvent. Heat the mixture on a hot plate with stirring until the compound completely dissolves. Add the solvent in small portions to ensure that the minimum amount of hot solvent is used.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Part 4: Post-Recrystallization Characterization

The purity of the recrystallized material must be rigorously assessed.

  • Melting Point Analysis: Although no literature value is available, a sharp melting point range (typically < 2 °C) is a strong indicator of high purity. This value should be recorded and reported for future reference.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): Compare the spectra of the recrystallized product with that of the crude material. The disappearance of impurity peaks is a clear indication of successful purification.

  • Chromatographic Analysis (HPLC, LC-MS): High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity (e.g., >99%).

Troubleshooting Common Recrystallization Issues

ProblemPotential CauseSuggested Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower boiling point solvent or a larger volume of the same solvent. Induce crystallization by scratching the inside of the flask with a glass rod.
No Crystal Formation The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.Try a solvent in which the compound is less soluble. Evaporate some of the solvent to increase the concentration. Add a small seed crystal of the pure compound.
Low Recovery Too much solvent was used, or the cooling process was not sufficient.Ensure the minimum amount of hot solvent is used. Cool the solution in an ice bath for an extended period.
Purity Not Improved The chosen solvent is not effective at separating the impurities.Re-evaluate the solvent selection. Consider using a binary solvent system. If impurities co-crystallize, column chromatography may be necessary.

Conclusion

Recrystallization is a powerful and efficient method for the purification of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid. A systematic approach to solvent selection, coupled with careful execution of the protocol, can yield material of high purity suitable for demanding applications in drug discovery and development. The principles and procedures outlined in this application note provide a robust framework for researchers to achieve their purification goals.

G cluster_solution Hot Saturated Solution cluster_crystals Cold Solution A Target Molecule C Pure Crystals of Target Molecule A->C Crystallizes out B Soluble Impurity D Soluble Impurity (remains in mother liquor) B->D Stays in solution

References

  • PubChem. 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid. Available at: [Link].

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. Available at: [Link].

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link].

  • Google Patents. Process for the preparation of a quinoline carboxylic acid.
  • PubChem. 2,3-dihydro-1H-cyclopenta[b]quinoline. Available at: [Link].

Sources

Application

Analytical methods for "2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid" characterization

An Application Note for the Comprehensive Characterization of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic Acid Authored by: A Senior Application Scientist Introduction 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carbo...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction

2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is a heterocyclic compound featuring a quinoline core fused with a cyclopentane ring and substituted with a carboxylic acid group. Its molecular formula is C₁₃H₁₁NO₂ with a molecular weight of 213.23 g/mol .[1][2] Molecules within the quinoline carboxylic acid class are foundational in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including antitumor, antibacterial, and antiviral properties.[3][4] Given their therapeutic potential, the rigorous and unambiguous characterization of these molecules is a critical step in the research and development pipeline. The confirmation of a compound's identity, purity, and structural integrity is paramount for ensuring reproducible biological data and meeting regulatory standards.

This guide provides a detailed framework of orthogonal analytical techniques for the comprehensive characterization of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid. It is designed for researchers, analytical chemists, and drug development professionals, offering not just protocols but the scientific rationale behind the application of each method. We will delve into chromatographic, spectrometric, and spectroscopic methods that, when used in concert, provide a holistic and validated profile of the target molecule.

Chromatographic Analysis for Purity and Quantification: HPLC/UPLC

High-Performance Liquid Chromatography (HPLC) and its higher-pressure counterpart, Ultra-High-Performance Liquid Chromatography (UPLC), are the cornerstones of purity assessment. For a molecule like 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, a reverse-phase (RP) method is the most logical choice. RP-HPLC separates analytes based on their hydrophobicity; the nonpolar stationary phase (typically C18) retains nonpolar compounds longer than polar ones. This allows for the efficient separation of the target molecule from potential starting materials, by-products, or degradation products.

Field-Proven Insights: Causality in Method Development

The choice of a buffered mobile phase is critical. The carboxylic acid moiety's ionization state is pH-dependent. Operating at a low pH (e.g., using 0.1% formic or phosphoric acid) protonates the carboxylic acid, rendering it less polar. This increases its retention on a C18 column and, more importantly, leads to sharper, more symmetrical peak shapes by preventing ionic interactions with residual silanols on the silica-based stationary phase. Formic acid is preferred when the HPLC is coupled to a mass spectrometer (LC-MS) due to its volatility, whereas phosphoric acid can offer superior buffering capacity for UV-only methods.[5]

Experimental Protocol: RP-HPLC
  • Instrumentation: An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter to remove particulates.

  • Chromatographic Conditions: The following parameters serve as a robust starting point for method development.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-19 min: 90-10% B; 19-22 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Run Time 22 minutes
  • Data Analysis: Purity is assessed by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. The retention time serves as a qualitative identifier under consistent conditions.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Interpretation s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter (0.22 µm) s2->s3 h1 Inject Sample s3->h1 h2 Separation on C18 Column h1->h2 h3 UV/DAD Detection h2->h3 d1 Generate Chromatogram h3->d1 d2 Assess Purity (Area %) d1->d2 d3 Identify by Retention Time d1->d3

Caption: Workflow for HPLC purity analysis.

Mass Spectrometry for Molecular Weight and Formula Confirmation

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and, with high-resolution instruments, the elemental formula of a compound.[6] When coupled with liquid chromatography (LC-MS), it provides purity and identity information simultaneously. Electrospray ionization (ESI) is the preferred technique for this class of molecules as it is a soft ionization method that typically yields the intact molecular ion.

Expertise & Experience: Ionization and Fragmentation

For a molecule containing a basic nitrogen atom in the quinoline ring, ESI in positive ion mode is highly effective, readily producing the protonated molecular ion, [M+H]⁺. The expected exact mass of C₁₃H₁₁NO₂ is 213.0790, so a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap should detect an [M+H]⁺ ion at m/z 214.0863.[1][6] Tandem mass spectrometry (MS/MS) can be used to induce fragmentation, providing structural confirmation. A characteristic fragmentation pathway for quinoline carboxylic acids is the loss of the carboxylic group (a neutral loss of 45 Da for -COOH).[7]

Experimental Protocol: LC-MS
  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole, TOF, or Orbitrap) with an ESI source.

  • Sample Preparation: Use the same sample prepared for HPLC analysis (0.1% formic acid in the mobile phase is required for MS compatibility).

  • MS Parameters:

ParameterRecommended Setting
Ionization Mode ESI Positive (+)
Scan Range (m/z) 50 - 500
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Nitrogen
Data Acquisition Full Scan (for [M+H]⁺); Product Ion Scan (for MS/MS)
  • Data Interpretation:

    • Confirm the presence of the [M+H]⁺ ion at the expected m/z value in the full scan spectrum.

    • For HRMS, ensure the measured mass is within a narrow tolerance (e.g., < 5 ppm) of the calculated exact mass.

    • Analyze the MS/MS spectrum for predictable fragment ions to further confirm the structure.

Ion SpeciesCalculated Exact Mass (m/z)Expected Observation
[M+H]⁺214.0863Primary ion in full scan ESI+
[M-COOH+H]⁺168.0757Potential fragment in MS/MS
Visualization: MS Analysis Logic

MS_Logic Molecule C₁₃H₁₁NO₂ (MW: 213.23) ESI_Source ESI Source (+ Ion Mode) Molecule->ESI_Source MS1 MS1 Analyzer (Full Scan) ESI_Source->MS1 MH_Ion [M+H]⁺ m/z = 214.0863 MS1->MH_Ion Detect CID Collision Cell (CID) MH_Ion->CID Select & Fragment MS2 MS2 Analyzer (Product Ion Scan) CID->MS2 Fragment_Ion Fragment Ions (e.g., loss of COOH) MS2->Fragment_Ion Detect

Caption: Logical flow of structural confirmation by MS/MS.

Nuclear Magnetic Resonance (NMR) for Unambiguous Structure Elucidation

NMR spectroscopy is the gold standard for determining the precise chemical structure of an organic molecule.[8] It provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms. For 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, ¹H and ¹³C NMR are essential, with 2D NMR experiments providing definitive assignments.

Trustworthiness: The Self-Validating System of NMR

The power of NMR lies in its ability to create a self-consistent structural puzzle. ¹H NMR provides information on the number of different types of protons and their neighbors (via spin-spin coupling). ¹³C NMR reveals the number of different types of carbon atoms. 2D experiments like COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) connect these pieces, allowing for the unambiguous assembly of the molecular skeleton.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation:

    • ¹H NMR: Accurately weigh 5-10 mg of the sample.

    • ¹³C NMR: Accurately weigh 20-50 mg of the sample.

    • Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves many polar organic compounds and allows for the observation of the exchangeable carboxylic acid proton.[8]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments to Perform:

    • ¹H NMR (Proton)

    • ¹³C NMR {¹H decoupled} (Carbon-13)

    • 2D COSY (Correlation Spectroscopy)

    • 2D HSQC (Heteronuclear Single Quantum Coherence)

    • 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Data Interpretation: The chemical shifts (δ) are reported in parts per million (ppm).

Table: Expected ¹H NMR Chemical Shift Ranges

Proton Type Expected Chemical Shift (δ, ppm) Rationale
Carboxylic Acid (-COOH) > 12.0 (broad singlet) Deshielded, acidic proton; often exchanges with D₂O.[8]
Aromatic (Quinoline) 7.5 - 9.0 Protons on an electron-deficient heteroaromatic ring system are highly deshielded.

| Aliphatic (-CH₂-) | 2.0 - 3.5 | Protons on the saturated cyclopentane ring, with shifts influenced by proximity to the aromatic system. |

Table: Expected ¹³C NMR Chemical Shift Ranges

Carbon Type Expected Chemical Shift (δ, ppm) Rationale
Carboxylic Acid (-C OOH) 165 - 180 Carbonyl carbon in a carboxylic acid environment.[9]
Aromatic/Quinoline 110 - 155 Carbons within the conjugated aromatic and heteroaromatic rings.

| Aliphatic (-C H₂-) | 20 - 40 | Saturated carbons of the cyclopentane ring. |

Visualization: NMR Characterization Strategy

NMR_Strategy cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR (Proton Environments & Coupling) COSY COSY (¹H-¹H Connectivity) H1->COSY HMBC HMBC (Long-Range ²⁻³J C-H Correlation) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) HSQC HSQC (Direct ¹J C-H Correlation) C13->HSQC C13->HMBC Structure Unambiguous 3D Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Integrated NMR strategy for structure elucidation.

Supporting Spectroscopic Analyses: FTIR and UV-Vis

While NMR and MS provide the core structural data, FTIR and UV-Vis spectroscopy offer rapid and valuable confirmatory information about the functional groups and electronic system of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR identifies functional groups by their characteristic absorption of infrared radiation, which excites molecular vibrations. For this molecule, FTIR serves as a quick confirmation of the key carboxylic acid and aromatic functionalities.

  • Key Insight: The O-H stretch of a carboxylic acid is one of the most recognizable peaks in an IR spectrum. It appears as an extremely broad band from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, a result of strong hydrogen-bonded dimer formation.[10][11]

Table: Characteristic FTIR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Appearance
O-H (Carboxylic Acid) Stretch 3300 - 2500 Very Broad, Strong
C-H (Aromatic) Stretch 3100 - 3000 Sharp, Medium
C-H (Aliphatic) Stretch 3000 - 2850 Sharp, Medium
C=O (Carboxylic Acid) Stretch 1760 - 1690 Sharp, Very Strong

| C=C/C=N (Aromatic) | Stretch | 1620 - 1450 | Medium to Strong |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-electron system. The quinoline ring system is a strong chromophore, and its UV spectrum is a characteristic fingerprint of its electronic structure.[12]

  • Methodology: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol), and its absorbance is measured as a function of wavelength (typically 200-400 nm).

  • Expected Data: Quinoline derivatives typically exhibit several strong absorption bands (λₘₐₓ) in the UV region, corresponding to π→π* electronic transitions within the aromatic system.[12][13] This spectrum is useful for quantitative analysis using the Beer-Lambert law and for detecting chromophoric impurities that might co-elute in HPLC.

Conclusion: An Integrated Approach

The characterization of a novel or synthesized compound like 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal analytical methods. The workflow should begin with HPLC to establish purity, followed by MS to confirm molecular weight and formula. Finally, a comprehensive suite of NMR experiments provides the definitive, unambiguous structural proof. FTIR and UV-Vis serve as rapid, cost-effective methods to corroborate these findings. This integrated approach ensures the highest level of scientific integrity and provides a solid foundation for further research and development.

Visualization: Overall Characterization Workflow

Overall_Workflow cluster_primary Primary Analysis cluster_secondary Structural Elucidation cluster_confirmatory Confirmatory Analysis Sample Synthesized Compound HPLC HPLC-UV (Purity & Quantification) Sample->HPLC FTIR FTIR (Functional Groups) Sample->FTIR UVVIS UV-Vis (Conjugated System) Sample->UVVIS LCMS LC-MS (Molecular Weight) HPLC->LCMS NMR NMR (¹H, ¹³C, 2D) (Definitive Structure) LCMS->NMR Final Fully Characterized Compound NMR->Final FTIR->Final UVVIS->Final

Caption: Integrated workflow for complete compound characterization.

References

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC - NIH. (2023-05-16). Available at: [Link]

  • Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020-10-22). Available at: [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. (2025). Available at: [Link]

  • 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid | C13H11NO2 | CID 225922. PubChem. Available at: [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. Available at: [Link]

  • 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors—Synthesis, Radiolabeling and Biodistribution. MDPI. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry - ACS Publications. (2023-08-23). Available at: [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. (2015-06-04). Available at: [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. (2018-01-01). Available at: [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. (2021-05-07). Available at: [Link]

  • Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. ACS Food Science & Technology. (2025-02-28). Available at: [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. (2022-09-24). Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC. PubMed Central. Available at: [Link]

  • IR: carboxylic acids. University of Calgary. Available at: [Link]

  • 2,3-DIHYDRO-1H-CYCLOPENTA(B)QUINOLINE-9-CARBOXYLIC ACID. GSRS. Available at: [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. (2023-09-20). Available at: [Link]

Sources

Method

Application Notes &amp; Protocols for the Evaluation of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid as an Acetylcholinesterase Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Novel Acetylcholinesterase Inhibitors Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterize...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Acetylcholinesterase Inhibitors

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function, memory, and reasoning. One of the primary therapeutic strategies for managing AD is to enhance cholinergic neurotransmission by inhibiting the enzyme acetylcholinesterase (AChE).[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, and its inhibition leads to increased levels and duration of action of ACh.[1] The quinoline scaffold has emerged as a privileged structure in the design of new AChE inhibitors due to its diverse biological activities.[3] This document provides a detailed guide for the investigation of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid as a potential AChE inhibitor. While many derivatives of this core structure have shown potent inhibitory activity, this guide focuses on establishing the foundational protocols for evaluating the specific efficacy of the 9-carboxylic acid variant.[4][5][6]

Compound Profile: 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

  • Structure:

    • IUPAC Name: 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

    • CAS Number: 5447-47-2[7][8]

    • Molecular Formula: C₁₃H₁₁NO₂[7][9]

    • Molecular Weight: 213.23 g/mol [7][9]

  • Physicochemical Properties (Predicted):

    • The presence of the carboxylic acid group suggests it is a weak acid.

    • The tricyclic quinoline core is largely hydrophobic, while the carboxylic acid group adds a polar, ionizable site.

  • Synthesis Overview: The synthesis of the 2,3-dihydro-1H-cyclopenta[b]quinoline core typically involves the cyclization of anthranilic acid with cyclopentanone.[4] The 9-chloro derivative can then be synthesized, which serves as a key intermediate for further functionalization to obtain the 9-carboxylic acid derivative.

Principle of the Acetylcholinesterase Inhibition Assay: Ellman's Method

The most widely used method for screening AChE inhibitors is the spectrophotometric method developed by Ellman and colleagues.[4][10] This assay is based on the following reaction sequence:

  • Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetic acid.

  • Colorimetric Reaction: The produced thiocholine, a thiol compound, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB²⁻).

  • Detection: TNB²⁻ is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity.

When an inhibitor such as 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is present, it reduces the rate of ATCh hydrolysis, leading to a decreased rate of yellow color development. The percentage of inhibition can be calculated by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control.

Experimental Protocol: In-Vitro AChE Inhibition Assay

This protocol is designed for a 96-well microplate format, which is suitable for medium to high-throughput screening.

Materials and Reagents
  • 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (Test Compound)

  • Donepezil or Tacrine (Positive Control Inhibitor)

  • Acetylcholinesterase (AChE) from Electrophorus electricus (Type VI-S)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Bovine Serum Albumin (BSA)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions
  • Tris-HCl Buffer (50 mM, pH 8.0): Prepare and adjust the pH to 8.0.

  • AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in Tris-HCl buffer. On the day of the experiment, dilute the stock solution with Tris-HCl buffer containing 0.1% BSA to a final concentration of 0.1 U/mL.

  • ATCh Solution (10 mM): Dissolve acetylthiocholine iodide in deionized water. Prepare this solution fresh.

  • DTNB Solution (10 mM): Dissolve DTNB in Tris-HCl buffer.

  • Test Compound Stock Solution (10 mM): Dissolve 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid in DMSO.

  • Working Solutions of Test Compound: Prepare serial dilutions of the stock solution in Tris-HCl buffer to obtain a range of concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the assay wells does not exceed 1% to prevent solvent-induced enzyme inhibition.

  • Positive Control: Prepare working solutions of Donepezil or Tacrine in a similar manner to the test compound.

Assay Procedure
  • Plate Setup:

    • Add 25 µL of Tris-HCl buffer (50 mM, pH 8.0) to all wells.

    • Add 25 µL of the serially diluted test compound or positive control to the respective test wells.

    • For the 100% activity control (uninhibited reaction), add 25 µL of Tris-HCl buffer (with the same percentage of DMSO as the inhibitor wells).

    • For the blank wells (to measure non-enzymatic hydrolysis of the substrate), add 50 µL of Tris-HCl buffer.

  • Enzyme Addition and Pre-incubation:

    • Add 25 µL of the AChE solution (0.1 U/mL) to all wells except the blank wells.

    • Mix the contents of the wells gently.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Add 50 µL of the DTNB solution to all wells.

    • To initiate the enzymatic reaction, add 50 µL of the ATCh solution to all wells.

    • Immediately start measuring the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings every minute for 10-15 minutes.

Experimental Workflow Diagram

AChE_Inhibition_Assay_Workflow cluster_prep Solution Preparation cluster_assay 96-Well Plate Assay cluster_analysis Data Analysis prep_buffer Prepare Tris-HCl Buffer (50 mM, pH 8.0) add_buffer Add Buffer to all wells prep_buffer->add_buffer prep_enzyme Prepare AChE Solution (0.1 U/mL) add_enzyme Add AChE Solution (except blank) prep_enzyme->add_enzyme prep_substrate Prepare ATCh Solution (10 mM) add_substrate Add ATCh Solution (Initiate Reaction) prep_substrate->add_substrate prep_dtnb Prepare DTNB Solution (10 mM) add_dtnb Add DTNB Solution prep_dtnb->add_dtnb prep_inhibitor Prepare Serial Dilutions of Test Compound & Control add_inhibitor Add Test Compound/ Control/Buffer prep_inhibitor->add_inhibitor add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate (37°C, 15 min) add_enzyme->pre_incubate pre_incubate->add_dtnb add_dtnb->add_substrate read_absorbance Kinetic Reading at 412 nm (10-15 min) add_substrate->read_absorbance calc_rate Calculate Reaction Rate (ΔAbs/min) read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Experimental workflow for the in-vitro AChE inhibition assay.

Data Analysis and Interpretation

  • Calculate the Rate of Reaction: For each well, determine the rate of change in absorbance per minute (ΔAbs/min) by plotting absorbance versus time and calculating the slope of the linear portion of the curve. Subtract the rate of the blank from all other readings to correct for non-enzymatic hydrolysis.

  • Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of AChE inhibition for each concentration of the test compound:

    % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

  • Determine the IC₅₀ Value: The IC₅₀ value is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This can be determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Sample Data Table
Compound Concentration (µM)Log [Compound]Mean ΔAbs/min% Inhibition
0 (Control)-0.1500
0.01-2.00.1425.3
0.1-1.00.12516.7
10.00.08046.7
101.00.03576.7
1002.00.01093.3

Probable Mechanism of Action

Molecular modeling studies of derivatives of 2,3-Dihydro-1H-cyclopenta[b]quinoline suggest that these compounds can act as dual-binding site inhibitors of AChE.[5][6] They are proposed to interact with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the enzyme.

  • Interaction with the Catalytic Active Site (CAS): The quinoline ring system can form π-π stacking interactions with aromatic residues in the CAS, such as Trp84 and Phe330.[11] The nitrogen atom in the quinoline ring may also form hydrogen bonds with key residues in the catalytic triad (Ser200, His440, Glu327), thereby preventing the hydrolysis of acetylcholine.[12]

  • Interaction with the Peripheral Anionic Site (PAS): The PAS is located at the entrance of the active site gorge and is involved in substrate trafficking and allosteric modulation of the enzyme's catalytic activity. The cyclopenta ring and other substituents on the quinoline core can interact with residues in the PAS, such as Tyr70, Asp72, Tyr121, Trp279, and Tyr334. This dual binding can effectively block the entry of the substrate into the active site and may also inhibit AChE-induced β-amyloid aggregation, which is another hallmark of Alzheimer's disease.

The carboxylic acid group at the 9-position of the target compound could potentially form ionic interactions or hydrogen bonds with positively charged or polar residues within the active site gorge, further anchoring the inhibitor and enhancing its potency.

Hypothetical Binding Mode Diagram

Caption: Hypothetical dual binding of the inhibitor to AChE's active sites.

Troubleshooting

IssuePossible CauseSolution
High background absorbance in blank wells Non-enzymatic hydrolysis of ATCh or reaction of DTNB with components of the buffer or test compound.Ensure the buffer is free of thiols. Run a control with the test compound and DTNB without the enzyme to check for direct reaction.
Low signal or no enzyme activity Inactive enzyme, incorrect buffer pH, or degraded substrate.Use a fresh batch of enzyme and substrate. Verify the pH of the buffer. Ensure proper storage of all reagents.
Inconsistent results between replicates Pipetting errors, improper mixing, or temperature fluctuations.Use calibrated pipettes and ensure thorough mixing. Maintain a constant temperature during the assay.
Precipitation of the test compound Low solubility of the compound in the aqueous assay buffer.Decrease the final concentration of the test compound. Increase the percentage of DMSO, but not exceeding a final concentration of 1% to avoid affecting enzyme activity.

References

  • Szymański, P., et al. (2012). 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors—Synthesis, Radiolabeling and Biodistribution. International Journal of Molecular Sciences, 13(8), 9986-10004. [Link]

  • Szymański, P., et al. (2012). 2,3-dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors-Synthesis, Radiolabeling and Biodistribution. PubMed, 22942717. [Link]

  • Szymański, P., et al. (2012). (PDF) 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors—Synthesis, Radiolabeling and Biodistribution. ResearchGate. [Link]

  • Request PDF. (2025). Synthesis and Biological Activity of New 2,3-dihydro-1H-cyclopenta[b]- quinoline Derivatives as Acetylcholinesterase Inhibitors. ResearchGate. [Link]

  • [Design, synthesis and cholinesterase inhibitory activity of quinoline-polyamine conjugates]. PubMed. [Link]

  • Bautista-Aguayo, R., et al. (2020). Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. PubMed. [Link]

  • Czarnecka, K., et al. (2021). Discovery of New Cyclopentaquinoline Analogues as Multifunctional Agents for the Treatment of Alzheimer's Disease. PubMed Central. [Link]

  • Wikipedia. Acetylcholinesterase inhibitor. [Link]

  • MedLink Neurology. Mechanism of action of acetylcholinesterase inhibitors. [Link]

  • Al-Ostath, R., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Pohanka, M. (2011). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PubMed Central. [Link]

  • GSRS. 2,3-DIHYDRO-1H-CYCLOPENTA(B)QUINOLINE-9-CARBOXYLIC ACID. [Link]

  • PubChem. 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid. [Link]

  • 2a biotech. Products. [Link]

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Application

Application Notes &amp; Protocols for the Evaluation of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic Acid Derivatives in Alzheimer's Disease Research

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: A Multi-Target Approach to a Multifactorial Disease Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterize...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Multi-Target Approach to a Multifactorial Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a complex and interconnected pathology. The traditional "one-target, one-drug" approach has seen limited success, prompting a paradigm shift towards multi-target-directed ligands (MTDLs).[1] The core pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques, the intracellular formation of neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein, a significant decline in the neurotransmitter acetylcholine (ACh), and persistent neuroinflammation.[2][3]

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[4][5] Specifically, derivatives of the 2,3-Dihydro-1H-cyclopenta[b]quinoline core, which are structurally related to the first FDA-approved cholinesterase inhibitor, tacrine, have emerged as promising MTDLs.[3][6] These compounds are being investigated for their potential to concurrently inhibit cholinesterases, modulate Aβ and tau aggregation, and exert anti-inflammatory and antioxidant effects.[1][7][8] This guide provides a comprehensive overview of the rationale, synthesis, and detailed experimental protocols for evaluating these derivatives as potential AD therapeutics.

Section 1: The Rationale for a Multi-Target Strategy

The failure of single-target drugs in late-stage clinical trials has underscored the need for therapeutics that can address the multifaceted nature of AD. An ideal MTDL for AD should engage several key nodes within the disease's pathological network.

Key Therapeutic Targets for Quinoline Derivatives:

  • Cholinesterase Inhibition: To address the cholinergic deficit and provide symptomatic relief.[9]

  • Aβ Aggregation Modulation: To prevent the formation of neurotoxic oligomers and plaques.[7]

  • Tau Aggregation Inhibition: To prevent the formation of NFTs and subsequent neuronal death.[10]

  • Neuroinflammation & Oxidative Stress Reduction: To mitigate the chronic inflammatory response and cellular damage that exacerbate the primary pathologies.[4]

The interconnectedness of these pathways necessitates a holistic therapeutic approach, as illustrated in the diagram below.

AD_Pathology cluster_pathology Alzheimer's Disease Pathological Cascade cluster_drug Therapeutic Intervention Abeta Amyloid-Beta (Aβ) Aggregation Tau Tau Hyperphosphorylation & Aggregation Abeta->Tau Induces Inflam Neuroinflammation & Oxidative Stress Abeta->Inflam Tau->Abeta Exacerbates Chol Cholinergic Deficit (Low Acetylcholine) Inflam->Abeta Inflam->Tau Inflam->Chol Neuron Loss Drug 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives (MTDL) Drug->Abeta Inhibit Drug->Tau Inhibit Drug->Chol Inhibit Cholinesterase Drug->Inflam Reduce

Caption: General synthetic workflow for target derivatives.

Step-by-Step Methodology

Step 1: Synthesis of 9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline [6]1. In a round-bottom flask fitted with a reflux condenser, carefully add phosphorus oxychloride (POCl₃) to a mixture of anthranilic acid and cyclopentanone while cooling in an ice bath. 2. Heat the mixture to reflux for 2-3 hours. 3. Cool the reaction to room temperature and remove the excess POCl₃ under reduced pressure. 4. Dilute the resulting slurry with an organic solvent (e.g., ethyl acetate) and neutralize carefully with an aqueous base (e.g., K₂CO₃ solution). 5. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude product. 6. Purify the product by column chromatography.

Step 2: Synthesis of N'-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)alkane-1,n-diamine [6]1. Combine the 9-chloro derivative from Step 1, the desired diamine (e.g., 1,6-diaminohexane), phenol, and a catalytic amount of sodium iodide (NaI). 2. Heat the mixture at high temperature (e.g., 180 °C) for 2-4 hours. 3. Cool the reaction, dilute with an organic solvent, and basify with a strong aqueous base (e.g., 10% KOH). 4. Perform a standard aqueous workup (wash with water and brine, dry, and concentrate). 5. Purify the resulting amino derivative by silica gel chromatography.

Step 3: Amide Coupling to Form Final Derivatives [7][8]1. In a flask at -5 to 0 °C, dissolve a carboxylic acid moiety (e.g., 5,6-dichloronicotinic acid) in an anhydrous solvent like tetrahydrofuran (THF). 2. Add an activating agent such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) followed by N-methylmorpholine (NMM) and stir for 1-2 hours. 3. Slowly add a solution of the amino derivative from Step 2 in THF to the activated acid mixture. 4. Allow the reaction to warm to room temperature and stir overnight. 5. Quench the reaction, perform an aqueous workup, and purify the final compound by chromatography or recrystallization.

Scientist's Note: The choice of linker length (the diamine in Step 2) and the terminal carboxylic acid moiety (Step 3) is critical. The linker length influences binding within the gorge of acetylcholinesterase, while the terminal group can be tailored to interact with other targets, such as the peripheral anionic site (PAS) of AChE or metal ions. [5][9]

Section 3: In Vitro Characterization Protocols

A systematic in vitro evaluation is essential to build a comprehensive profile of the synthesized derivatives.

Protocol 3.1: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). [6][11] Materials:

  • AChE (from Electrophorus electricus) and BuChE (from equine serum)

  • Acetylthiocholine (ATCh) and Butyrylthiocholine (BTCh) iodide (substrates)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds and reference inhibitor (e.g., Donepezil or Tacrine)

  • 96-well microplate and plate reader (412 nm)

Procedure:

  • Prepare stock solutions of enzymes, substrates, DTNB, and test compounds in appropriate solvents (e.g., buffer or DMSO).

  • In a 96-well plate, add 25 µL of varying concentrations of the test compound.

  • Add 125 µL of Tris-HCl buffer, 50 µL of DTNB solution, and mix.

  • Initiate the reaction by adding 25 µL of the AChE or BuChE enzyme solution. Incubate for 15 minutes at 37 °C.

  • Start the measurement by adding 25 µL of the respective substrate (ATCh or BTCh).

  • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes.

Data Analysis:

  • Calculate the rate of reaction (V) for each concentration.

  • Determine the percentage of inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

  • Plot % Inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.

Rationale: The cholinesterase enzyme hydrolyzes the thiocholine substrate, releasing thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored anion, which is measured spectrophotometrically. An effective inhibitor will reduce the rate of this color change. Running the assay for both AChE and BuChE allows for the determination of selectivity, which is crucial for minimizing potential side effects. [9] Table 1: Example Data for Cholinesterase Inhibition

Compound IDLinker LengthAChE IC₅₀ (nM) [7]BuChE IC₅₀ (nM) [7]Selectivity Index (BuChE/AChE)
Derivative 3b2 carbons52711.37
Derivative 3e6 carbons67 [8]153 [8]2.28
Tacrine (Ref)N/A~80~500.63
Protocol 3.2: Amyloid-Beta (Aβ₁₋₄₂) Aggregation Inhibition Assay

This assay uses Thioflavin T (ThT), a fluorescent dye that binds to the β-sheet structures of aggregated Aβ fibrils. [8] Materials:

  • Synthetic Aβ₁₋₄₂ peptide

  • Hexafluoroisopropanol (HFIP) for peptide solubilization

  • Phosphate buffer (pH 7.4)

  • Thioflavin T (ThT)

  • Test compounds and reference inhibitor (e.g., Clioquinol)

  • Black, clear-bottom 96-well plates and a fluorescence plate reader (Ex: ~440 nm, Em: ~485 nm)

Procedure:

  • Prepare an Aβ₁₋₄₂ stock solution by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in a suitable buffer or DMSO.

  • To induce aggregation, dilute the Aβ₁₋₄₂ stock to a final concentration of 10-25 µM in phosphate buffer.

  • In a 96-well plate, mix the Aβ₁₋₄₂ solution with various concentrations of the test compounds.

  • Incubate the plate at 37 °C for 24-48 hours with gentle agitation.

  • After incubation, add ThT solution to each well.

  • Measure the fluorescence intensity.

Data Analysis:

  • Calculate the percentage of aggregation inhibition: % Inhibition = [(RFU_control - RFU_sample) / RFU_control] * 100.

  • Determine the IC₅₀ value for aggregation inhibition.

Self-Validation: It is crucial to run controls to ensure the test compounds do not interfere with ThT fluorescence. This is done by measuring the fluorescence of the compound with ThT in the absence of Aβ₁₋₄₂.

Protocol 3.3: In Vitro Neuroprotection & Cytotoxicity Assay

This assay assesses whether the compounds can protect neuronal cells from Aβ-induced toxicity and determines their intrinsic toxicity. [12] Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12)

  • Pre-aggregated Aβ₁₋₄₂ oligomers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Test compounds

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • For Neuroprotection: Pre-treat cells with various concentrations of the test compounds for 2-4 hours. Then, add a toxic concentration of Aβ₁₋₄₂ oligomers and incubate for another 24 hours.

  • For Cytotoxicity: Treat cells with only the test compounds at various concentrations for 24 hours.

  • After incubation, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with DMSO or another suitable solvent.

  • Measure the absorbance at ~570 nm.

Data Analysis:

  • Calculate cell viability relative to untreated controls.

  • For neuroprotection, identify concentrations that significantly rescue cells from Aβ-induced death.

  • For cytotoxicity, determine the CC₅₀ (50% cytotoxic concentration).

Section 4: In Vivo Evaluation Protocols

Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy and pharmacokinetic profiles.

Introduction to Animal Models

Transgenic mouse models that recapitulate aspects of AD pathology are commonly used. [13][14]* APP/PS1 Mice: Express mutant human APP and Presenilin-1, leading to early and aggressive Aβ plaque deposition. [15]* 5XFAD Mice: Express five familial AD gene mutations, resulting in rapid Aβ accumulation, gliosis, and cognitive deficits. [14]* 3xTg-AD Mice: Develop both Aβ plaques and tau pathology, though the timeline is longer. [15]

Protocol 4.1: Pharmacokinetic and Brain Penetration Study

Objective: To determine if the compound can cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain.

Procedure:

  • Administer a single dose of the test compound to healthy wild-type mice via a relevant route (e.g., oral gavage or intraperitoneal injection).

  • At specified time points (e.g., 15, 30, 60, 120, 240 minutes), collect blood and brain tissue samples.

  • Process the samples and quantify the concentration of the compound in both plasma and brain homogenates using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Calculate key PK parameters, including Cₘₐₓ, Tₘₐₓ, half-life (t₁/₂), and the brain-to-plasma concentration ratio.

Expertise Note: A brain-to-plasma ratio significantly greater than 0.1 is often considered indicative of adequate BBB penetration for a CNS drug candidate. ADMET prediction tools can be used for pre-screening, but experimental validation is essential. [8]

Protocol 4.2: Behavioral Assay for Cognitive Assessment (Morris Water Maze)

Objective: To evaluate the compound's ability to rescue cognitive deficits in an AD mouse model.

Procedure:

  • Treat aged AD mice (e.g., 9-month-old APP/PS1 mice) and age-matched wild-type controls daily with the test compound or vehicle for 4-6 weeks.

  • Acquisition Phase (4-5 days): Train the mice to find a hidden platform in a circular pool of opaque water, using visual cues around the room. Record the time (escape latency) and path length to find the platform over several trials per day.

  • Probe Trial (1 day after last training): Remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

Expected Outcome: Vehicle-treated AD mice will show longer escape latencies and spend less time in the target quadrant compared to wild-type mice. An effective compound should significantly improve these metrics in the treated AD mice.

Section 5: Data Interpretation and Lead Optimization

The selection of a lead candidate requires a holistic analysis of all data. A screening cascade helps to systematically narrow down the most promising compounds.

Screening_Cascade Start Synthesized Compound Library Primary Primary Screen: AChE/BuChE Inhibition (IC₅₀ < 100 nM?) Start->Primary Secondary1 Secondary Screen 1: Aβ Aggregation Inhibition (IC₅₀ < 10 µM?) Primary->Secondary1 Yes Discard1 Discard Primary->Discard1 No Secondary2 Secondary Screen 2: Cytotoxicity & Neuroprotection (CC₅₀ > 20 µM?) Secondary1->Secondary2 Yes Discard2 Discard Secondary1->Discard2 No Tertiary Tertiary Screen: In Vitro BBB Permeability (PAMPA) Secondary2->Tertiary Yes Discard3 Discard Secondary2->Discard3 No InVivo In Vivo Studies: PK, Efficacy (Behavioral), Toxicity Tertiary->InVivo Yes Discard4 Discard Tertiary->Discard4 No Lead Lead Candidate InVivo->Lead Favorable Profile Discard5 Discard InVivo->Discard5 Unfavorable

Caption: Decision-making workflow for lead candidate selection.

Conclusion

Derivatives of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid represent a promising class of multi-target-directed ligands for Alzheimer's disease research. Their structural versatility allows for the fine-tuning of activity against key pathological targets, including cholinesterases and amyloid-beta aggregation. The systematic application of the protocols outlined in this guide—from synthesis and in vitro characterization to in vivo validation—provides a robust framework for identifying and optimizing novel therapeutic candidates. By embracing a multi-target strategy, researchers can develop more effective treatments for this devastating neurodegenerative disease.

References

  • Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023-12-11).
  • Mammalian Models in Alzheimer's Research: An Upd
  • Assay design for Alzheimer's disease: key considerations and emerging trends. (2024-04-26). Drug Target Review.
  • Alzheimer's Disease in vitro models. Innoprot.
  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. (2023-12-06). InnoSer.
  • Alzheimer's Disease In Vitro Modeling Service.
  • Alzheimer's Disease: Animal Research Models. (2023-04-23). Labome.
  • Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. (2024). MDPI.
  • Alzheimer's Disease Research Models. Alzforum.
  • Alzheimer's Disease In Vitro Models. Scantox.
  • Mouse Models of Alzheimer's Disease. (2022). Frontiers in Molecular Neuroscience.
  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2022). ACS Chemical Neuroscience.
  • Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. (2014). ACS Medicinal Chemistry Letters.
  • New cyclopentaquinoline hybrids with multifunctional capacities for the treatment of Alzheimer's disease. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (2025-08-10). [Source Not Available].
  • 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors—Synthesis, Radiolabeling and Biodistribution. (2012). Molecules.
  • Discovery of New Cyclopentaquinoline Analogues as Multifunctional Agents for the Treatment of Alzheimer's Disease. (2019).
  • 2,3-dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors-Synthesis, Radiolabeling and Biodistribution. (2012). Molecules.
  • Design, synthesis and evaluation of quinolinone derivatives containing dithiocarbamate moiety as multifunctional AChE inhibitors for the treatment of Alzheimer's disease. (2020). European Journal of Medicinal Chemistry.
  • Discovery of New Cyclopentaquinoline Analogues as Multifunctional Agents for the Treatment of Alzheimer's Disease. (2019-01-24). Semantic Scholar.
  • 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors—Synthesis, Radiolabeling and Biodistribution. (2012). [Source Not Available].
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  • Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition. (2019). Letters in Drug Design & Discovery.
  • 2,3-DIHYDRO-1H-CYCLOPENTA(B)QUINOLINE-9-CARBOXYLIC ACID. gsrs.
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Method

Application Notes and Protocols for Cytotoxicity Studies of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic Acid Derivatives

Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthet...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] In oncology, quinoline derivatives have garnered significant attention for their potential as anticancer agents, acting through diverse mechanisms such as the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[2] The fusion of a cyclopentane ring to the quinoline core, as seen in the 2,3-Dihydro-1H-cyclopenta[b]quinoline structure, offers a unique three-dimensional architecture for targeted drug design. The addition of a carboxylic acid moiety at the 9-position introduces a key functional group that can influence solubility, cell permeability, and molecular interactions with biological targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting cytotoxicity studies of novel 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid derivatives. It outlines the rationale behind key experimental choices and provides detailed, field-proven protocols for assessing the cytotoxic potential and preliminary mechanism of action of this promising class of compounds.

Part 1: Foundational Assays for Cytotoxicity Screening

A primary objective in early-stage anticancer drug discovery is to determine a compound's ability to inhibit cancer cell growth and induce cell death. A tiered approach, starting with broad screening assays and progressing to more mechanistic studies, is recommended.

Assessment of Metabolic Viability: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[4]

Rationale: This assay is a robust, high-throughput method for initial screening of a large number of compounds and for determining the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[3]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate (e.g., MCF-7, HeLa) compound_prep Prepare Serial Dilutions of Test Compound treatment Treat Cells with Compound for 24, 48, or 72h compound_prep->treatment add_mtt Add MTT Solution to Each Well treatment->add_mtt incubation Incubate for 4h at 37°C add_mtt->incubation dissolve Dissolve Formazan Crystals with DMSO incubation->dissolve read_absorbance Measure Absorbance at 570 nm dissolve->read_absorbance calculate_ic50 Calculate % Viability and Determine IC50 read_absorbance->calculate_ic50

Caption: Workflow for assessing cell viability using the MTT assay.

Assessment of Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme, that is released into the culture medium upon damage to the plasma membrane.[3][5]

Rationale: This assay provides a complementary endpoint to metabolic assays like MTT. It directly measures cell death associated with loss of membrane integrity (necrosis or late apoptosis), offering a more complete picture of a compound's cytotoxic effects.

Detailed Protocol: LDH Release Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid derivative for the desired time period (e.g., 24, 48 hours). Include the following controls:

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compound.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer to induce 100% cell death.[5]

  • Supernatant Collection: After incubation, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[3]

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well and incubate at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Part 2: Elucidating the Mechanism of Cell Death

Once a compound demonstrates significant cytotoxicity, the next critical step is to understand how it induces cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer agents.

Detecting Apoptosis: Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between different stages of cell death. Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Rationale: This dual-staining method allows for the quantitative differentiation of:

  • Viable cells: (Annexin V- / PI-)

  • Early apoptotic cells: (Annexin V+ / PI-)

  • Late apoptotic/necrotic cells: (Annexin V+ / PI+)

  • Necrotic cells: (Annexin V- / PI+)

Detailed Protocol: Annexin V/PI Assay

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[3]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[3]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Acquire data for at least 10,000 events per sample.

  • Data Interpretation: Analyze the distribution of cells in the four quadrants of the dot plot to quantify the percentage of cells in each population.

Potential Signaling Pathways for Quinoline Derivatives

While the specific mechanism for 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid derivatives must be determined experimentally, related quinoline compounds are known to induce apoptosis through various pathways. A plausible hypothesis is the induction of DNA damage, leading to the activation of the intrinsic apoptotic pathway.

Hypothesized Mechanism of Action

Apoptosis_Pathway compound Quinoline Derivative dna_damage DNA Damage / Topoisomerase Inhibition compound->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by quinoline derivatives.

Part 3: Data Presentation and Interpretation

Table 1: Hypothetical Cytotoxicity Data for a Novel Derivative

The primary output from the initial screening assays should be the IC50 values across various cell lines. It is also beneficial to include a non-cancerous cell line to assess selectivity.

Compound IDCell Line (Cancer Type)Incubation Time (h)IC50 (µM) ± SDSelectivity Index (SI)*
QC-001 MCF-7 (Breast)488.5 ± 0.75.9
QC-001 HeLa (Cervical)4812.1 ± 1.14.1
QC-001 A549 (Lung)4815.3 ± 1.53.3
QC-001 HEK293 (Non-cancerous)4850.2 ± 4.2-
Doxorubicin MCF-7 (Breast)480.9 ± 0.110.5

*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid derivatives as potential anticancer agents. The described protocols for MTT, LDH, and Annexin V/PI assays offer a robust workflow to determine cytotoxicity and probe the underlying mechanism of cell death. Positive results from these assays, such as low micromolar IC50 values and induction of apoptosis, would warrant further investigation into specific molecular targets, cell cycle analysis, and eventual progression to in vivo preclinical models. The versatility of the quinoline scaffold suggests that this class of compounds holds significant promise for the development of novel and effective cancer therapeutics.[1]

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
  • BenchChem. (2025). Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines.
  • BenchChem. (2025). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.
  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health.
  • Ahmad, I., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • National Institutes of Health. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Patel, D., et al. (n.d.). Review on recent development of quinoline for anticancer activities.
  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

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Application

"2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid" as a potential kinase inhibitor

Application Notes & Protocols Topic: 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid: A Privileged Scaffold for Kinase Inhibitor Discovery Audience: Researchers, scientists, and drug development professionals. Ab...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid: A Privileged Scaffold for Kinase Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoline core is a "privileged" heterocyclic scaffold in medicinal chemistry, forming the basis of numerous FDA-approved therapeutics, particularly in oncology.[1][2] Its rigid, planar structure and versatile synthetic handles make it an ideal framework for designing potent and selective kinase inhibitors.[3] Kinases are fundamental regulators of cellular signaling, and their aberrant activity is a hallmark of many diseases, including cancer and inflammatory disorders.[2] This document provides a comprehensive technical guide for evaluating 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (CAS 5447-47-2) as a novel kinase inhibitor scaffold.[4] We present the scientific rationale, a proposed synthetic strategy, and a multi-tiered experimental workflow—from initial in silico screening to robust in vitro and cell-based validation assays—designed to thoroughly characterize the compound's biological activity and guide future lead optimization efforts.

Scientific Rationale: The Quinoline Advantage in Kinase Inhibition

Protein kinases utilize adenosine triphosphate (ATP) to phosphorylate substrate proteins, a fundamental mechanism of signal transduction. In many cancers, mutations lead to constitutively active kinases, driving uncontrolled cell growth and survival.[2] Small molecule kinase inhibitors are predominantly ATP-competitive, binding to the enzyme's active site.

The quinoline scaffold is exceptionally well-suited for this role. Its nitrogen atom can act as a hydrogen bond acceptor, mimicking the interaction of the adenine portion of ATP with the "hinge" region of the kinase ATP-binding pocket. This interaction is a critical anchor for many successful kinase inhibitors.[5] Furthermore, the fused ring system provides a rigid core from which substituents can be projected to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.[6] Numerous quinoline and quinazoline-based drugs, such as Lapatinib and Vandetanib, have been approved, validating the scaffold's clinical relevance.[5][7]

The subject compound, 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid , possesses these key features. The core structure provides the necessary hinge-binding potential, while the carboxylic acid at position 9 and the cyclopenta ring offer distinct vectors for chemical modification to optimize pharmacological properties. Studies on related quinoline carboxylic acid derivatives have already demonstrated significant antiproliferative and anti-inflammatory activities, suggesting a high probability of interaction with disease-relevant biological targets like kinases.[8][9]

Proposed Synthesis of the Core Scaffold

While commercially available from vendors, understanding the synthesis is crucial for generating analogs for Structure-Activity Relationship (SAR) studies. A plausible and efficient method for synthesizing the core scaffold is via a domino reaction, such as a Pfitzinger or Doebner-von Miller type reaction, which are classic methods for quinoline synthesis. A potential modern approach is outlined below, involving a domino Michael-SNAr sequence.[10]

Proposed Synthetic Route:

  • Starting Materials: Anthranilic acid and cyclopentanone.

  • Reaction: A Friedländer annulation reaction between anthranilic acid (or a derivative) and cyclopentanone. This acid-catalyzed condensation and subsequent cyclization/dehydration directly forms the tricyclic core.

  • Purification: The resulting product, 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, can be purified via recrystallization or column chromatography.

This approach is advantageous due to its high atom economy and the direct formation of the desired complex scaffold from simple precursors.

Pre-Clinical Evaluation Workflow

A systematic, multi-stage approach is essential to validate a new chemical entity. The workflow should progress from high-throughput, cost-effective computational and biochemical assays to more complex, physiologically relevant cell-based models.

G cluster_0 Phase 1: Hypothesis & Target ID cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Activity cluster_3 Phase 4: Optimization comp_screen Computational Screening (Molecular Docking) invitro_assay In Vitro Kinase Assay (IC50 Determination) comp_screen->invitro_assay Prioritize Targets selectivity Kinase Selectivity Panel (>100 Kinases) invitro_assay->selectivity Confirm Potency viability Cell Viability Assay (EC50 Determination) selectivity->viability Select Cell Lines target_engage Target Engagement (Western Blot) viability->target_engage Validate On-Target Effect sar Structure-Activity Relationship (SAR) target_engage->sar Inform Design sar->comp_screen New Analogs G cluster_0 Signaling Cascade GF Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS Activates Compound Test Compound Compound->Receptor INHIBITS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylates Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Upregulate Genes

Caption: EGFR signaling pathway as a target for inhibition.

Step-by-Step Protocol:

  • Cell Culture & Treatment: Plate cells (e.g., A549) and grow until 70-80% confluent. Serum-starve the cells overnight to reduce basal signaling.

  • Inhibition & Stimulation: Pre-treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for 1-2 hours. Then, stimulate the pathway with a growth factor (e.g., EGF at 100 ng/mL) for 15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE & Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: a. Block the membrane (e.g., with 5% BSA in TBST). b. Incubate with a primary antibody against the phosphorylated substrate (e.g., anti-phospho-ERK) overnight at 4°C. c. Wash and incubate with an HRP-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping & Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to ensure equal loading.

  • Analysis: Quantify band intensities. A dose-dependent decrease in the ratio of phospho-protein to total protein validates on-target activity.

Structure-Activity Relationship (SAR) & Lead Optimization

The initial data from these assays provides the foundation for rational drug design. The goal of SAR is to systematically modify the chemical structure to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). [5][6] Key Areas for Modification:

  • Position C4/C5/C6/C7: The "main" body of the quinoline ring is often substituted to improve interactions with the solvent front or allosteric pockets. Small hydrophobic or hydrogen-bonding groups can dramatically affect selectivity. [7]2. Cyclopenta Ring: This saturated ring can be modified. Introducing substituents or changing the ring size (to cyclobuta or cyclohexa) can alter the vector and positioning of the core within the ATP pocket.

  • Carboxylic Acid (Position 9): This group is a strong hydrogen bond donor/acceptor and provides a point for salt formation, which can improve solubility. It can be converted to an ester or amide to modulate properties or to explore interactions in different regions of the binding site.

G cluster_0 Design-Synthesize-Test-Analyze Cycle design Design Analogs (In Silico Modeling) synthesize Synthesize New Compounds design->synthesize Prioritized Ideas test Test (In Vitro & Cell Assays) synthesize->test Purified Analogs analyze Analyze Data (Generate SAR) test->analyze IC50 / EC50 Data analyze->design New Hypotheses

Caption: The iterative cycle of lead optimization.

References

  • BenchChem. A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025).
  • Martens, S. (2023). In vitro kinase assay. Protocols.io.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
  • BenchChem. The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.
  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016).
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing.
  • Structure activity relationships of quinoline-containing c-Met inhibitors. PubMed.
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. NIH.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • In vitro NLK Kinase Assay. PMC - NIH.
  • Kinase Activity Assay. Creative Diagnostics.
  • Methods for Detecting Kinase Activity. Cayman Chemical.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022).
  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs.
  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF. ResearchGate.
  • Virtual Screening and Molecular Docking: Discovering Novel c-KIT Inhibitors. PubMed.
  • Spotlight: Cell-based kinase assay formats. Reaction Biology. (2022).
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. (2024).
  • In vitro kinase assay. Bio-protocol. (2022).
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. ResearchGate. (2022).
  • Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships. ResearchGate. (2019).
  • (PDF) In vitro kinase assay v1. ResearchGate. (2023).
  • Exploring pocket-aware inhibitors of BTK kinase by generative deep learning, molecular docking, and molecular dynamics simulations. RSC Advances.
  • In Vitro Kinase Assays. Revvity.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • 2,3-DIHYDRO-1H-CYCLOPENTA(B)QUINOLINE-9-CARBOXYLIC ACID. gsrs.
  • 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | CAS 5447-47-2. Santa Cruz Biotechnology.
  • 2,3-DIHYDRO-1H-CYCLOPENTA(B)QUINOLINE-9-CARBOXYLIC ACID. Sigma-Aldrich.
  • 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid | C13H11NO2 | CID 225922. PubChem.
  • 2,3-DIHYDRO-1H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLIC ACID. ChemicalBook. (2025).
  • 3-(3-Phenoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid. Santa Cruz Biotechnology.
  • 3-(3,4-Dichloro-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid. Santa Cruz Biotechnology.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central.

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Method

The Versatile Scaffold: Harnessing 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic Acid in Modern Drug Discovery

Introduction: Unveiling a Privileged Heterocycle In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high af...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Heterocycle

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – is a cornerstone of efficient drug discovery. The quinoline ring system is a quintessential example of such a scaffold, forming the core of numerous approved drugs with a wide array of therapeutic applications, from anticancer to antimalarial agents.[1] This guide focuses on a specific, rigidified analogue of the quinoline family: 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid . The fusion of a cyclopentane ring to the quinoline core imparts a unique conformational rigidity and three-dimensional character, offering distinct advantages in the design of selective and potent therapeutic agents.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for leveraging the 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid scaffold in drug design. We will delve into its synthesis, derivatization, and established applications, with a primary focus on its remarkable potential in the development of novel treatments for neurodegenerative diseases. Furthermore, we will explore its prospective, albeit less chartered, utility in oncology and anti-inflammatory drug discovery.

Core Scaffold: Structural Features and Synthetic Strategy

The 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid molecule is characterized by a tricyclic system where a cyclopentane ring is fused to the 'b' face of the quinoline nucleus. The carboxylic acid at the 9-position provides a crucial handle for derivatization and potential interactions with biological targets.

Caption: Core structure and properties of the scaffold.

Protocol 1: Synthesis of the 9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline Intermediate

A common and efficient route to derivatives of this scaffold begins with the synthesis of a chlorinated intermediate, which can then be readily functionalized. This protocol is adapted from established literature procedures.[2]

Materials:

  • Anthranilic acid

  • Cyclopentanone

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Aqueous Potassium Carbonate (K₂CO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, ice bath, rotary evaporator, separatory funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1 equivalent) and cyclopentanone (1 equivalent).

  • In an ice bath, carefully and slowly add phosphorus oxychloride (POCl₃) (a significant excess, e.g., 5-10 equivalents) to the mixture.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to obtain a slurry.

  • Dilute the residue with ethyl acetate and carefully neutralize it with an aqueous K₂CO₃ solution in a separatory funnel.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline.

  • The crude product can be purified by column chromatography on silica gel.

Application in Neurodegenerative Diseases: A Potent Cholinesterase Inhibitor Scaffold

The most well-documented and promising application of the 2,3-Dihydro-1H-cyclopenta[b]quinoline scaffold is in the development of inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the pathophysiology of Alzheimer's disease.

AChE_Inhibition_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Synaptic_Cleft Increased ACh in Synaptic Cleft Scaffold_Derivative 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivative Scaffold_Derivative->AChE Inhibition Cholinergic_Neurotransmission Enhanced Cholinergic Neurotransmission Synaptic_Cleft->Cholinergic_Neurotransmission

Caption: Mechanism of AChE inhibition.

Derivatives of this scaffold have been synthesized and shown to exhibit potent inhibitory activity against both AChE and BChE, often in the nanomolar range.[2] The rigid structure of the scaffold allows for precise positioning of substituents to interact with key residues in the active sites of these enzymes.

Structure-Activity Relationship (SAR) for Cholinesterase Inhibition

Studies on various derivatives have revealed key SAR insights:

R-Group ModificationObservationImplication
Alkylamino side chain at C9 Increasing the length of the alkyl chain (from 2 to 9 carbons) generally leads to increased AChE inhibitory activity.The hydrophobic gorge of the AChE active site can accommodate longer chains, leading to enhanced binding.
Terminal functional group on the side chain Addition of a bulky group, such as a BOC-protected hydrazinonicotinamide moiety, can significantly enhance potency.This suggests that the peripheral anionic site (PAS) of AChE can be targeted for additional binding interactions.
Substitutions on the quinoline ring Halogenation (e.g., chlorine) at specific positions can influence activity, likely by altering electronic properties and lipophilicity.Fine-tuning of electronic and steric properties is crucial for optimizing enzyme-inhibitor interactions.

One of the most potent compounds identified in a study, compound 6h , demonstrated an IC₅₀ of 3.65 nM against AChE.[2]

Protocol 2: Derivatization at the 9-Position with an Aminoalkyl Linker

This protocol describes a general method for introducing an aminoalkyl side chain at the 9-position of the chlorinated intermediate, a key step in creating potent cholinesterase inhibitors.

Materials:

  • 9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline

  • Appropriate diaminoalkane (e.g., 1,6-diaminohexane)

  • Phenol

  • Sodium iodide (NaI)

  • Ethyl acetate

  • Aqueous Potassium Hydroxide (KOH) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, heating mantle, rotary evaporator, separatory funnel

Procedure:

  • In a round-bottom flask, combine 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline (1 equivalent), the desired diaminoalkane (2 equivalents), phenol (a significant excess), and a catalytic amount of NaI.

  • Heat the mixture at a high temperature (e.g., 180 °C) for 2 hours.

  • Cool the mixture to room temperature and dilute it with ethyl acetate.

  • In a separatory funnel, wash the organic layer with an aqueous KOH solution to remove phenol.

  • Further wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting N-(aminoalkyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine derivative by column chromatography.

Protocol 3: In Vitro Evaluation of Acetylcholinesterase Inhibition (Ellman's Method)

This protocol provides a standard method for assessing the AChE inhibitory activity of synthesized compounds.

Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product (5-thio-2-nitrobenzoate), the absorbance of which is measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • DTNB solution

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiate the reaction by adding the ATCI substrate solution to each well.

  • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Prospective Applications in Oncology

While less explored for this specific scaffold, the broader quinoline class of compounds is well-established in cancer drug discovery.[1] Some derivatives of the related cyclopenta[b]quinoline-1,8-dione scaffold have been synthesized and evaluated for their cytotoxic activity.[3][4] Although the reported compounds exhibited generally weak cytotoxic effects against various cancer cell lines (HeLa, LS180, MCF-7, and Raji), they suggest that the cyclopenta[b]quinoline core can serve as a starting point for the design of novel anticancer agents.[3][4]

The proposed mechanism for some of these compounds is as DNA intercalators. The planar, aromatic nature of the quinoline ring system allows it to insert between the base pairs of DNA, potentially disrupting DNA replication and transcription and leading to cell death.

Further structural modifications of the 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid scaffold, such as the introduction of known pharmacophores for anticancer activity, could lead to the development of potent and selective anticancer agents.

Potential as Anti-inflammatory Agents

The quinoline scaffold is also a recognized pharmacophore in the development of anti-inflammatory drugs.[5] Although direct studies on the anti-inflammatory properties of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid derivatives are scarce, the structural features suggest potential in this therapeutic area. The carboxylic acid moiety is a common feature in many nonsteroidal anti-inflammatory drugs (NSAIDs) and can be crucial for interacting with the active site of cyclooxygenase (COX) enzymes.

Future research could focus on synthesizing derivatives of the scaffold and evaluating their ability to inhibit key inflammatory targets such as COX-1, COX-2, and various cytokines.

Pharmacokinetic Considerations

For any drug candidate, favorable absorption, distribution, metabolism, and excretion (ADME) properties are critical for clinical success. While specific ADME data for 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid derivatives are not extensively reported, some general principles for quinoline-based compounds can be considered. The lipophilicity of the scaffold can be modulated through derivatization to optimize oral bioavailability and blood-brain barrier penetration, which is particularly important for CNS-targeting drugs like AChE inhibitors.[6] In silico ADMET prediction tools can be valuable in the early stages of drug design to guide the selection of derivatives with promising pharmacokinetic profiles.[7]

Conclusion and Future Directions

The 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid scaffold represents a highly promising and versatile platform for the design of novel therapeutic agents. Its rigid tricyclic structure provides a unique template for the development of potent and selective inhibitors of various biological targets. The well-established application of this scaffold in the discovery of nanomolar-level acetylcholinesterase inhibitors for Alzheimer's disease highlights its significant potential in addressing neurodegenerative disorders.

While its utility in oncology and inflammation is less explored, the known activities of the broader quinoline family and related cyclopenta[b]quinoline derivatives suggest that these are fertile areas for future investigation. The synthetic accessibility of the scaffold and the presence of a readily modifiable carboxylic acid group provide ample opportunities for the generation of diverse chemical libraries for screening against a wide range of biological targets.

This guide provides a foundational understanding and practical protocols for researchers to begin exploring the potential of this remarkable scaffold. Further research into its diverse biological activities, coupled with detailed pharmacokinetic and toxicological profiling, will be crucial in unlocking its full therapeutic potential.

References

  • Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives. Available at: [Link]

  • Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives. Available at: [Link]

  • 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors—Synthesis, Radiolabeling and Biodistribution. Available at: [Link]

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Available at: [Link]

  • Synthesis of cyclopenta[b]quinoline backbone. - ResearchGate. Available at: [Link]

  • pharmacokinetics biodistribution metabolism: Topics by Science.gov. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Available at: [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Available at: [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Publishing. Available at: [Link]

  • Synthesis and Biological Activity of New 2,3-dihydro-1H-cyclopenta[b]- quinoline Derivatives as Acetylcholinesterase Inhibitors | Bentham Science. Available at: [Link]

  • Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives. Available at: [Link]

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Available at: [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. Available at: [Link]

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC - PubMed Central. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side products in the synthesis of "2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid"

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid. This document is designed for researchers, medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product.

The Synthetic Blueprint: Pfitzinger Reaction Overview

The most direct and widely employed method for synthesizing 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is the Pfitzinger reaction.[1][2] This reaction involves the condensation of isatin with a carbonyl compound possessing an α-methylene group—in this case, cyclopentanone—under basic conditions to yield the target quinoline-4-carboxylic acid derivative.[2][3]

Understanding the mechanism is crucial for effective troubleshooting. The reaction proceeds through several key stages:

  • Isatin Ring Opening: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, forming an intermediate keto-acid (isatinic acid).[2][4]

  • Condensation: The more nucleophilic amino group of the opened isatin attacks the carbonyl carbon of cyclopentanone to form an imine.

  • Tautomerization & Cyclization: The imine tautomerizes to a more stable enamine, which then undergoes an intramolecular cyclization (aldol-type condensation).

  • Dehydration: A final dehydration step yields the aromatic quinoline ring system of the desired product.[2]

Visualizing the Pfitzinger Mechanism

Pfitzinger_Mechanism Isatin Isatin + Cyclopentanone KetoAcid Keto-Acid Intermediate (Isatinic Acid) Isatin->KetoAcid 1. Ring Opening Base Base (e.g., KOH) Base->Isatin Imine Imine Formation KetoAcid->Imine 2. Condensation Enamine Enamine Tautomer Imine->Enamine 3. Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized 4. Intramolecular     Cyclization Product 2,3-Dihydro-1H-cyclopenta[b]quinoline -9-carboxylic acid Cyclized->Product 5. Dehydration     (-H₂O)

Caption: The reaction mechanism of the Pfitzinger synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My final yield is disappointingly low. What are the most probable causes?

A: Low yield is a frequent complaint and typically points to one of three areas: incomplete reaction, competing side reactions, or mechanical loss during workup.

  • Incomplete Reaction: The initial hydrolysis of isatin is critical. If the base concentration is too low or the reaction time/temperature is insufficient, a significant amount of isatin may remain unreacted. Ensure your base (e.g., potassium hydroxide) is fresh and accurately weighed.

  • Side Reactions: The primary culprits are self-condensation of cyclopentanone and degradation of starting materials or intermediates. These are discussed in detail below (Q2).

  • Workup Losses: The product is precipitated by acidifying the aqueous solution.[1][3] If the pH is not brought to the isoelectric point (typically pH 4-5), the product may remain partially dissolved. Over-acidification can also sometimes lead to the formation of soluble salts. Use a pH meter for precise adjustment and ensure the solution is thoroughly chilled to maximize precipitation.

Q2: My reaction mixture turned into a dark, tarry mess, making product isolation nearly impossible. What causes this and how can I prevent it?

A: Tar formation is often a result of base-catalyzed polymerization and degradation pathways, especially when using elevated temperatures for extended periods.

  • Causality: Cyclopentanone, having two α-methylene groups, is highly susceptible to self-aldol condensation under strong basic conditions. This leads to a cascade of condensation and dehydration reactions, forming complex, high-molecular-weight oligomers and polymers which present as tar. Similarly, intermediates can be sensitive to heat and strong base, leading to decomposition.

  • Preventative Measures:

    • Temperature Control: Do not overheat the reaction. While reflux is often cited, maintaining a gentle reflux (around 80-90°C in ethanol) is sufficient. Avoid aggressive heating.

    • Order of Addition: Add the cyclopentanone slowly to the solution of isatin and base. This maintains a low instantaneous concentration of the ketone, favoring the desired reaction with the keto-acid intermediate over self-condensation.

    • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Prolonged reaction times beyond the point of completion increase the likelihood of side product and tar formation.

Q3: My NMR spectrum is complex. Besides starting materials, what other structures should I be looking for?

A: Unexpected signals often correspond to predictable side products. The two most common are the self-condensation product of cyclopentanone and the decarboxylated analog of your target molecule.

Table 1: Common Side Products and Their Identification
Side Product NameStructureKey Spectroscopic Features
2-Cyclopentylidenecyclopentanoneα,β-Unsaturated KetoneSignals in the vinylic region of the ¹H NMR (around 6.0-7.0 ppm). A strong C=O stretch in the IR spectrum (~1715 cm⁻¹).
2,3-Dihydro-1H-cyclopenta[b]quinolineDecarboxylated ProductAbsence of the carboxylic acid proton signal in ¹H NMR. Loss of the CO₂ fragment (44 Da) in mass spectrometry. The aromatic and aliphatic protons will be present but may shift slightly.
Visualizing Competing Pathways

Competing_Pathways Start Isatin + Cyclopentanone + Base DesiredPath Pfitzinger Reaction Start->DesiredPath SidePath1 Aldol Condensation Start->SidePath1 Excess Base High Temp. Product Desired Product DesiredPath->Product Optimal Conditions (Controlled Temp.) SidePath2 Decarboxylation Product->SidePath2 Excessive Heat (During reaction or workup) AldolProduct 2-Cyclopentylidenecyclopentanone & Tar SidePath1->AldolProduct DecarbProduct Decarboxylated Impurity SidePath2->DecarbProduct

Caption: Key reaction pathways in the synthesis.

Q4: What is the most effective protocol for purifying the crude product?

A: A multi-step approach combining acid-base extraction and recrystallization is highly effective. Unreacted cyclopentanone and its neutral self-condensation products can be removed before the desired acid is precipitated.

  • Solvent Removal: After the reaction is complete, cool the mixture and remove the bulk of the organic solvent (e.g., ethanol) using a rotary evaporator.

  • Aqueous Dissolution: Add water or a dilute aqueous base (e.g., 5% NaOH) to the residue to dissolve the potassium salt of your carboxylic acid product.

  • Extraction of Neutral Impurities: Transfer the aqueous solution to a separatory funnel and extract it with a water-immiscible organic solvent like diethyl ether or ethyl acetate (2-3 times).[1][3] This step is crucial as it removes unreacted cyclopentanone and other neutral byproducts, which are common impurities.

  • Acidification & Precipitation: Cool the cleaned aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl or acetic acid) with stirring until the pH is between 4 and 5.[1] The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash it with cold water to remove inorganic salts, and then with a small amount of cold ethanol or ether to aid drying.

  • Recrystallization: For highest purity, recrystallize the dried solid from a suitable solvent, such as an ethanol/water mixture.[1]

Optimized Experimental Protocols

Adherence to a validated protocol is the best way to ensure reproducibility and minimize side product formation.

Protocol 3.1: Synthesis via Pfitzinger Reaction

This protocol is a generalized method based on established procedures.[1][3]

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (3.0 eq.) in a minimal amount of water, then add absolute ethanol.

  • Reagent Addition: Add isatin (1.0 eq.) to the basic solution and stir until dissolved. If the isatin does not fully dissolve, gentle warming can be applied.

  • Cyclopentanone Addition: To this solution, add cyclopentanone (1.1 eq.) dropwise over 15-20 minutes at room temperature. A color change is typically observed.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80-90°C) and maintain for 4-8 hours. Monitor the consumption of isatin using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup and Purification: Upon completion, allow the mixture to cool to room temperature. Follow the detailed purification steps outlined in Q4 .

Protocol 3.2: TLC Monitoring
  • Mobile Phase: A 3:1 or 2:1 mixture of Hexanes:Ethyl Acetate is a good starting point. Add a few drops of acetic acid to the mobile phase to ensure the carboxylic acid product runs as a single, non-streaking spot.

  • Visualization: Use a UV lamp (254 nm). Isatin has a distinct orange/red color, while the product is typically a pale yellow or off-white solid, which will be UV active.

References
  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. [PPTX]. Available at: [Link]

  • Tiwari, R. K., & Singh, J. (n.d.). Combes Quinoline Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]

  • Wikipedia. (2023). Combes quinoline synthesis. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • El-Emary, T. I., & Bakhite, E. A. (2011). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. NIH Public Access. Available at: [Link]

  • Singh, P., & Kumar, D. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. IIP Series.
  • Wikipedia. (2023). Pfitzinger reaction. Available at: [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Available at: [Link]

  • Wikipedia. (2023). Friedländer synthesis. Available at: [Link]

  • Baj, S., Jończyk, J., & Sławiński, J. (2019). 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors—Synthesis, Radiolabeling and Biodistribution. Molecules, 24(18), 3295. Available at: [Link]

  • Slideshare. (n.d.). Advance organic chemistry 1 ; Doebner Miller reaction. [PPTX]. Available at: [Link]

  • Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
  • Yadav, V., et al. (2012). Application of pfitzinger reaction in synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
  • Bunce, R. A., et al. (2013). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 18(7), 7895-7911. Available at: [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. [PPTX]. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available at: [Link]

  • PubChem. (n.d.). 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid. Compound Summary. Available at: [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). Available at: [Link]

  • Ouchi, H., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(21), 11165-11172. Available at: [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Bunce, R. A., & Nammalwar, B. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(10), 6884-6921. Available at: [Link]

  • European Patent Office. (1994). Process for the preparation of a quinoline carboxylic acid. EP 0351889 B1. Available at: [Link]

  • Al-Juboori, S. A. (2018). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR), 7(10).
  • Marco-Contelles, J., et al. (2009). Concerning the mechanism of the Friedländer quinoline synthesis. Chemical Society Reviews, 38(8), 2434-2441. Available at: [Link]

  • ResearchGate. (n.d.). General reaction scheme of the Pfitzinger quinoline synthesis. [Image]. Available at: [Link]

  • 2A Biotech. (n.d.). 2,3-DIHYDRO-1H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLIC ACID. Product Page. Available at: [Link]

Sources

Optimization

Improving the yield of the Pfitzinger synthesis for quinoline-4-carboxylic acids

Welcome to the technical support center for the Pfitzinger synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pfitzinger synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance your synthetic success. The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents with anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1] Mastering its synthesis is therefore a critical skill.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Pfitzinger reaction?

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a chemical transformation that synthesizes substituted quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][3] The reaction proceeds through several key steps:

  • Base-catalyzed hydrolysis: The amide bond of isatin is hydrolyzed by a base, such as potassium hydroxide (KOH), to form a keto-acid intermediate.[2][3] This intermediate is typically generated in situ.

  • Imine formation: The carbonyl compound reacts with the aniline derivative to form an imine.

  • Tautomerization: The imine then tautomerizes to the more stable enamine.[2]

  • Intramolecular cyclization and dehydration: The enamine intermediate undergoes cyclization followed by dehydration to yield the final substituted quinoline-4-carboxylic acid.[2][4]

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the Pfitzinger synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Quinoline-4-Carboxylic Acid

Potential Cause Explanation & Solution
Incomplete Hydrolysis of Isatin The initial ring-opening of isatin is crucial. Insufficient base or reaction time can lead to unreacted starting material. Solution: Ensure a sufficient molar excess of a strong base like KOH is used. Monitor the color change of the reaction mixture; the formation of the potassium salt of isatinic acid is often indicated by a color change from purple to brown.[2] Allow for adequate stirring time (e.g., 1 hour at room temperature) before adding the carbonyl compound.[2]
Poor Reactivity of the Carbonyl Compound Sterically hindered ketones or those with electron-withdrawing groups may react sluggishly. Solution: Increase the reaction temperature and/or reaction time.[5] Consider using a more reactive carbonyl compound if the substitution pattern allows. Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction and improve yields.[2]
Side Reactions Under strongly basic conditions, side reactions such as self-condensation of the carbonyl compound can occur, reducing the yield of the desired product. Solution: Optimize the base concentration and reaction temperature. Adding the carbonyl compound slowly to the reaction mixture can sometimes minimize side reactions.
Improper Work-up Procedure The product, a carboxylic acid, is soluble in its salt form in the basic reaction mixture. Premature or incomplete acidification will result in product loss. Solution: After the reaction, ensure the aqueous layer is cooled in an ice bath before acidification.[2] Acidify slowly with an acid like dilute HCl or acetic acid until precipitation is complete, typically at a pH of 4-5.[2]

Issue 2: Difficulty in Product Purification

Potential Cause Explanation & Solution
Presence of Unreacted Starting Materials Incomplete reaction can leave unreacted isatin or carbonyl compound in the crude product. Solution: Before acidification, perform an extraction with a non-polar solvent like diethyl ether to remove unreacted carbonyl compounds and other neutral impurities.[2]
Formation of Byproducts Side reactions can lead to a complex mixture of products, making purification challenging. Solution: Recrystallization is the most common method for purifying the final product.[2] Experiment with different solvent systems (e.g., ethanol, ethanol/water mixtures) to find the optimal conditions for crystallization. Column chromatography may be necessary for particularly difficult separations.
Product is a Dark, Tarry Solid This often indicates the presence of polymeric or degradation byproducts, which can be promoted by high reaction temperatures or prolonged reaction times. Solution: Optimize the reaction conditions by lowering the temperature and monitoring the reaction progress closely using Thin-Layer Chromatography (TLC).[2] Consider using a milder base if possible.

Part 3: Optimized Experimental Protocols

Protocol 1: General Procedure for Pfitzinger Synthesis (Conventional Heating)

This protocol is a generalized method based on several reported procedures.[2]

Materials:

  • Isatin (or substituted isatin)

  • Carbonyl compound (e.g., ketone or aldehyde with an α-methylene group)

  • Potassium hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Water

  • Hydrochloric acid (HCl) or Acetic acid (for acidification)

  • Diethyl ether (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (e.g., 0.2 mol) in a mixture of ethanol (e.g., 25 mL) and water (e.g., 1 mL).[2]

  • Add isatin (e.g., 0.07 mol) to the basic solution and stir at room temperature for 1 hour, or until the solution color changes from purple to brown, indicating the formation of the potassium salt of isatinic acid.[2]

  • To this mixture, add the carbonyl compound (e.g., 0.07-0.15 mol).[2]

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.[2][6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the solvent by rotary evaporation.

  • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

  • Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[2]

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).[2]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[2]

Protocol 2: Microwave-Assisted Pfitzinger Synthesis

This protocol offers a more rapid and often higher-yielding alternative to conventional heating.[2]

Procedure:

  • In a microwave-safe reaction vessel, add isatin (e.g., 10.0 mmol) to a 33% aqueous solution of potassium hydroxide (e.g., 15 mL).[2]

  • To this solution, add the appropriate carbonyl compound (e.g., 10.0 mmol).[2]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for a specified time (e.g., 9 minutes), monitoring the temperature and pressure.[2]

  • After irradiation, cool the vessel to room temperature and filter the solution.

  • Pour the filtrate into an ice-water mixture (e.g., 100 mL) and acidify with acetic acid.[2]

  • Collect the precipitated solid by filtration, wash with water, and dry.[2]

Part 4: Visualizing the Process

Diagram 1: Pfitzinger Reaction Mechanism

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid Base Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Base Base (e.g., KOH) KetoAcid->Imine + Carbonyl Compound Enamine Enamine Imine->Enamine Tautomerization Product Quinoline-4-carboxylic Acid Enamine->Product Cyclization & Dehydration

Caption: The reaction mechanism of the Pfitzinger synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield CheckHydrolysis Check Isatin Hydrolysis (Color change? Sufficient base?) Start->CheckHydrolysis CheckReactivity Assess Carbonyl Reactivity (Steric hindrance? Electronics?) Start->CheckReactivity CheckWorkup Review Work-up Procedure (Proper acidification? pH?) Start->CheckWorkup IncreaseBase Increase Base Concentration or Reaction Time CheckHydrolysis->IncreaseBase IncreaseTemp Increase Temperature/Time or Use Microwave CheckReactivity->IncreaseTemp OptimizeAcidification Optimize Acidification Step (Cool before adding acid, check pH) CheckWorkup->OptimizeAcidification Success Improved Yield IncreaseBase->Success IncreaseTemp->Success OptimizeAcidification->Success

Caption: A logical workflow for troubleshooting low product yield.

References

  • The Pfitzinger Reaction. (Review). ResearchGate. Available at: [Link]

  • Pfitzinger reaction. Wikipedia. Available at: [Link]

  • Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Ingenta Connect. Available at: [Link]

  • Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. ResearchGate. Available at: [Link]

  • Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR). Available at: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

  • Application of pfitzinger reaction in the synthesis of some novel indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Pfitzinger Quinoline Synthesis. Cambridge University Press. Available at: [Link]

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Troubleshooting

Technical Support Center: Synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 2,3-Dihydro-1H-cyclopenta[b...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid. As Senior Application Scientists, we offer insights grounded in established chemical principles and field-proven experience to help you navigate the complexities of this synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, providing potential causes and actionable solutions.

Question 1: Why am I observing low to no yield of the desired product in the Pfitzinger reaction between isatin and cyclopentanone?

Answer: Low yields in the Pfitzinger reaction for this specific scaffold can often be attributed to several factors. The initial condensation between isatin and cyclopentanone to form the intermediate isatin-β-ylidene is a critical, and often challenging, step.

  • Sub-optimal Reaction Conditions: The reaction is highly sensitive to the basicity of the catalyst and the reaction temperature. An overly strong base can lead to competing side reactions, such as the self-condensation of cyclopentanone or the decomposition of isatin. Conversely, a base that is too weak may not facilitate the initial condensation effectively. We recommend a careful titration of the base concentration or screening of different bases (e.g., potassium hydroxide, sodium ethoxide). Temperature control is also crucial; the reaction often requires initial heating to overcome the activation energy, followed by a period of reflux. Prolonged heating at excessively high temperatures can lead to product degradation.

  • Purity of Reagents: The purity of both isatin and cyclopentanone is paramount. Impurities in isatin can inhibit the reaction, while the presence of water in cyclopentanone can interfere with the base-catalyzed condensation. Ensure that cyclopentanone is freshly distilled and that isatin is of high purity.

  • Inefficient Decarboxylation: The final step of the classical Pfitzinger reaction involves the decarboxylation of the initially formed dicarboxylic acid. In some cases, this decarboxylation can be incomplete. Monitoring the reaction by Thin Layer Chromatography (TLC) for the disappearance of the dicarboxylic acid intermediate is recommended. If decarboxylation is sluggish, extending the reaction time or a modest increase in temperature might be necessary.

Question 2: My Friedländer annulation using 2-amino-5-chlorobenzophenone and cyclopentanone results in a mixture of regioisomers. How can I improve the regioselectivity?

Answer: The Friedländer synthesis, while a powerful tool for quinoline synthesis, can indeed suffer from a lack of regioselectivity when using unsymmetrical ketones like cyclopentanone with substituted 2-aminobenzophenones. The formation of the undesired regioisomer arises from the competing enolate formation on either side of the ketone carbonyl.

  • Directed Synthesis via Enamine Intermediate: A reliable strategy to enforce regioselectivity is to pre-form a specific enamine of cyclopentanone. For instance, reacting cyclopentanone with a secondary amine like pyrrolidine or morpholine will generate a specific enamine. This enamine can then be reacted with the 2-aminobenzophenone derivative under milder conditions, directing the cyclization to the desired position.

  • Use of a Directed Aldol-Type Condensation: An alternative approach involves a directed aldol-type condensation. By first reacting the 2-aminobenzophenone with a strong base to form the corresponding aniline anion, you can then introduce cyclopentanone. This can favor the desired regiochemical outcome. However, this approach requires careful control of stoichiometry and temperature to avoid side reactions.

Question 3: During the workup of my reaction, I'm struggling to isolate the product from the reaction mixture. What are the best practices for purification?

Answer: The carboxylic acid functionality of the target molecule provides a convenient handle for purification.

  • Acid-Base Extraction: A primary and effective method is acid-base extraction. After the reaction is complete, the mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., 1M sodium hydroxide). The desired product, being a carboxylic acid, will deprotonate and move into the aqueous layer as its carboxylate salt. The organic layer containing neutral impurities can be discarded. The aqueous layer can then be acidified (e.g., with 1M hydrochloric acid) to precipitate the pure carboxylic acid product, which can be collected by filtration.

  • Recrystallization: Following isolation, recrystallization is an excellent technique for obtaining highly pure material. Suitable solvent systems often include ethanol, methanol, or a mixture of dimethylformamide (DMF) and water. The choice of solvent will depend on the specific impurities present.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid?

A1: The two most prevalent and well-documented synthetic strategies are the Pfitzinger reaction and the Friedländer annulation.

  • Pfitzinger Reaction: This route typically involves the condensation of isatin (or a substituted isatin) with cyclopentanone in the presence of a base. The reaction proceeds through the formation of a quinoline-4-carboxylic acid, which in this case is the desired product scaffold.

  • Friedländer Annulation: This method involves the reaction of a 2-aminobenzaldehyde or 2-aminobenzophenone derivative with a compound containing an α-methylene group adjacent to a carbonyl, such as cyclopentanone. This reaction is usually catalyzed by an acid or a base.

Q2: Are there any modern, alternative synthetic methods available?

A2: Yes, recent research has explored more modern and often more efficient synthetic pathways. These can include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Strategies involving Suzuki or Buchwald-Hartwig couplings can be employed to construct the quinoline core from appropriately functionalized precursors. These methods often offer milder reaction conditions and broader substrate scope.

  • Microwave-Assisted Synthesis: Both the Pfitzinger and Friedländer reactions can often be accelerated significantly using microwave irradiation. This technique can lead to shorter reaction times, higher yields, and sometimes cleaner reaction profiles.

Q3: What are the key safety precautions to consider during these syntheses?

A3: Standard laboratory safety practices should always be followed. Specifically:

  • Handling of Bases: Strong bases like potassium hydroxide and sodium ethoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvent Hazards: Many organic solvents used in these syntheses are flammable and may have associated health risks. All manipulations should be performed in a well-ventilated fume hood.

  • Pressure Build-up: When performing reactions under heating, especially in sealed vessels or during microwave synthesis, there is a risk of pressure build-up. Ensure appropriate pressure-relief systems are in place.

Experimental Protocols

Protocol 1: Pfitzinger Synthesis

This protocol describes a general procedure for the synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid via the Pfitzinger reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isatin (1.0 eq) in a 30% aqueous solution of potassium hydroxide.

  • Reagent Addition: To this solution, add cyclopentanone (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Acidification: Acidify the aqueous solution to pH 3-4 with concentrated hydrochloric acid. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid.

Protocol 2: Friedländer Annulation

This protocol outlines a general procedure using a 2-aminobenzophenone precursor.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 2-amino-5-chlorobenzophenone (1.0 eq) and cyclopentanone (2.0 eq).

  • Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide or sodium ethoxide.

  • Reaction: Heat the mixture to 120-140 °C for 8-12 hours. The reaction can be performed neat or in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP).

  • Workup: Cool the reaction mixture and add water.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: The crude product in the organic layer can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Summary

Synthesis RouteTypical YieldReaction TimeKey AdvantagesKey Disadvantages
Pfitzinger Reaction 60-75%4-6 hoursReadily available starting materials, straightforward workup.Can have issues with decarboxylation, potential for side reactions.
Friedländer Annulation 50-85%8-12 hoursGood for substituted precursors, can be higher yielding.Potential for regioisomer formation, may require harsher conditions.

Visualizations

Pfitzinger_Reaction Isatin Isatin Intermediate Isatin-β-ylidene Intermediate Isatin->Intermediate Cyclopentanone Cyclopentanone Cyclopentanone->Intermediate Base Base (e.g., KOH) Base->Intermediate Catalyst Product 2,3-Dihydro-1H-cyclopenta[b]quinoline- 9-carboxylic acid Intermediate->Product Cyclization & Decarboxylation Friedlander_Annulation Aminobenzophenone 2-Aminobenzophenone Derivative Enamine_Enolate Enamine/Enolate Intermediate Aminobenzophenone->Enamine_Enolate Cyclopentanone Cyclopentanone Cyclopentanone->Enamine_Enolate Catalyst Catalyst (Acid or Base) Catalyst->Enamine_Enolate Facilitates Product 2,3-Dihydro-1H-cyclopenta[b]quinoline- 9-carboxylic acid Enamine_Enolate->Product Cyclocondensation Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Verify Reagent Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Catalyst, Time) Check_Purity->Optimize_Conditions If pure Analyze_Side_Products Identify Side Products (TLC, LC-MS) Optimize_Conditions->Analyze_Side_Products Modify_Workup Modify Workup/Purification (Extraction, Recrystallization) Analyze_Side_Products->Modify_Workup Consider_Alternative Consider Alternative Synthetic Route Modify_Workup->Consider_Alternative If unsuccessful Success Successful Synthesis Modify_Workup->Success If successful Consider_Alternative->Success

Caption: General troubleshooting workflow for synthesis issues.

References

  • Pfitzinger, W. Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie. 1886 , 33 (1), 100. [Link]

  • Friedländer, P. Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft. 1882 , 15 (2), 2572-2575. [Link]

Optimization

Technical Support Center: Navigating the Challenges of Quinoline-4-Carboxylic Acid Decarboxylation

Welcome to the technical support center for the decarboxylation of quinoline-4-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this im...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the decarboxylation of quinoline-4-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of compounds. The decarboxylation of quinoline-4-carboxylic acids is a critical transformation for accessing a variety of quinoline scaffolds, which are prevalent in pharmaceuticals and functional materials. However, this seemingly straightforward reaction can present numerous challenges, from incomplete conversion to undesired side reactions.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities. We will delve into the underlying mechanisms and provide practical, field-tested solutions to common experimental hurdles.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the decarboxylation of quinoline-4-carboxylic acids in a question-and-answer format.

Issue 1: Incomplete or No Decarboxylation

Question: I am heating my quinoline-4-carboxylic acid in a high-boiling solvent, but I am observing very slow or no conversion to the decarboxylated product. What could be the issue?

Answer:

Incomplete or failed decarboxylation is a common problem and can stem from several factors related to the stability of the substrate and the reaction conditions.

Probable Causes & Solutions:

  • Insufficient Thermal Energy: The C-C bond cleavage in decarboxylation requires significant energy input. The stability of the quinoline-4-carboxylic acid may be higher than anticipated.

    • Solution: Gradually increase the reaction temperature. High-boiling solvents like quinoline (b.p. 237 °C), Dowtherm A (b.p. 257 °C), or diphenyl ether (b.p. 259 °C) are often necessary for thermal decarboxylation. Monitor for any signs of decomposition at higher temperatures.

  • Unfavorable Substituent Effects: The electronic nature of substituents on the quinoline ring significantly impacts the ease of decarboxylation. Electron-donating groups can destabilize the carbanionic intermediate formed upon CO₂ expulsion, thus hindering the reaction.

    • Solution: For substrates with electron-donating groups, consider moving to a catalyzed reaction. Copper-based catalysts are particularly effective for the decarboxylation of aromatic carboxylic acids.[1][2]

  • Inappropriate Solvent Choice: The solvent can play a crucial role in stabilizing the transition state.

    • Solution: If using a non-polar solvent, consider switching to a polar, high-boiling solvent like quinoline or N-methyl-2-pyrrolidone (NMP). Quinoline can act as both a solvent and a ligand in copper-catalyzed reactions, enhancing the reaction rate.[2]

Issue 2: Low Yield and Formation of Byproducts

Question: My decarboxylation is proceeding, but I am getting a low yield of my desired product along with several unidentified byproducts. How can I improve the selectivity?

Answer:

Low yields and byproduct formation are often indicative of competing side reactions, which can be exacerbated by harsh reaction conditions.

Probable Causes & Solutions:

  • Thermal Decomposition: At the high temperatures required for thermal decarboxylation, the starting material or the product may be susceptible to decomposition.

    • Solution: Lower the reaction temperature and introduce a catalyst to facilitate the reaction under milder conditions. Copper(I) and copper(II) salts are known to catalyze the decarboxylation of aromatic carboxylic acids at lower temperatures than purely thermal methods.[1] A nitrogen atmosphere can also help to prevent oxidative decomposition.[1]

  • Side Reactions Involving Substituents: Functional groups on the quinoline ring can participate in unwanted side reactions at high temperatures. For instance, nitro groups can be reduced, and halogens can undergo nucleophilic substitution.

    • Solution: Again, employing a catalyst to lower the reaction temperature is the primary strategy. If a particular functional group is problematic, consider a protecting group strategy if feasible.

  • Reaction with Solvent: Some high-boiling solvents can react with the substrate or intermediates.

    • Solution: Ensure the chosen solvent is inert under the reaction conditions. If using quinoline as a solvent for a copper-catalyzed reaction, be aware that it can also act as a ligand. In some cases, using a different high-boiling, inert solvent and a separate ligand like 1,10-phenanthroline can offer better control.[2]

Issue 3: Reaction Stalls or is Not Reproducible

Question: My decarboxylation reaction works on some batches of starting material but not others, or it starts and then stalls. What could be causing this inconsistency?

Answer:

Reproducibility issues often point to subtle variations in starting material quality or reaction setup.

Probable Causes & Solutions:

  • Impurities in the Starting Material: The presence of impurities, such as residual acids or bases from the synthesis of the quinoline-4-carboxylic acid, can interfere with the decarboxylation.

    • Solution: Ensure your starting material is thoroughly purified and characterized before use. Recrystallization or column chromatography may be necessary.

  • Inhibition of Catalyst: If you are running a catalyzed reaction, impurities can poison the catalyst.

    • Solution: In addition to purifying the starting material, ensure all glassware is scrupulously clean and dry, and that the solvent is of high purity and anhydrous if required.

  • Atmospheric Conditions: For copper-catalyzed reactions, the presence of oxygen can affect the catalytic cycle.

    • Solution: As recommended for copper-catalyzed decarboxylations, maintaining a nitrogen atmosphere can lead to better yields and reproducibility.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the decarboxylation of quinoline-4-carboxylic acids?

A1: The mechanism of decarboxylation for quinoline-4-carboxylic acids is highly dependent on the reaction conditions and the substitution pattern of the quinoline ring.

  • Thermal Decarboxylation: In the absence of a catalyst, the reaction likely proceeds through a zwitterionic intermediate. The nitrogen of the quinoline ring is protonated by the carboxylic acid proton, forming a quinolinium carboxylate. Upon heating, this intermediate can lose CO₂ to form a carbanion at the 4-position. This carbanion is then protonated by the solvent or trace amounts of water to give the final product. The stability of this carbanion is a key factor in the reaction rate.

  • Copper-Catalyzed Decarboxylation: In the presence of copper salts, the reaction is thought to proceed via an organocopper intermediate.[1] The carboxylic acid first forms a copper carboxylate salt. This salt then undergoes decarboxylation to form an aryl-copper species, which is subsequently protonated to yield the decarboxylated quinoline. The use of ligands like quinoline or 1,10-phenanthroline can accelerate the reaction by increasing the electron density on the copper center.[2]

Q2: How do substituents on the quinoline ring affect the decarboxylation reaction?

A2: Substituents have a profound effect on the rate and feasibility of decarboxylation.

  • Electron-Withdrawing Groups (EWGs): EWGs on the quinoline ring can stabilize the negative charge of the carbanionic intermediate, thus accelerating the decarboxylation. For example, quinolinic acid (pyridine-2,3-dicarboxylic acid), a related compound, undergoes decarboxylation much more readily than picolinic acid due to the stabilizing effect of the second carboxyl group.[3][4]

  • Electron-Donating Groups (EDGs): EDGs can destabilize the carbanionic intermediate, making decarboxylation more difficult and requiring harsher conditions.

  • Ortho-Substituents: Substituents at the 3-position can have a significant electronic or steric influence. For example, 3-hydroxy or 3-amino-quinoline-4-carboxylic acids can undergo facile bromodecarboxylation, suggesting a different mechanism involving the enol or enamine tautomer.

Q3: What are the best catalysts for the decarboxylation of quinoline-4-carboxylic acids?

A3: Copper-based catalysts are the most commonly employed for the decarboxylation of aromatic and heteroaromatic carboxylic acids.

  • Copper Salts: Copper(I) and copper(II) salts, such as copper(I) oxide, copper(II) carbonate, or copper(II) sulfate, are effective. The reaction is often performed by forming the copper salt of the carboxylic acid in situ.[1]

  • Copper Powder: While sometimes used, metallic copper powder generally leads to slower reaction rates compared to copper salts.[1]

  • Ligands: The addition of nitrogen-based ligands like quinoline, 2,2'-bipyridyl, or 1,10-phenanthroline can significantly accelerate copper-catalyzed decarboxylations.[2]

Q4: Can I use microwave irradiation to promote the decarboxylation?

A4: Yes, microwave irradiation can be a very effective method for promoting the decarboxylation of quinoline-4-carboxylic acids. It can significantly reduce reaction times and often leads to higher yields by minimizing thermal decomposition. Several synthetic procedures for quinoline-4-carboxylic acid derivatives utilize microwave heating.[5][6]

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Thermal Decarboxylation
  • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the quinoline-4-carboxylic acid (1.0 eq).

  • Add a high-boiling solvent (e.g., quinoline, diphenyl ether, or Dowtherm A) to achieve a concentration of 0.1-0.5 M.

  • Heat the reaction mixture to the desired temperature (typically 200-250 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the evolution of CO₂ (if monitored) indicate reaction progression.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by appropriate workup procedures, which may include extraction, crystallization, or column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed Decarboxylation
  • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the quinoline-4-carboxylic acid (1.0 eq) and a copper catalyst (e.g., Cu₂O, 10-20 mol%).

  • Add a high-boiling solvent (e.g., quinoline or NMP).

  • If not using quinoline as the solvent, a ligand such as 1,10-phenanthroline (10-20 mol%) can be added.

  • Heat the reaction mixture to a temperature lower than that required for thermal decarboxylation (typically 150-200 °C) under a nitrogen atmosphere.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an appropriate workup. This may involve filtering off the catalyst and then proceeding with extraction and purification.

Table 1: Comparison of Decarboxylation Methods
MethodTypical Temperature (°C)CatalystKey AdvantagesCommon Challenges
Thermal 200 - 250NoneSimple setup, no catalyst costHigh temperatures, potential for decomposition, slow reaction rates
Copper-Catalyzed 150 - 200Cu(I) or Cu(II) saltsMilder conditions, faster rates, higher yieldsCatalyst cost and removal, potential for metal contamination
Microwave-Assisted VariesCan be used with or without catalystRapid heating, significantly reduced reaction times, often higher yieldsRequires specialized equipment, scalability can be a concern

Part 4: Mechanistic and Workflow Diagrams

Diagram 1: Proposed Mechanism for Thermal Decarboxylation

G cluster_0 Zwitterion Formation cluster_1 Decarboxylation & Protonation Q4CA Quinoline-4-Carboxylic Acid Zwitterion Zwitterionic Intermediate (Quinolinium Carboxylate) Q4CA->Zwitterion Intramolecular Proton Transfer Carbanion Quinoline-4-Carbanion Zwitterion->Carbanion Heat (Δ) -CO₂ CO2 CO₂ Product Decarboxylated Quinoline Carbanion->Product Protonation (from solvent/H₂O)

Caption: Proposed mechanism for the thermal decarboxylation of quinoline-4-carboxylic acids.

Diagram 2: Troubleshooting Workflow for Incomplete Decarboxylation

G Start Incomplete Decarboxylation CheckTemp Is the reaction temperature high enough? Start->CheckTemp IncreaseTemp Increase temperature in increments CheckTemp->IncreaseTemp No ConsiderCatalyst Is the substrate electron-rich? CheckTemp->ConsiderCatalyst Yes IncreaseTemp->Start AddCatalyst Add a copper catalyst (e.g., Cu₂O) ConsiderCatalyst->AddCatalyst Yes CheckSolvent Is the solvent appropriate? ConsiderCatalyst->CheckSolvent No End Successful Decarboxylation AddCatalyst->End ChangeSolvent Switch to a higher boiling and/or polar solvent (e.g., quinoline) CheckSolvent->ChangeSolvent No Reassess Re-evaluate substrate stability and reaction design CheckSolvent->Reassess Yes ChangeSolvent->Start

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

Welcome to the technical support center for the synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing field-proven insights and solutions to common experimental challenges. The primary synthetic route discussed is the Pfitzinger reaction, a robust method for constructing the quinoline-4-carboxylic acid scaffold.[1]

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis.

Q1: What is the primary reaction for synthesizing 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid?

A1: The most direct and established method is the Pfitzinger reaction.[2] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group—in this case, cyclopentanone—in the presence of a strong base to yield the target substituted quinoline-4-carboxylic acid (the 9-position in the fused ring system).[3][4]

Q2: Can you explain the mechanism of the Pfitzinger reaction for this specific synthesis?

A2: Certainly. The reaction proceeds through several key steps:

  • Ring Opening: A strong base, typically potassium hydroxide (KOH), hydrolyzes the amide bond of isatin to form the potassium salt of isatinic acid, a keto-acid intermediate.[5][6]

  • Condensation: The aniline moiety of the opened isatin intermediate reacts with the carbonyl group of cyclopentanone to form an imine, which tautomerizes to the more stable enamine.[1]

  • Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization (a Claisen-type condensation), followed by dehydration, to form the aromatic quinoline ring system and yield the final product.[5][6]

Q3: Why is a strong base essential for the Pfitzinger reaction?

A3: A strong base is critical for the initial, irreversible hydrolysis of the isatin lactam (amide) bond.[5][7] This ring-opening step is what activates the substrate, forming the 2-aminophenyl glyoxalate intermediate that is necessary for the subsequent condensation with the ketone. Weaker bases are generally insufficient to promote this initial step efficiently.

Q4: What are the primary safety concerns when running this synthesis?

A4: The main hazards involve the use of a strong base (e.g., 30-50% KOH), which is highly corrosive. The reaction can also be exothermic, particularly during the initial phase.[8] It is imperative to:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Work in a well-ventilated fume hood.

  • Control the rate of reagent addition and monitor the reaction temperature, using an ice bath for cooling if necessary.[8]

  • Exercise caution during the acidic work-up, as neutralization of a strong base is also an exothermic process.

Troubleshooting Guide: Common Experimental Issues

This guide provides solutions to specific problems you may encounter during the synthesis.

Q1: My reaction yield is very low or I've isolated no product. What went wrong?

A1: Low or no yield is a common issue that can stem from several factors:

  • Cause 1: Incomplete Isatin Hydrolysis. The initial ring-opening is crucial. If the base is not concentrated enough or if this step is rushed, the reaction will not proceed.

    • Solution: Use a high-concentration (e.g., 33-50%) aqueous or ethanolic KOH solution.[1] Ensure the isatin fully dissolves and the solution color changes before proceeding. Gentle warming can facilitate this step, but avoid excessive heat.[7]

  • Cause 2: Poor Quality of Reactants. Impurities in either the isatin or cyclopentanone can inhibit the reaction or lead to side products.

    • Solution: Use purified reagents. Recrystallize the isatin if necessary. Ensure the cyclopentanone is free from significant oxidation or polymerization byproducts.

  • Cause 3: Incorrect Work-up Procedure. The product is a carboxylic acid and is typically isolated by precipitation from the basic reaction mixture upon acidification.

    • Solution: Cool the reaction mixture in an ice bath before acidification to minimize the solubility of the product.[2] Add the acid (e.g., glacial acetic acid or dilute HCl) slowly and monitor the pH, aiming for a pH of ~4-5 for complete precipitation.[1][9] Stir for an adequate amount of time in the cold to maximize crystal growth.

Q2: The crude product is a dark, tarry oil instead of a solid. How can I fix this?

A2: Tar formation is often a sign of side reactions, typically caused by excessive heat.[8]

  • Cause 1: Overheating the Reaction. The condensation and cyclization steps are sensitive to temperature. High temperatures can cause polymerization and degradation of the enamine intermediates.

    • Solution: Maintain strict temperature control. After the initial hydrolysis, the reaction often proceeds well at a moderate reflux temperature (e.g., 70-80°C).[2] Avoid aggressive heating. For some systems, running the reaction at a lower temperature for a longer period can improve outcomes.

  • Cause 2: Contamination. The presence of impurities can catalyze polymerization.

    • Solution: If tarring persists despite temperature control, re-purify the starting materials. If the tarry product has already formed, attempt to isolate the desired compound by dissolving the crude material in a base (e.g., aq. NaHCO₃), filtering away insoluble tar, and then re-precipitating the product with acid. Further purification via recrystallization will be necessary.

Q3: I've successfully precipitated a solid, but it is difficult to purify and appears to contain many impurities. What is the best purification strategy?

A3: The primary purification method for the crude product is recrystallization.

  • Cause 1: Co-precipitation of Impurities. Unreacted starting materials or side products can be trapped in the crystal lattice during the rapid precipitation in the work-up.

    • Solution: The key is selecting an appropriate recrystallization solvent. Ethanol or an ethanol/water mixture is often effective for quinoline-4-carboxylic acids.[1][2] Glacial acetic acid can also be an excellent solvent for this class of compounds. The process should be:

      • Dissolve the crude solid in a minimum amount of the hot solvent.

      • If insoluble impurities remain, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

Data Presentation: Key Reaction Parameters

The following table summarizes optimized conditions for the Pfitzinger synthesis of quinoline-4-carboxylic acids, which are directly applicable to the target molecule.

ParameterRecommended Value/RangeRationale & Notes
Isatin:Cyclopentanone Ratio 1 : 1.2 to 1 : 1.5 (molar)A slight excess of the ketone ensures complete consumption of the more valuable isatin.
Base KOH or NaOH (33-50% aq. solution)A strong base is required for the initial hydrolysis of isatin.[5]
Solvent Ethanol, Water, or a mixtureEthanol can improve the solubility of intermediates. The reaction often works well in a concentrated aqueous base.[1]
Temperature 70 - 100 °C (Reflux)Balances reaction rate with minimizing side reactions. Monitor for excessive exotherms.[2]
Reaction Time 4 - 24 hoursProgress should be monitored by Thin Layer Chromatography (TLC) if possible.[2]
Work-up pH ~4-5Ensures complete protonation and precipitation of the carboxylic acid product.[1]
Expected Yield 60 - 85%Yields are highly dependent on reaction scale, purity of reagents, and adherence to the optimized protocol.

Visualizations: Reaction Mechanism and Workflow

The following diagrams illustrate the core chemical transformation and a logical workflow for troubleshooting common issues.

Pfitzinger_Mechanism Isatin Isatin KetoAcid Isatinic Acid Salt (Keto-acid intermediate) Isatin->KetoAcid 1. Base Hydrolysis Cyclopentanone Cyclopentanone Enamine Enamine Intermediate Cyclopentanone->Enamine Base KOH (aq) KetoAcid->Enamine 2. Condensation Product 2,3-Dihydro-1H-cyclopenta[b] quinoline-9-carboxylic acid Enamine->Product 3. Cyclization & Dehydration

Caption: Pfitzinger reaction mechanism for the target synthesis.

Troubleshooting_Workflow Start Start Synthesis CheckYield Reaction Complete. Is Yield Acceptable? Start->CheckYield CheckCrude Is Crude Product a Solid? CheckYield->CheckCrude Yes TroubleshootYield Troubleshoot Low Yield: 1. Check Base Concentration 2. Verify Reagent Purity 3. Optimize Work-up pH CheckYield->TroubleshootYield No Purify Recrystallize Product CheckCrude->Purify Yes TroubleshootTar Troubleshoot Tar Formation: 1. Reduce Reaction Temperature 2. Re-purify Reagents 3. Attempt Base Extraction CheckCrude->TroubleshootTar No (Tarry Oil) End Obtain Pure Product Purify->End TroubleshootYield->Start Re-attempt TroubleshootTar->Start Re-attempt

Caption: A logical workflow for troubleshooting the synthesis.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid.

Materials:

  • Isatin (1.0 eq)

  • Cyclopentanone (1.3 eq)

  • Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a 33% (w/v) solution of KOH in 95% ethanol. For every 10.0 g of isatin, a solution of approximately 10.0 g of KOH in 30 mL of ethanol is appropriate.

  • Isatin Hydrolysis: Add the isatin (1.0 eq) to the ethanolic KOH solution with vigorous stirring. The mixture will turn a deep color before becoming a pale yellow or straw-colored solution as the isatinic acid salt forms. Gentle warming may be required to fully dissolve the solids.

  • Ketone Addition: Once the isatin is fully dissolved and the ring has opened, gradually add cyclopentanone (1.3 eq) to the reaction mixture.

  • Reflux: Heat the mixture to a gentle reflux (approximately 75-85°C) with continuous stirring. Monitor the reaction progress using TLC (e.g., 20% ethyl acetate in hexanes with a few drops of acetic acid). The reaction is typically complete within 4-12 hours.

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly add glacial acetic acid with stirring until the pH of the solution is approximately 4-5. A precipitate should form.

  • Isolation: Continue stirring the suspension in the ice bath for 30-60 minutes to maximize precipitation. Collect the crude product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold water, followed by a small amount of cold ethanol to remove residual impurities.

  • Drying & Purification: Dry the crude product under vacuum. The primary method of purification is recrystallization from ethanol or an ethanol/water mixture to afford the pure 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. 3

  • Wikipedia. (2023). Pfitzinger reaction.

  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.

  • UOCHEMISTS. (2024). Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism. YouTube.

  • BenchChem. (2025). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide.

  • Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis.

  • BenchChem. (2025). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.

  • MDPI. (2019). 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors—Synthesis, Radiolabeling and Biodistribution.

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

  • Organic Syntheses. (n.d.). QUINOLINE.

  • BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.

  • ResearchGate. (2004). The Pfitzinger Reaction. (Review).

  • ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.

  • Sciencemadness Discussion Board. (2024). The Pfitzinger Reaction.

  • Scribd. (n.d.). Chemistry of Pfitzinger Synthesis.

  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis.

Sources

Optimization

Purification strategies to remove impurities from "2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid"

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (CAS 5447-47-2). This document is designed for rese...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (CAS 5447-47-2). This document is designed for researchers, medicinal chemists, and process development scientists who require this molecule in high purity for their work. We will address common challenges encountered during its purification, providing troubleshooting guides, step-by-step protocols, and the underlying scientific principles for each technique.

The unique structure of this compound, featuring a rigid quinoline core, a basic nitrogen atom, and an acidic carboxylic acid function, presents specific purification challenges. This guide offers robust strategies to overcome these hurdles effectively.

Part 1: Troubleshooting and Optimization Guide

This section is structured in a problem-solution format to directly address issues you may encounter during the purification process.

Issue 1: Crude product has low purity and contains significant non-polar impurities.

Question: My initial work-up yielded a solid, but TLC and NMR analysis show it's contaminated with what appear to be unreacted starting materials or neutral byproducts. How can I efficiently remove these?

Answer: This is a classic scenario where the acidic nature of your target compound is a powerful tool for purification. An acid-base extraction is the most effective first-pass strategy to separate the carboxylic acid from neutral or basic impurities.[1][2][3] The principle is to convert your acidic product into its water-soluble salt form using a weak base, leaving water-insoluble impurities behind in the organic layer.

Underlying Mechanism: 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid reacts with a base like sodium bicarbonate (NaHCO₃) to form its sodium carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous phase, while neutral organic impurities (e.g., unreacted cyclopentanone or side-products from its self-condensation) remain in the organic solvent.[4][5]

Recommended Action: Perform an acid-base extraction as detailed in the protocols section. It is crucial to use a weak base like sodium bicarbonate rather than a strong base like sodium hydroxide to avoid potential side reactions or hydrolysis of other functional groups if present.[2]

Issue 2: The compound "oils out" or forms a gum during recrystallization.

Question: I'm trying to recrystallize my product, but instead of forming crystals, it separates as an oily layer when the solution cools. What's happening and how can I fix it?

Answer: "Oiling out" is a common problem that occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution above its melting point or as a supersaturated, amorphous liquid.[6] This is often caused by using a solvent in which the compound is excessively soluble, cooling the solution too quickly, or having a very high concentration of the solute.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Insulating the flask can help. Once at room temperature, move it to a refrigerator, and only then to an ice bath. Slow cooling provides the necessary time for crystal lattice formation.[6]

  • Use a More Dilute Solution: Before cooling, add more hot solvent (5-10% excess) to the fully dissolved sample. This lowers the saturation point and can prevent premature separation.[6]

  • Change the Solvent System: The chosen solvent may be inappropriate. A good recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Consider a binary solvent system: dissolve the compound in a minimal amount of a "good" solvent (e.g., DMF, ethanol) at an elevated temperature, then add a "poor" solvent (e.g., water, hexane) dropwise until the solution becomes faintly turbid. Add a few drops of the "good" solvent to redissolve the turbidity and then cool slowly.

Issue 3: Significant streaking or tailing is observed during TLC analysis or column chromatography on silica gel.

Question: My compound streaks badly on silica TLC plates, making it impossible to assess purity or develop conditions for column chromatography. Why does this happen?

Answer: This is a highly common issue for compounds containing both acidic (carboxylic acid) and basic (quinoline nitrogen) functional groups when using silica gel.[5][7] Silica gel is an acidic stationary phase (due to surface silanol, Si-OH, groups). The basic nitrogen of the quinoline ring interacts strongly with these acidic sites, while the carboxylic acid can partially deprotonate and interact ionically. This leads to a non-ideal equilibrium between the compound and the stationary phase, resulting in severe tailing.[7]

Recommended Action:

  • Modify the Eluent: To suppress these unwanted interactions, add a small amount of a modifier to your mobile phase.

    • To address the carboxylic acid: Add 0.5-2% acetic acid or formic acid to the eluent. This keeps the carboxyl group fully protonated, preventing ionic interactions with the silica.[5]

    • To address the basic nitrogen: Add 0.5-2% triethylamine or pyridine to the eluent. This neutralizes the acidic sites on the silica gel, preventing the quinoline nitrogen from binding strongly.[7]

    • For this specific compound, starting with an eluent containing acetic acid is the most logical first step.

  • Use an Alternative Stationary Phase: If modifying the eluent is insufficient, consider using neutral or basic alumina, which will not have the acidic sites characteristic of silica gel.[7]

Table 1: Troubleshooting Summary
Problem Potential Cause(s) Recommended Solution(s)
Low purity, neutral impuritiesIncomplete removal of starting materials/byproducts.Perform an acid-base extraction to selectively isolate the acidic product.
"Oiling out" during recrystallizationSolution is too concentrated; cooled too quickly; improper solvent.Reduce cooling rate; use a more dilute solution; screen for a better solvent or use a binary solvent system.[6]
Poor crystal yieldCompound is still soluble in cold solvent; premature crystallization.Cool the solution in an ice bath or refrigerator to maximize precipitation; ensure complete dissolution at high temperature.
Product is discolored (yellow/brown)Presence of high molecular weight, conjugated impurities.Treat the hot solution with activated charcoal during recrystallization before filtering.
Streaking/tailing on silica gelStrong interaction of the acidic/basic compound with the acidic silica surface.Add 0.5-2% acetic acid or triethylamine to the eluent; consider using alumina as the stationary phase.[5][7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a Pfitzinger synthesis of this compound? The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound (cyclopentanone in this case) under basic conditions.[8][9] Potential impurities include:

  • Unreacted starting materials: Isatin and cyclopentanone.

  • Isatin-derived impurities: The base can hydrolyze isatin to isatinic acid.[8]

  • Cyclopentanone-derived impurities: Base-catalyzed self-condensation of cyclopentanone can form aldol products.

  • Incomplete reaction products: Intermediates that have not fully cyclized and dehydrated.

Q2: What is the best first-line purification strategy for this compound? Given the presence of the carboxylic acid group, acid-base extraction is unequivocally the best initial purification step.[1][5] It is highly selective for acidic compounds and is very efficient at removing neutral and basic impurities, which are common in the Pfitzinger synthesis.

Q3: How should I choose between recrystallization and column chromatography?

  • Start with recrystallization. If acid-base extraction yields a solid that is reasonably pure but could be improved (e.g., to remove isomers or closely related impurities), recrystallization is the preferred method. It is often faster, more scalable, and more economical than chromatography.

  • Use column chromatography when necessary. If recrystallization fails to remove key impurities (because they have similar solubility profiles) or if you need to separate a complex mixture, column chromatography is the more powerful technique.[10] Be prepared to use a modified eluent as discussed in the troubleshooting section.

Q4: My compound is a solid that is very poorly soluble in common organic solvents. What are my options? High-boiling point, polar aprotic solvents are often effective for dissolving rigid, crystalline compounds. For recrystallization, consider:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Dioxane

  • Toluene You can use a binary system, such as dissolving in hot DMF and then adding water as an anti-solvent to induce crystallization.[6][11] Be aware that removing these high-boiling solvents completely can be challenging.

Part 3: Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate your acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Base Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[5]

  • Extraction: Stopper the funnel and shake gently, inverting several times. Vent frequently to release the pressure from CO₂ gas that evolves during neutralization.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask.[1]

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the carboxylic acid is extracted. Combine all aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). Your purified product should precipitate as a solid.[4]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter paper with a small amount of ice-cold deionized water to remove residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Diagram 1: Workflow for Acid-Base Extraction

G cluster_org Organic Phase cluster_aq Aqueous Phase org_start Crude Product in Ethyl Acetate bicarb Add Sat. NaHCO₃ org_start->bicarb Shake & Separate impurities Neutral/Basic Impurities in Ethyl Acetate bicarb->impurities aq_layer Aqueous Layer (Sodium Carboxylate Salt) bicarb->aq_layer acidify Add 6M HCl aq_layer->acidify product Precipitated Pure Product acidify->product

Caption: Workflow for purifying the carboxylic acid via acid-base extraction.

Protocol 2: Recrystallization

This protocol provides a general workflow. The ideal solvent must be determined experimentally.

  • Solvent Selection: In small test tubes, test the solubility of ~10-20 mg of your compound in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, DMF/water). A good solvent will dissolve the compound when hot but not when cold.[6]

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the solid to be recrystallized and the chosen solvent. Add a boiling chip or magnetic stir bar. Heat the mixture to boiling with stirring until the solid completely dissolves. Add a minimal amount of additional hot solvent to ensure everything is in solution.

  • (Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum.

Table 2: Solvent Screening Guide for Recrystallization
Solvent Polarity Boiling Point (°C) Comments
EthanolPolar Protic78Often a good starting point for polar compounds.[12]
Ethyl AcetatePolar Aprotic77Good for compounds of intermediate polarity.
TolueneNon-polar111Effective for rigid, aromatic systems.
AcetonePolar Aprotic56Volatile, good for many organics, but low boiling point.
N,N-Dimethylformamide (DMF)Polar Aprotic153High boiling point, good for poorly soluble compounds. Often used with water as an anti-solvent.[11]

Part 4: Purification Strategy Decision Workflow

The choice of purification technique depends on the nature of the impurities and the desired level of purity. This workflow provides a logical path for making that decision.

Diagram 2: Decision Tree for Purification Strategy

G action_node action_node end_node end_node start Crude Product Received check_impurities Are impurities mostly neutral? start->check_impurities recrystallize_q Is the material crystalline? check_impurities->recrystallize_q No ab_extraction Perform Acid-Base Extraction check_impurities->ab_extraction Yes check_purity_post_ab Is purity >95%? check_purity_post_ab->recrystallize_q No final_product High Purity Product check_purity_post_ab->final_product Yes chrom_q Are impurities separable by TLC? recrystallize_q->chrom_q No / Oily recrystallize Recrystallize recrystallize_q->recrystallize Yes chrom_q->end_node No (Re-evaluate synthesis or consider derivatization) chromatography Perform Column Chromatography chrom_q->chromatography Yes ab_extraction->check_purity_post_ab recrystallize->final_product chromatography->final_product

Caption: Decision workflow for selecting the appropriate purification method.

References
  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • University of Colorado, Boulder. Acid-Base Extraction. Department of Chemistry Lab Manual. [Link]

  • Wikipedia contributors. (2023). Acid–base extraction. Wikipedia. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Hermecz, I., et al. (1990). Process for the preparation of a quinoline carboxylic acid.
  • Wikipedia contributors. (2023). Pfitzinger reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. Pfitzinger Quinoline Synthesis. [Link] - Note: A direct link from the search results was not available, a general authoritative link is provided.

Sources

Troubleshooting

Technical Support Center: Preventing Byproduct Formation in the Synthesis of Quinoline Derivatives

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of quinoline derivatives. This guide is designed to provide you with in-depth, fi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of quinoline derivatives. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to minimize byproduct formation and enhance the yield and purity of your target compounds. We will delve into the causality behind common synthetic challenges and offer robust, self-validating protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts in traditional quinoline syntheses?

A1: Byproduct formation is a significant challenge in many classical quinoline syntheses due to harsh reaction conditions.[1] Common byproduct classes include:

  • Tars and Polymeric Materials: Often resulting from the acid-catalyzed polymerization of reactants or intermediates, especially in reactions like the Skraup and Doebner-von Miller syntheses.[2][3]

  • Over-reduced or Over-oxidized Species: Dihydroquinolines or other reduced species can form, while excessive oxidation can lead to undesired side products.

  • Isomeric Byproducts: The use of substituted anilines or unsymmetrical ketones can lead to the formation of regioisomers which can be difficult to separate from the desired product.[4]

  • Aldol Condensation Products: Self-condensation of ketone reactants can occur, particularly under basic conditions, leading to a complex mixture of byproducts.[5]

Q2: How can I control the notoriously vigorous and exothermic Skraup synthesis to prevent tar formation?

A2: The Skraup synthesis, which involves heating aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene, is well-known for being highly exothermic.[6][7] To moderate the reaction and minimize tarring, consider the following:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid can help to control the reaction's vigor.[2]

  • Controlled Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the exotherm.[2]

  • Temperature Management: Gentle heating should be applied to initiate the reaction, and the temperature should be carefully controlled throughout.[2]

  • Efficient Stirring: Good agitation is crucial for heat dissipation and preventing localized hotspots.[2]

Q3: My Friedländer synthesis is producing a mixture of regioisomers. How can I improve the selectivity?

A3: The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can present regioselectivity challenges with unsymmetrical ketones.[8][9] To improve selectivity:

  • Catalyst Selection: The choice of acid or base catalyst can significantly influence the reaction pathway. Lewis acids, for example, can chelate with the reactants and direct the cyclization.[10]

  • Reaction Conditions: Temperature and solvent can also play a crucial role. Exploring different conditions can help favor the formation of the desired isomer.

  • Protecting Groups: In some cases, the use of protecting groups on one of the reactive sites of the unsymmetrical ketone can be an effective strategy.

Q4: In the Doebner-von Miller reaction, I'm observing significant polymerization of my α,β-unsaturated carbonyl compound. What's the best way to prevent this?

A4: The Doebner-von Miller reaction, which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, is prone to acid-catalyzed polymerization of the carbonyl reactant.[3][11] To mitigate this:

  • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This helps to control the exothermic nature of the reaction and minimizes polymerization.[3]

  • In Situ Generation: The α,β-unsaturated carbonyl compound can be generated in situ from an aldol condensation, which can help to keep its concentration low and reduce polymerization.[3]

Troubleshooting Guides for Specific Syntheses

Skraup Synthesis
Problem Probable Cause Recommended Solution
Violent, Uncontrolled Reaction Highly exothermic nature of the reaction.[2]Add a moderator like ferrous sulfate (FeSO₄).[2] Slowly add sulfuric acid with efficient cooling and stirring.[2]
Significant Tar Formation Harsh acidic and oxidizing conditions leading to polymerization.[2]Use a moderator.[2] Optimize and control the reaction temperature to avoid excessive heat.[2]
Low Yield Loss of product due to tar formation and vigorous reaction.Implement the solutions for controlling the reaction and minimizing tar. Purify the crude product via steam distillation to separate the volatile quinoline from non-volatile tars.[5]
Doebner-von Miller Synthesis
Problem Probable Cause Recommended Solution
Polymerization of Carbonyl Compound Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[3]Add the carbonyl compound slowly to the heated acidic aniline solution.[3] Generate the α,β-unsaturated carbonyl compound in situ via an aldol reaction.[3]
Formation of Reduced Byproducts (e.g., Tetrahydroquinolines) Reduction of the imine intermediate by dihydroquinoline intermediates in a "hydrogen-transfer" mechanism.[12]Adjust reactant stoichiometry; increasing the equivalents of aniline and aldehyde can favor the desired oxidation.[12]
Formation of Unexpected Isomers With certain substrates, a reversal of regioselectivity can occur, leading to 4-substituted quinolines instead of the expected 2-substituted products.[3]Thoroughly characterize the product using NMR, MS, and potentially X-ray crystallography to confirm the structure. Modify the substrate or reaction conditions if a specific isomer is required.
Friedländer Synthesis
Problem Probable Cause Recommended Solution
Low Yield of Desired Regioisomer Use of an unsymmetrical ketone leading to two possible cyclization pathways.[8]Experiment with different acid or base catalysts to influence the regioselectivity.[10] Vary the reaction temperature and solvent.
Aldol Condensation Side Products Self-condensation of the ketone reactant, especially under basic conditions.[5]Use milder reaction conditions.[5] Add the ketone slowly to the reaction mixture.[5] Consider using an imine analog of the o-aminoaryl aldehyde or ketone.[5]
Incomplete Reaction Insufficient catalyst activity or inappropriate reaction conditions.Screen different acid or base catalysts.[10] Increase the reaction temperature or prolong the reaction time, monitoring by TLC.
Combes Quinoline Synthesis
Problem Probable Cause Recommended Solution
Formation of Regioisomers The use of unsymmetrical β-diketones can lead to different cyclization products.[13]The steric and electronic properties of the substituents on both the aniline and the β-diketone influence the regioselectivity.[13] Consider using a polyphosphoric ester (PPE) catalyst, which can be more effective than sulfuric acid.[13]
Failure of Cyclization Step The annulation step is the rate-determining step and requires sufficient energy.[13] Strong electron-withdrawing groups on the aniline can inhibit cyclization.[14][15]Ensure adequate heating for the cyclization step. If using an aniline with a strong electron-withdrawing group, consider a different synthetic route.

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates a moderator to control the reaction's exothermicity.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate.

  • Heat the mixture gently with stirring.

  • Slowly add concentrated sulfuric acid through the dropping funnel. Maintain a controlled reflux.

  • After the addition is complete, add nitrobenzene and continue heating for several hours.

  • Cool the reaction mixture and carefully pour it into a large volume of water.

  • Neutralize the solution with sodium hydroxide.

  • Perform steam distillation to isolate the crude quinoline.

  • Extract the distillate with an organic solvent, dry the organic layer, and purify by vacuum distillation.

Protocol 2: Acid-Catalyzed Friedländer Synthesis of a Substituted Quinoline

This is a general procedure for an acid-catalyzed Friedländer synthesis.[5]

Materials:

  • 2-Aminobenzaldehyde (or 2-aminoaryl ketone)

  • Ketone (with an α-methylene group)

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Ethanol (or other suitable solvent)

Procedure:

  • In a round-bottom flask, dissolve the 2-aminobenzaldehyde or ketone in ethanol.

  • Add the ketone with an α-methylene group and a catalytic amount of p-TsOH.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Add water and extract the product with a suitable organic solvent like dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • The crude product can be purified by crystallization or column chromatography.

Visualizations

Logical Flow for Troubleshooting Byproduct Formation

Troubleshooting_Flow start Byproduct Formation Identified identify Characterize Byproduct(s) (NMR, MS, etc.) start->identify synthesis_type Identify Synthesis Type (Skraup, Friedländer, etc.) identify->synthesis_type skraup Skraup Synthesis Issues synthesis_type->skraup Skraup doebner Doebner-von Miller Issues synthesis_type->doebner Doebner friedlander Friedländer Synthesis Issues synthesis_type->friedlander Friedländer tar Tar/Polymer Formation skraup->tar doebner->tar red_ox Reduced/Oxidized Byproducts doebner->red_ox isomer Isomeric Mixture friedlander->isomer solution_tar Solutions: - Add Moderator (FeSO₄) - Slow Reagent Addition - Control Temperature tar->solution_tar solution_isomer Solutions: - Modify Catalyst - Optimize Conditions - Use Protecting Groups isomer->solution_isomer solution_red_ox Solutions: - Adjust Stoichiometry - Milder Oxidant/Reductant red_ox->solution_red_ox purify Optimize Purification (Distillation, Chromatography) solution_tar->purify solution_isomer->purify solution_red_ox->purify

Caption: Troubleshooting workflow for byproduct formation.

Key Reaction Parameters to Control

Reaction_Parameters parameters Key Parameters Temperature Catalyst Solvent Stoichiometry Addition Rate byproducts Common Byproducts Tar/Polymers Isomers Side-Reaction Products parameters:temp->byproducts:tar High temp parameters:cat->byproducts:iso Wrong choice parameters:solv->byproducts:iso parameters:stoich->byproducts:red Imbalance parameters:add->byproducts:tar Too fast

Caption: Key parameters influencing byproduct formation.

References

  • Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Benchchem. (n.d.). Preventing side product formation in quinoline synthesis.
  • Benchchem. (n.d.). Technical Support Center: Preventing Byproduct Formation in the Doebner Reaction for Quinoline Synthesis.
  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
  • Benchchem. (n.d.). Byproduct formation in the Doebner-von Miller reaction.
  • Sinocure Chemical Group. (n.d.). Quinoline: Synthesis, Applications, and Environmental Impact.
  • Wikipedia. (n.d.). Quinoline.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications.
  • Combes Quinoline Synthesis. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • J&K Scientific LLC. (2025). Friedländer Synthesis.
  • Wikipedia. (n.d.). Skraup reaction.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Domino Reactions for Tetrahydroquinoline Synthesis

Welcome to the Technical Support Center for domino reactions in tetrahydroquinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges wit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for domino reactions in tetrahydroquinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with reaction yields. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to effectively troubleshoot and optimize your synthetic routes.

This resource is structured to address common issues encountered in the lab, providing a logical path from problem identification to resolution. We will delve into the intricacies of popular domino reactions, such as the Povarov reaction and reductive cyclizations, to equip you with the expertise to navigate the complexities of these powerful synthetic tools.

Frequently Asked Questions (FAQs)

This section addresses common questions about domino reactions for tetrahydroquinoline synthesis, providing foundational knowledge to inform your troubleshooting efforts.

Q1: What are the most common domino reactions for synthesizing tetrahydroquinolines, and what are their key advantages?

The synthesis of tetrahydroquinolines via domino reactions is favored for its efficiency and atom economy.[1][2] The most prevalent methods include:

  • Povarov Reaction: This is a powerful multicomponent reaction that typically involves an aniline, an aldehyde, and an activated alkene to construct the tetrahydroquinoline core in a single step.[3] Its main advantage is the rapid assembly of complex molecular scaffolds from simple starting materials.[4]

Q2: My reaction yield is consistently low. What are the general areas I should investigate first?

Low yields in organic synthesis can be attributed to a multitude of factors.[7] Before diving into reaction-specific troubleshooting, consider these general points:

  • Reagent Purity and Quality: Ensure all starting materials, solvents, and catalysts are of high purity and have been stored correctly. Degradation of reagents is a common culprit for low yields.

  • Reaction Setup and Atmosphere: Many domino reactions are sensitive to air and moisture.[8] Using freshly dried solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) can be critical.

  • Stoichiometry and Order of Addition: Carefully check the stoichiometry of your reactants. In multicomponent reactions, the order of addition can sometimes influence the outcome.

  • Temperature and Reaction Time: These parameters are often intertwined. A reaction that is too slow at a lower temperature might produce side products at a higher temperature. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.

Troubleshooting Guide: The Povarov Reaction

The Povarov reaction, while elegant, can be sensitive to various parameters. This section provides a detailed guide to troubleshooting common issues.

Issue 1: Low or No Product Formation

Q: I am not observing any significant formation of my desired tetrahydroquinoline product in my Povarov reaction. Where should I start troubleshooting?

A: Low or no product formation in a Povarov reaction often points to issues with reaction activation or the stability of intermediates.

A logical troubleshooting workflow for this issue is as follows:

Start Low/No Product Formation Catalyst Step 1: Evaluate Catalyst System Start->Catalyst Imine Step 2: Confirm Imine Formation Catalyst->Imine Alkene Step 3: Assess Alkene Reactivity Imine->Alkene Conditions Step 4: Optimize Reaction Conditions Alkene->Conditions Success Improved Yield Conditions->Success Start Byproduct Formation Oxidation Problem: Quinoline Formation Solution: Inert Atmosphere Start->Oxidation Fragmentation Problem: Fragmentation Solution: Milder Conditions Start->Fragmentation Stereo Problem: Diastereomeric Mixture Solution: Chiral Catalyst/Auxiliary Start->Stereo Success Improved Selectivity Oxidation->Success Fragmentation->Success Stereo->Success

Troubleshooting Byproduct Formation.

  • Quinoline Formation: The tetrahydroquinoline product can be susceptible to oxidation, especially if the reaction is run at elevated temperatures or exposed to air for extended periods.

    • Solution: Conduct the reaction under an inert atmosphere (nitrogen or argon). [8]Using milder reaction conditions (lower temperature, shorter reaction time) can also help to minimize oxidation.

  • Fragmentation: Depending on the substrates and catalyst used, fragmentation of the tetrahydroquinoline ring can occur.

    • Solution: Employing a milder Lewis acid or a Brønsted acid catalyst may suppress fragmentation pathways. Additionally, optimizing the reaction temperature to the lowest effective level is recommended.

  • Diastereomeric Mixtures: For certain substrate combinations, a mixture of diastereomers can be formed.

    • Solution: The use of chiral catalysts or auxiliaries can induce stereoselectivity. While this is a more advanced optimization, it is a key consideration for the synthesis of enantiomerically enriched tetrahydroquinolines.

Troubleshooting Guide: Reductive Cyclization

Reductive cyclization reactions are a versatile method for tetrahydroquinoline synthesis, but they are not without their challenges.

Issue 1: Incomplete Reaction or Formation of Intermediates

Q: My reductive cyclization is not going to completion, and I am isolating starting material or partially reduced intermediates. What should I do?

A: Incomplete reaction in a reductive cyclization often points to issues with the reducing agent or catalyst deactivation.

  • Causality: The reduction of the nitro group is the initiating step. If the reducing agent is not effective or the catalyst is poisoned, the domino cascade will not proceed. [2]

  • Troubleshooting Protocol:

    • Choice of Reducing System:

      • Catalytic Hydrogenation: Ensure your catalyst (e.g., Pd/C) is active. In some cases, a higher catalyst loading (>20 wt%) may be necessary to overcome catalyst poisoning. [1]The choice of solvent can also be critical, with dichloromethane sometimes offering better selectivity and yields. [2] * Dissolving Metal Reduction: Reagents like iron powder in acetic acid are effective for reducing nitro groups. [1]Ensure the iron is finely powdered and activated if necessary.

    • Reaction Conditions:

      • Hydrogen Pressure: For catalytic hydrogenations, the pressure of hydrogen can influence the reaction outcome. Lower pressures may lead to incomplete reduction, while higher pressures can sometimes promote over-reduction or side reactions. [1] * Acid Strength: In dissolving metal reductions, the strength of the acid can be a key parameter. For example, using concentrated HCl with iron powder has been shown to give superior results in some cases. [1]

Issue 2: Formation of Quinoline Byproduct

Q: I am observing the formation of a significant amount of the fully aromatized quinoline instead of the desired tetrahydroquinoline in my reductive cyclization. How can I prevent this?

A: The formation of quinoline byproducts in reductive cyclizations is typically due to competing elimination or oxidation pathways. [2]

  • Causality: If the reduction of the side-chain double bond (in the case of 2-nitrochalcone precursors) is slow relative to the cyclization and subsequent elimination/oxidation, the quinoline will be the major product.

  • Troubleshooting Protocol:

    • Promote Rapid Reduction: The key is to ensure the rapid reduction of any double bonds in the intermediate that could lead to aromatization. This can be achieved by:

      • Optimizing the Catalyst and Conditions: For catalytic hydrogenations, a more active catalyst or higher hydrogen pressure might be necessary.

      • Solvent Choice: The solvent can play a crucial role. Dichloromethane has been reported to afford better selectivity for the tetrahydroquinoline over the quinoline in some reductive cyclizations of 2-nitrochalcones. [2] 2. Inert Atmosphere: As with the Povarov reaction, conducting the reaction under an inert atmosphere can help to prevent the oxidation of the tetrahydroquinoline product to the quinoline. [8]

Purification Strategies to Improve Isolated Yield

A low isolated yield is not always indicative of a poor reaction; it can also be a result of challenging purification.

Q: I have a good conversion in my reaction according to TLC/LC-MS, but my isolated yield is low. What can I do?

A: Improving isolated yield often comes down to optimizing your work-up and purification procedures.

  • Work-up:

    • Quenching: Ensure your quenching procedure does not degrade your product. For example, if your product is acid-sensitive, a basic quench might be necessary.

    • Extraction: Use an appropriate extraction solvent and perform multiple extractions to ensure complete recovery of your product from the aqueous layer.

  • Chromatography:

    • Column Packing and Eluent: Proper packing of your silica gel column is crucial to prevent band broadening and poor separation. A systematic screening of eluent systems can help to find the optimal conditions for separating your product from impurities.

    • Product Tailing: Tetrahydroquinolines, being basic, can sometimes tail on silica gel. Adding a small amount of triethylamine (0.1-1%) to your eluent can help to mitigate this issue.

  • Crystallization: If your product is a solid, crystallization can be an excellent way to obtain high-purity material and improve the isolated yield, especially on a larger scale.

References

  • Nammalwar, B., & Bunce, R. A. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 206-235. [Link]

  • Nammalwar, B., & Bunce, R. A. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 206-235. [Link]

  • Sun, J., Wu, Q., & Yan, C. G. (2012). Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes. Beilstein journal of organic chemistry, 8, 1839–1843. [Link]

  • Sun, J., Wu, Q., & Yan, C. G. (2012). Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes. Beilstein journal of organic chemistry, 8, 1839–1843. [Link]

  • Gigant, N., & Gillaizeau, I. (2012). Construction of nitrogen-fused tetrahydroquinolines via a domino reaction. Organic letters, 14(17), 4622–4625. [Link]

  • Wang, J., Li, X., Zhang, Y., Wang, Y., & Li, Y. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry, 9, 768423. [Link]

  • Nammalwar, B., & Bunce, R. A. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. ResearchGate. [Link]

  • Reddit. (2024, March 16). How to minimize side products of this reaction. r/OrganicChemistry. [Link]

  • ResearchGate. (n.d.). Optimization of catalyst, a solvent and reaction conditions for the synthesis of 4a. [Link]

  • Gigant, N., & Gillaizeau, I. (2012). Construction of nitrogen-fused tetrahydroquinolines via a domino reaction. Organic letters, 14(17), 4622–4625. [Link]

  • Sun, J., Wu, Q., & Yan, C. G. (2012). Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes. Sci-Hub. [Link]

  • Boyd, A., et al. (2016). Practical synthetic strategies towards lipophilic 6-iodotetrahydroquinolines and -dihydroquinolines. Beilstein Journal of Organic Chemistry, 12, 1851-1862. [Link]

  • Jeanet, B., et al. (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. [Link]

  • Song, Y. X., & Du, Z. (2023). Stereoselective synthesis of tetrahydroquinolines via asymmetric domino reaction. ResearchGate. [Link]

  • Wikipedia. (n.d.). Povarov reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Gonzalez-Muñoz, D., et al. (2020). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules, 25(17), 3984. [Link]

  • R-Discovery. (2017, January 3). Exploring Partners for the Domino α‐Arylation/Michael Addition Reaction Leading to Tetrahydroisoquinolines. [Link]

  • ResearchGate. (2023, August 3). (PDF) Povarov Reaction. [Link]

  • Menéndez, J. C., et al. (2021). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Molecules, 26(11), 3169. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of tetrahydroquinoline 2aa. [Link]

  • ResearchGate. (n.d.). Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines | Request PDF. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Retrieved from [Link]

  • Kumar, A., et al. (2020). Substrate selective synthesis of indole, tetrahydroquinoline and quinoline derivatives via intramolecular addition of hydrazones and imines. Organic Chemistry Frontiers, 7(15), 2043-2048. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • Boyd, A., et al. (2016). Practical synthetic strategies towards lipophilic 6-iodotetrahydroquinolines and -dihydroquinolines. ResearchGate. [Link]

Sources

Troubleshooting

Stability issues of "2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid" in solution

Welcome to the technical support guide for 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (CAS 5447-47-2). This document is designed for researchers, scientists, and drug development professionals to provide exp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (CAS 5447-47-2). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the potential stability challenges encountered when working with this compound in solution. By understanding its chemical nature, you can proactively mitigate issues and ensure the reliability and reproducibility of your experimental data.

Disclaimer: Specific stability data for this molecule is not extensively published. The following guidance is based on established principles of chemical stability for quinoline carboxylic acids and related heterocyclic compounds. We strongly recommend performing small-scale validation studies for your specific experimental conditions.

Troubleshooting Guide: Stability in Solution

This section addresses specific experimental issues you may encounter. The question-and-answer format is designed to help you quickly diagnose and resolve common problems.

Q1: I'm observing a progressive loss of my compound's concentration in an aqueous buffer over 24-48 hours, as measured by HPLC-UV. What is the likely cause?

Potential Causes: The observed concentration loss is likely due to chemical degradation. For a molecule like 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, the primary suspects are pH-mediated hydrolysis, oxidation, and photodegradation. The quinoline ring system, while aromatic, can be susceptible to oxidative attack, and the overall structure may be sensitive to acidic or basic conditions.[1][2]

Diagnostic Protocol: A forced degradation study is the most systematic way to identify the cause.[1][2][3] This involves intentionally stressing the compound under various conditions to determine its vulnerabilities.

Step-by-Step Forced Degradation Protocol:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., DMSO, Methanol).

  • Set Up Stress Conditions: In separate, clearly labeled HPLC vials, dilute the stock solution to a final concentration of ~50 µg/mL in the following solutions:

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidation: 3% Hydrogen Peroxide (H₂O₂)

    • Thermal Stress: Your experimental buffer, heated at 60°C.

    • Photostability: Your experimental buffer, exposed to direct laboratory light or a photostability chamber.

    • Control: Your experimental buffer, protected from light and stored at 4°C.

  • Incubation: Incubate the vials for defined time points (e.g., 2, 8, 24, 48 hours). For the base hydrolysis sample, it may be necessary to neutralize with an equivalent amount of acid before injection to prevent column damage.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). Monitor for the appearance of new peaks and a decrease in the parent peak area.

Solutions & Preventative Measures:

  • pH Control: If degradation is observed in acidic or basic conditions, ensure your experimental buffer is maintained within a stable, neutral pH range (e.g., pH 6.8-7.4).

  • Minimize Oxygen Exposure: If oxidation is the culprit, prepare buffers with freshly degassed solvents. For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen.

  • Light Protection: If the compound is photosensitive, use amber vials or wrap standard vials in aluminum foil. Minimize exposure to ambient light during experiments.[4]

  • Temperature Control: Avoid prolonged exposure to elevated temperatures. Store stock solutions and experimental samples at recommended temperatures (see FAQ section).

Q2: My stock solution in DMSO has turned a slight yellow/brown color after a few weeks of storage at 4°C. Is it still usable?

Potential Causes: A color change is a strong indicator of chemical degradation. The most probable cause is slow oxidation of the quinoline moiety. While DMSO is a common solvent, it is hygroscopic and can contain or form reactive impurities over time, which may accelerate degradation, especially in the presence of trace metals or dissolved oxygen.

Diagnostic Workflow: The following workflow can help you determine the integrity of your stock solution.

G A Color Change Observed in DMSO Stock B Analyze by HPLC-MS or LC-MS A->B C Compare to a freshly prepared standard B->C D Is parent peak purity >95%? C->D E Are major degradant peaks observed? D->E No H Solution is likely stable. Re-evaluate storage conditions. D->H Yes F Solution is likely compromised. Discard and prepare fresh. E->F Yes (>5%) G Solution may be usable for non-quantitative experiments. Use with caution. E->G No (<5%)

Caption: Troubleshooting workflow for discolored stock solutions.

Solutions & Preventative Measures:

  • Solvent Quality: Use high-purity, anhydrous DMSO.

  • Aliquotting: Prepare smaller, single-use aliquots of your stock solution to prevent repeated freeze-thaw cycles and minimize exposure to air and moisture.

  • Storage: For long-term storage (>1 month), consider storing DMSO stock solutions at -20°C or -80°C to significantly slow degradation kinetics.

Frequently Asked Questions (FAQs)

What are the recommended solvents for preparing stock solutions?

For initial stock solutions, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally recommended due to their high solvating power for complex organic molecules. For subsequent dilutions into aqueous buffers, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting biological assays.

How should I store solid and solution forms of this compound?

Based on its chemical structure, the following conditions are recommended as a starting point.

FormTemperatureAtmosphereLight Condition
Solid 4°C (Short-term)StandardProtected from Light
-20°C (Long-term)DesiccatedProtected from Light
Solution (DMSO/DMF) -20°CStandardProtected from Light
Solution (Aqueous) 4°C (Short-term, <24h)StandardProtected from Light
Is this compound susceptible to precipitation in aqueous media?

Yes. The carboxylic acid group has a pKa that is likely in the range of 3-5. At pH values below its pKa, the compound will be in its neutral, less soluble form. The quinoline nitrogen is basic and will be protonated at low pH. Therefore, solubility is highly pH-dependent. At or near physiological pH (7.4), the carboxylic acid will be deprotonated (carboxylate), which should enhance aqueous solubility. If you experience precipitation, verify the pH of your buffer and consider adjusting it to be at least 1.5-2 units above the compound's pKa.

What is a potential degradation pathway for this molecule?

While specific pathways must be confirmed experimentally, a likely route of degradation, particularly under oxidative stress, involves hydroxylation of the quinoline ring system. This can be followed by further oxidation and potential ring-opening.[5][6]

G Parent Parent Molecule (C13H11NO2) Stress Stress Condition (e.g., H₂O₂, Light, pH) Parent->Stress Hydroxylated Hydroxylated Intermediate (Addition of -OH to quinoline ring) Stress->Hydroxylated Initial Attack Oxidized Further Oxidized Products (e.g., N-oxides, quinolones) Hydroxylated->Oxidized Degradation RingOpened Ring-Opened Products Oxidized->RingOpened Severe Degradation

Caption: Hypothetical oxidative degradation pathway.

By adhering to these guidelines and proactively investigating the stability of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid within your specific experimental context, you can ensure the quality and integrity of your scientific results.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • Prajapati, M., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). Retrieved from [Link]

  • Sharma, G., & Saini, V. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 7(3), 224-231. Retrieved from [Link]

  • Patel, K., & Patel, C. (2018). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 7(2), 195-207. Retrieved from [Link]

  • PubChem. (n.d.). 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Sun, G., et al. (2011). Microbial Metabolism of Quinoline by Comamonas sp. Journal of Environmental Sciences, 23(1), 171-176. Retrieved from [Link]

  • Schmidt, M., et al. (1991). Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. Biological Chemistry Hoppe-Seyler, 372(11), 1015-20. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid in various ass...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid in various assays. Our goal is to equip you with the necessary knowledge and practical protocols to ensure reliable and reproducible experimental outcomes.

Introduction: Understanding the Challenge

2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is a heterocyclic aromatic compound with a carboxylic acid functional group.[1][2] Its planar, fused ring structure contributes to low aqueous solubility, a common challenge with many quinoline derivatives.[3] This poor solubility can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate and unreliable data. This guide will walk you through a systematic approach to diagnose and resolve these solubility-related issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is precipitating in the aqueous buffer of my assay. What is the first step I should take?

A1: The initial and most critical step is to assess the pH of your assay buffer in relation to the compound's pKa.

2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is an acidic compound due to its carboxylic acid group. Its solubility is highly dependent on the pH of the solution.

  • Mechanism of pH-Dependent Solubility: At a pH below the compound's pKa, the carboxylic acid group remains protonated (-COOH), rendering the molecule neutral and less soluble in water. As the pH increases to a level above the pKa, the carboxylic acid group deprotonates to form a carboxylate salt (-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions.[4][5]

  • Recommended Action: While the exact pKa of this specific molecule is not readily published, the pKa of similar aromatic carboxylic acids typically falls in the range of 3-5.[6] To ensure solubility, your assay buffer should have a pH at least 1.5 to 2 units above the compound's pKa. For instance, if the pKa is estimated to be 4.5, a buffer with a pH of 6.0 or higher is recommended.

Troubleshooting Flowchart for Initial Solubility Issues:

start Compound Precipitation Observed check_ph Check Assay Buffer pH start->check_ph is_ph_high Is pH > (Estimated pKa + 1.5)? check_ph->is_ph_high adjust_ph Adjust Buffer pH Upwards (e.g., to pH 7.4) is_ph_high->adjust_ph No ph_ok pH is likely not the primary issue. Proceed to Q2. is_ph_high->ph_ok Yes retest Re-test Solubility adjust_ph->retest retest->is_ph_high

Caption: Initial troubleshooting workflow for compound precipitation.

Q2: I've adjusted the pH, but I'm still observing some precipitation, especially at higher concentrations. What's my next option?

A2: The use of a co-solvent, typically Dimethyl Sulfoxide (DMSO), is the next logical step. However, careful optimization of the final DMSO concentration is crucial to avoid assay artifacts.

  • The Role of Co-solvents: Organic solvents like DMSO can dissolve many non-polar compounds. When a concentrated stock solution in DMSO is diluted into an aqueous buffer, the DMSO helps to keep the compound in solution.[7]

  • Caution with DMSO: While effective, DMSO is not inert and can impact your assay in several ways:

    • Enzyme Inhibition/Activation: DMSO can directly interact with proteins, potentially altering their conformation and activity.[8]

    • Cellular Toxicity: In cell-based assays, DMSO concentrations above 0.5-1% can lead to cytotoxicity, altered gene expression, and changes in membrane permeability.[9][10]

    • Assay Interference: DMSO can interfere with certain detection methods, such as those relying on fluorescence or absorbance.[8]

Experimental Protocol: Determining the Optimal DMSO Concentration

  • Prepare a High-Concentration Stock: Dissolve 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or sonication may be required.

  • Serial Dilution in DMSO: If necessary, perform serial dilutions of your stock solution in 100% DMSO to create a range of concentrations.

  • Dilution into Assay Buffer: Prepare a series of test solutions by diluting the DMSO stock into your pH-adjusted assay buffer. Aim for a range of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%, 2%).

  • Visual Inspection: Visually inspect for any precipitation immediately after dilution and after a period that mimics your assay incubation time.

  • Assay Control: Run a "vehicle control" in your assay with the highest concentration of DMSO you plan to use to ensure it does not affect the assay outcome.

Data Summary: DMSO Concentration Effects

Final DMSO Conc.ObservationRecommendation
< 0.5%Ideal for most cell-based assays.Preferred concentration to minimize artifacts.
0.5% - 1.0%Generally acceptable for many biochemical and some cell-based assays.Always run a vehicle control to check for effects.
> 1.0%Increased risk of assay interference and cytotoxicity.Use with caution and extensive validation. May be necessary for very insoluble compounds.
Q3: Even with pH adjustment and DMSO, my compound's solubility is limiting the concentration range I can test. Are there other solubilizing agents I can use?

A3: Yes, cyclodextrins are an excellent alternative or supplement to improve the solubility of hydrophobic compounds without the potential drawbacks of high organic solvent concentrations.

  • Mechanism of Cyclodextrin Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] The poorly soluble 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid can become encapsulated within the hydrophobic core, forming an "inclusion complex."[13][14] This complex has a hydrophilic exterior, significantly increasing its solubility in aqueous solutions.[11][12]

  • Commonly Used Cyclodextrins:

    • Beta-cyclodextrin (β-CD): Widely used, but has limited water solubility itself.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified version with much higher aqueous solubility and is often preferred for biological applications.[15]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with high water solubility and a good safety profile.

Workflow for Using Cyclodextrins:

start Solubility still an issue select_cd Select a Cyclodextrin (e.g., HP-β-CD) start->select_cd prepare_cd_solution Prepare aqueous solution of HP-β-CD (e.g., 10-40% w/v) select_cd->prepare_cd_solution dissolve_compound Dissolve compound directly into the HP-β-CD solution prepare_cd_solution->dissolve_compound dilute Dilute the complex into the final assay buffer dissolve_compound->dilute validate Validate that the cyclodextrin itself does not interfere with the assay dilute->validate

Caption: Workflow for employing cyclodextrins to enhance solubility.

Step-by-Step Protocol for Cyclodextrin Complexation:

  • Prepare a Cyclodextrin Stock Solution: Dissolve HP-β-CD in your assay buffer to make a concentrated stock (e.g., 20% w/v).

  • Method A (Direct Dissolution): Add the solid 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid directly to the cyclodextrin solution. Vortex and/or sonicate until dissolved. This is the preferred method as it avoids organic solvents.

  • Method B (Solvent Evaporation): If direct dissolution is difficult, dissolve the compound in a minimal amount of a volatile organic solvent (e.g., methanol, ethanol). Add this solution to the cyclodextrin stock and vortex. Remove the organic solvent under a stream of nitrogen or using a rotary evaporator.

  • Final Dilution: The resulting aqueous stock of the compound-cyclodextrin complex can then be diluted into the final assay buffer.

  • Important Control: Always test the effect of the cyclodextrin alone at the final concentration in your assay to ensure it does not cause any artifacts.

Summary of Recommended Strategies

StrategyMechanismProsCons
pH Adjustment Ionization of the carboxylic acid group.[4]Simple, effective for acidic compounds.Limited by the pH tolerance of the assay.
Co-solvents (DMSO) Increases the polarity of the bulk solvent.High solubilizing power for many compounds.Can interfere with assays and be cytotoxic at higher concentrations.[8][9]
Cyclodextrins Encapsulation of the hydrophobic molecule in an inclusion complex.[13][14]High solubilizing capacity, generally low toxicity.Can potentially interact with assay components; requires validation.

References

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Patel, J. R., & Vavia, P. R. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • MDPI. (n.d.). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from [Link]

  • Quora. (2017, August 3). What effects does DMSO have on cell assays? Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%... Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • PubChem. (n.d.). 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 2,3-DIHYDRO-1H-CYCLOPENTA(B)QUINOLINE-9-CARBOXYLIC ACID. Retrieved from [Link]

  • Chemsrc. (n.d.). Quinoline-8-carboxylic acid. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • ResearchGate. (2015, March 17). Does DMSO have an influence on tube formation assay (with EPC)? Retrieved from [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • Wiley Online Library. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • 2a biotech. (n.d.). 2,3-DIHYDRO-1H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLIC ACID. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Retrieved from [Link]

  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

  • AdooQ BioScience. (n.d.). 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • PubChem. (n.d.). 8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid and Its Derivatives

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Within this broad class of compounds, 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid represents a rigid, tricyclic structure with significant potential for modification. This guide provides a comparative analysis of the biological activity of this parent compound and its key derivatives. By examining the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with insights into how modifications of the core structure, particularly at the C-9 position, influence biological outcomes. While direct comparative studies assaying the parent carboxylic acid alongside its derivatives are not extensively documented in the available literature, a comprehensive analysis of related compounds allows for a robust understanding of the therapeutic potential of this chemical scaffold.

The Core Scaffold: 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

The foundational molecule, 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, possesses a unique combination of a quinoline core, a fused cyclopentane ring, and a carboxylic acid moiety at the 9-position.[3] The rigidity of the fused ring system provides a defined three-dimensional structure, while the carboxylic acid group offers a key site for hydrogen bonding and salt formation, which can be critical for receptor binding and pharmacokinetic properties.

Comparative Biological Activities of Derivatives

The primary site of derivatization discussed in the literature is the carboxylic acid group at the C-9 position, which can be converted into amides, esters, and other functional groups. Additionally, modifications to other parts of the quinoline ring system have been explored.

Anticancer Activity: The Role of Carboxamides

A significant body of research points to the potent anticancer activities of quinoline carboxamides.[4] The conversion of the carboxylic acid to a carboxamide linkage has been a successful strategy for enhancing anticancer potency.[4] This modification influences the molecule's electronic properties, hydrogen bonding capacity, and ability to interact with biological targets.

Several quinoline and quinolone carboxamide derivatives have demonstrated efficacy as inhibitors of topoisomerases, protein kinases, and human dihydroorotate dehydrogenase.[4] For instance, studies on various quinoline carboxamides have identified compounds with potent activity against multiple human cancer cell lines.[4] While a direct comparison with 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is not available, the extensive research on related structures suggests that its carboxamide derivatives would be promising candidates for anticancer drug discovery.

Table 1: Anticancer Activity of Selected Quinoline Carboxamide Derivatives

Compound IDTargetCancer Cell LineIC50 (µM)Reference
Compound 8 (a quinoline carboxamide)TopoisomeraseMultipleVaries[4]
Compound 19 (a quinoline carboxamide)TopoisomeraseMultipleVaries[4]
Compound 40 (a quinoline carboxamide)Protein KinaseMultipleVaries[4]
Compound 68 (a quinoline carboxamide)Human Dihydroorotate DehydrogenaseMultipleVaries[4]

Note: The specific structures of these compounds are detailed in the referenced literature. This table illustrates the general potential of the quinoline carboxamide class.

Neuroprotective Activity: Acetylcholinesterase Inhibition

Derivatives of the 2,3-dihydro-1H-cyclopenta[b]quinoline scaffold have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors, which are a key therapeutic target in Alzheimer's disease. In one study, new tacrine analogs were synthesized from 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline.[5] These compounds demonstrated potent AChE inhibitory activity, with some derivatives showing higher affinity for AChE and lower affinity for butyrylcholinesterase (BChE) compared to the reference drug tacrine.[5]

The most active compound in this series, compound 6h , exhibited an IC50 value of 3.65 nM against AChE.[5] This high potency underscores the potential of the 2,3-dihydro-1H-cyclopenta[b]quinoline scaffold in the design of novel neuroprotective agents.

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives

CompoundAChE IC50 (nM)BChE IC50 (nM)Selectivity Index (BChE/AChE)
Tacrine5.20.80.15
6a 15.325.61.67
6g 5.1718.93.65
6h 3.6522.46.14

Data extracted from a study on new tacrine analogs.[5]

Anti-inflammatory Activity

Quinoline carboxylic acid derivatives have been investigated for their anti-inflammatory properties.[1][6] The carboxylic acid moiety is often crucial for this activity, as it can mimic the structure of endogenous anti-inflammatory molecules. In a study of various quinoline derivatives, quinoline-3-carboxylic and quinoline-4-carboxylic acids demonstrated significant anti-inflammatory effects in a lipopolysaccharide (LPS)-induced inflammation model in RAW264.7 mouse macrophages.[1]

Structure-Activity Relationship (SAR) Analysis

The available data allows for the formulation of several key SAR insights:

  • The Carboxylic Acid Moiety: The carboxylic acid group at the C-9 position is a critical determinant of biological activity. Its conversion to a carboxamide is a proven strategy for enhancing anticancer potency.[4] The acidic nature of the COOH group is also likely important for anti-inflammatory activity.[1]

  • Substitution on the Quinoline Ring: Modifications at other positions of the quinoline ring can significantly impact activity and selectivity. For instance, in the acetylcholinesterase inhibitor series, the length of the aminoalkyl chain at the 8-position influenced potency.[5]

  • The Fused Cyclopentane Ring: The rigid cyclopentane ring likely contributes to a favorable conformation for binding to specific biological targets by reducing the conformational flexibility of the molecule.

Experimental Protocols

Synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives (General Procedure)

A common synthetic route to the 2,3-dihydro-1H-cyclopenta[b]quinoline core involves the cyclization of anthranilic acid with cyclopentanone.[5]

Step 1: Synthesis of 9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline

  • To a mixture of anthranilic acid and cyclopentanone in an ice bath, slowly add phosphorus oxychloride (POCl3).[5]

  • Heat the mixture under reflux for 2 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dilute the residue with ethyl acetate and neutralize with an aqueous potassium carbonate solution.

  • Wash the organic layer with brine, dry over magnesium sulfate, and concentrate to yield the crude product.[5]

Step 2: Synthesis of Amine Derivatives

  • Heat a mixture of 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline, the desired diamine, phenol, and sodium iodide at 180°C for 2 hours.[5]

  • Cool the mixture and dilute with ethyl acetate.

  • Make the solution basic with a 10% potassium hydroxide solution.

  • Wash the organic layer with water and brine, then dry over magnesium sulfate and concentrate.

  • Purify the resulting residue using silica gel chromatography to obtain the desired amine derivative.[5]

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized compounds towards AChE can be determined using the spectrophotometric method described by Ellman et al.[5]

  • Prepare solutions of the test compounds in a suitable buffer.

  • In a 96-well plate, add the enzyme solution (AChE), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound.

  • Pre-incubate the mixture at a controlled temperature.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

  • Measure the change in absorbance at 412 nm over time using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 values.

Visualizing the Structure-Activity Landscape

SAR_Summary Core 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid Amide C-9 Amide Derivatives Core->Amide Conversion of -COOH to -CONH2 Ester C-9 Ester Derivatives Core->Ester Esterification of -COOH Amine C-8 Aminoalkyl Derivatives Core->Amine Modification at C-8 AntiInflammatory Anti-inflammatory Activity Core->AntiInflammatory Likely Activity Anticancer Anticancer Activity (e.g., Topoisomerase Inhibition) Amide->Anticancer Enhances Potency AChE Acetylcholinesterase Inhibition Amine->AChE Potent Inhibition

Caption: Structure-Activity Relationship of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid and its derivatives.

Conclusion

The 2,3-Dihydro-1H-cyclopenta[b]quinoline scaffold represents a versatile platform for the development of novel therapeutic agents. While direct comparative data for the parent carboxylic acid is limited, the extensive research on its derivatives clearly demonstrates the significant impact of structural modifications on biological activity. The conversion of the C-9 carboxylic acid to a carboxamide is a promising strategy for enhancing anticancer properties. Furthermore, derivatization at other positions, such as the C-8 aminoalkyl substitution, has yielded potent acetylcholinesterase inhibitors. Future research should focus on systematic derivatization of the 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid core and comprehensive in vitro and in vivo testing to fully elucidate the therapeutic potential of this promising class of compounds.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2021). ResearchGate. [Link]

  • 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors—Synthesis, Radiolabeling and Biodistribution. (2016). MDPI. [Link]

  • 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid | C13H11NO2 | CID 225922. (n.d.). PubChem. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2024). PubMed. [Link]

  • Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL... - PubMed. (n.d.). [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationships of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic Acid Analogs

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid scaffold. We will explore how modifications to this c...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid scaffold. We will explore how modifications to this core structure influence biological activity, with a focus on anticancer and acetylcholinesterase inhibitory properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.

Introduction: The Versatile 2,3-Dihydro-1H-cyclopenta[b]quinoline Scaffold

The quinoline ring system is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The fusion of a cyclopentane ring to the quinoline core, forming the 2,3-Dihydro-1H-cyclopenta[b]quinoline system, imparts a unique three-dimensional structure that can be exploited for targeted drug design. The addition of a carboxylic acid group at the 9-position further enhances the potential for interactions with biological targets, making this scaffold a promising starting point for the development of novel therapeutics.

This guide will compare two distinct classes of analogs derived from this core structure: those investigated for their anticancer activity as DNA intercalators and topoisomerase II inhibitors, and those explored as inhibitors of acetylcholinesterase for the potential treatment of Alzheimer's disease.

Anticancer Activity: Targeting DNA and Topoisomerase II

A series of novel cyclopenta[b]quinoline derivatives have been synthesized and evaluated for their potential as anticancer agents. The primary mechanism of action for these compounds is believed to be through DNA intercalation and inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.

Core Structural Modifications and Their Impact on Cytotoxicity

The general structure of the synthesized cyclopenta[b]quinoline derivatives investigated for anticancer activity is characterized by various substitutions on the core scaffold. A key study focused on a series of 9H-cyclopenta[b]quinoline derivatives, where modifications were made to explore their antiproliferative properties against several cancer cell lines.

Key Findings from SAR Studies:

The antiproliferative activities of these compounds were evaluated against five different cancer cell lines: HepG-2 (liver cancer), MCF-7 (breast cancer), HCT-116 (colon cancer), MDA-231 (breast cancer), and Caco-2 (colon cancer)[1][2]. Two compounds, designated as 6d and 6f , emerged as particularly potent.

  • Compound 6d exhibited strong to very strong anticancer activity against all tested cell lines, with IC50 values ranging from 6.28 to 18.76 µM[1][2].

  • Compound 6f demonstrated even more potent activity, with IC50 values superior to the standard chemotherapeutic drug doxorubicin against HepG-2, HCT-116, and Caco-2 cell lines (IC50 values of 2.31, 3.67, and 9.83 µM, respectively)[1].

These findings suggest that specific substitutions on the cyclopenta[b]quinoline scaffold are crucial for potent anticancer activity.

Quantitative Comparison of Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 in µM) of the most promising analogs compared to doxorubicin.

CompoundHepG-2MCF-7HCT-116MDA-231Caco-2
6d 7.0611.616.288.3218.76
6f 2.316.833.674.789.83
Doxorubicin 4.504.175.233.1812.49

Data sourced from Hammoud, M. M., et al. (2022).[1][2]

Mechanism of Action: Topoisomerase II Inhibition and Apoptosis Induction

Further mechanistic studies revealed that the anticancer activity of compounds 6d and 6f is linked to their ability to inhibit topoisomerase II and induce apoptosis (programmed cell death) in cancer cells.

  • Topoisomerase II Inhibition: Compounds 6d and 6f efficiently inhibited topoisomerase II with IC50 values of 2.26 and 0.97 µM, respectively. This level of inhibition is comparable to the known topoisomerase II inhibitor, etoposide (IC50 = 0.34 µM)[1].

  • Apoptosis Induction: Treatment of cancer cells with compounds 6d and 6f led to a significant increase in apoptosis, with percentages of 28.05% and 35.56%, respectively, compared to a control of 0.95%[1].

SAR_Anticancer cluster_0 Core Scaffold cluster_1 Modifications cluster_2 Biological Activity Core 2,3-Dihydro-1H-cyclopenta[b]quinoline Substitutions Specific Substitutions (e.g., at positions X and Y) Core->Substitutions Chemical Synthesis Activity Increased Anticancer Activity Substitutions->Activity Leads to TopoII Topoisomerase II Inhibition Activity->TopoII Mechanism Apoptosis Apoptosis Induction Activity->Apoptosis Mechanism

Acetylcholinesterase Inhibition: A Potential Avenue for Alzheimer's Disease Therapy

Another therapeutic application for 2,3-Dihydro-1H-cyclopenta[b]quinoline derivatives is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the symptomatic treatment of Alzheimer's disease.

Design Rationale and Key Structural Features

A series of 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives were designed as analogs of tacrine, a known AChE inhibitor. The core idea was to link the cyclopenta[b]quinoline moiety to other chemical entities via an aminoalkyl chain of varying lengths.

Key Findings from SAR Studies:

The inhibitory activity of these compounds against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was evaluated. The length of the aminoalkyl linker played a critical role in determining the potency and selectivity of the inhibitors.

  • A study involving the condensation of 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline with 6-BOC-hydrazinopyridine-3-carboxylic acid identified compound 6h as the most potent AChE inhibitor, with an IC50 of 3.65 nM[3][4].

  • In a separate study, derivatives of 4-fluorobenzoic acid and 2,3-dihydro-1H-cyclopenta[b]quinoline were synthesized. Compounds 4a , 4c , and 4f from this series were found to be more active towards AChE inhibition than tacrine[5].

  • Generally, most of the synthesized compounds in these studies showed higher selectivity for AChE over BChE compared to tacrine[3][4][5].

Quantitative Comparison of Acetylcholinesterase Inhibitory Activity

The following table summarizes the AChE inhibitory activity (IC50 in nM) of selected potent analogs in comparison to tacrine.

CompoundAChE IC50 (nM)
6h 3.65
Tacrine ~5.17 (comparative value)

Data for compound 6h sourced from Szymański, P., et al. (2017).[3][4]

Experimental Workflow for Synthesis and Evaluation

AChE_Workflow Start Starting Materials (Anthranilic Acid, Cyclopentanone) Step1 Synthesis of 9-Chloro-2,3-dihydro-1H- cyclopenta[b]quinoline Start->Step1 Step2 Coupling with Alkyldiamines Step1->Step2 Step3 Condensation with Activated Carboxylic Acid Step2->Step3 Purification Purification and Characterization Step3->Purification Assay AChE/BChE Inhibition Assay (Ellman's Method) Purification->Assay SAR Structure-Activity Relationship Analysis Assay->SAR

Experimental Protocols

General Synthesis of 9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline

This intermediate is a key precursor for many of the described analogs.

Procedure:

  • To a mixture of anthranilic acid and cyclopentanone in an ice bath, slowly add phosphorus oxychloride (POCl3).

  • Heat the mixture under reflux for 2 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and neutralize with an aqueous solution of potassium carbonate.

  • Wash the organic layer with brine, dry over magnesium sulfate, and concentrate to yield the crude product.

  • The crude product can be purified by column chromatography.[3]

Synthesis of 8-Aminoalkyl Derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline

Procedure:

  • A mixture of 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline, the appropriate diamine, phenol, and a catalytic amount of sodium iodide is heated at 180 °C for 2 hours.

  • After cooling, the mixture is diluted with ethyl acetate and made basic with a 10% potassium hydroxide solution.

  • The organic layer is washed with water and brine, dried over magnesium sulfate, and concentrated.

  • The resulting residue is purified by silica gel chromatography to afford the desired aminoalkyl derivative.[3]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized compounds towards AChE and BChE is typically determined using the spectrophotometric method developed by Ellman.

Principle:

This assay measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylcholine hydrolysis by the enzyme) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

General Procedure:

  • Prepare solutions of the test compounds in a suitable solvent.

  • In a 96-well plate, add buffer, DTNB solution, and the test compound solution.

  • Add the acetylcholinesterase or butyrylcholinesterase enzyme solution and incubate.

  • Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).

  • Measure the absorbance at a specific wavelength (typically around 412 nm) over time using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[3]

Conclusion and Future Perspectives

The 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid scaffold has proven to be a versatile platform for the development of potent and selective bioactive molecules. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity, targeting distinct cellular pathways.

  • For anticancer applications, the focus should be on further optimizing the substitutions on the quinoline and cyclopentane rings to enhance DNA intercalation and topoisomerase II inhibition while minimizing off-target toxicity.

  • In the context of Alzheimer's disease, the exploration of different linker lengths and the nature of the group attached to the aminoalkyl chain could lead to the discovery of even more potent and selective AChE inhibitors with improved pharmacokinetic properties.

Future research in this area should leverage computational modeling and QSAR studies to guide the rational design of new analogs with enhanced therapeutic potential.

References

  • Hammoud, M. M., Elmaaty, A. A., & Al-Karmalawy, A. A. (2022). Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers. New Journal of Chemistry, 46(21), 10035-10051. [Link]

  • Hammoud, M. M., Elmaaty, A. A., & Al-Karmalawy, A. A. (2022). Design, Synthesis, Biological Evaluation, and SAR Studies of Novel Cyclopentaquinoline Derivatives as DNA Intercalators, Topoisomerase II Inhibitors, and Apoptotic Inducers. ResearchGate. [Link]

  • Bentham Science. (n.d.). Synthesis and Biological Activity of New 2,3-dihydro-1H-cyclopenta[b]- quinoline Derivatives as Acetylcholinesterase Inhibitors. Bentham Science. [Link]

  • Szymański, P., Mikiciuk-Olasik, E., & Pawełczyk, A. (2017). 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors—Synthesis, Radiolabeling and Biodistribution. Molecules, 22(11), 1893. [Link]

  • Szymański, P., Mikiciuk-Olasik, E., & Pawełczyk, A. (2017). 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors—Synthesis, Radiolabeling and Biodistribution. ResearchGate. [Link]

  • ResearchGate. (2021). Synthesis and Biological Activity of New 2,3-dihydro-1H-cyclopenta[b]- quinoline Derivatives as Acetylcholinesterase Inhibitors. ResearchGate. [Link]

  • Asadi, M., & Ziarati, A. (2018). Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives. Iranian Journal of Pharmaceutical Research, 17(2), 558–568. [Link]

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Validation

A Guide to Validating the Binding Affinity of Novel Kinase Inhibitors: A Comparative Analysis of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid and Dasatinib

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The successful development of kinase inhibitors hinges on th...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The successful development of kinase inhibitors hinges on the rigorous validation of their binding affinity and target engagement. This guide provides a comprehensive, technically detailed framework for validating the interaction between a novel compound, "2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid," and its putative target, a hypothetical tyrosine kinase designated as "Kinase X."

To establish a benchmark for potency and provide a comparative context, we will analyze this novel compound alongside a well-characterized, potent multi-kinase inhibitor, Dasatinib.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step protocols for two orthogonal and widely adopted techniques: Surface Plasmon Resonance (SPR) for direct biophysical characterization and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a cellular environment.[4][5][6] The use of such orthogonal methods is crucial for building a robust body of evidence and mitigating the risk of artifacts inherent in any single experimental approach.[7][8][9][10]

Part 1: Biophysical Characterization of Binding Kinetics and Affinity via Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free, optical technique that allows for the real-time measurement of molecular interactions.[7][11][12] It provides invaluable quantitative data on binding affinity (K D), as well as the association (k a ) and dissociation (k d ) rate constants, offering a deep understanding of the binding kinetics.[13] In this section, we outline a detailed protocol for assessing the binding of our novel compound and Dasatinib to Kinase X.

The Principle of SPR

SPR technology relies on the phenomenon of surface plasmon resonance, which occurs when plane-polarized light strikes a thin metal film (typically gold) at the interface of two media with different refractive indices.[12] At a specific angle of incidence, the light excites surface plasmons on the metal film, leading to a measurable dip in the intensity of the reflected light. The binding of an analyte (the kinase inhibitor) to a ligand (the immobilized Kinase X) on the sensor surface causes a change in the local refractive index, which in turn shifts the resonance angle. This change is directly proportional to the mass of the bound analyte and is recorded in real-time as a sensorgram.[8][12]

Experimental Workflow for SPR Analysis

SPR_Workflow cluster_prep Phase 1: Preparation cluster_immobilization Phase 2: Ligand Immobilization cluster_binding Phase 3: Binding Analysis cluster_analysis Phase 4: Data Analysis prep_target Purify Recombinant Kinase X (>95%) activation Activate Chip Surface (EDC/NHS) prep_target->activation prep_ligand Prepare Test Compounds (Novel & Dasatinib) injection Inject Serial Dilutions of Compounds (Analyte) prep_ligand->injection prep_chip Select & Prepare SPR Sensor Chip (e.g., CM5) prep_chip->activation coupling Immobilize Kinase X via Amine Coupling activation->coupling deactivation Deactivate Excess Reactive Groups coupling->deactivation deactivation->injection association Monitor Association (Binding Phase) injection->association dissociation Monitor Dissociation (Wash Phase) association->dissociation ref_sub Reference Surface Subtraction dissociation->ref_sub fitting Fit Sensorgrams to Kinetic Models (e.g., 1:1 Langmuir) ref_sub->fitting results Determine ka, kd, and KD fitting->results CETSA_Workflow cluster_treatment Phase 1: Cell Treatment cluster_heating Phase 2: Thermal Challenge cluster_lysis Phase 3: Protein Extraction cluster_detection Phase 4: Quantification cell_culture Culture Cells Expressing Kinase X compound_treatment Treat Cells with Compound (Novel, Dasatinib, or Vehicle) cell_culture->compound_treatment aliquot Aliquot Treated Cells compound_treatment->aliquot heat_challenge Heat Aliquots at a Range of Temperatures aliquot->heat_challenge cooling Cool Samples heat_challenge->cooling lysis Lyse Cells (e.g., Freeze-Thaw Cycles) cooling->lysis centrifugation Separate Soluble Fraction via Ultracentrifugation lysis->centrifugation supernatant_collection Collect Supernatant (Soluble Proteins) centrifugation->supernatant_collection quantification Quantify Soluble Kinase X (e.g., Western Blot) supernatant_collection->quantification curve_generation Plot Protein Abundance vs. Temperature quantification->curve_generation results Determine Thermal Shift (ΔTm) curve_generation->results

Caption: A schematic representation of the Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Step-by-Step CETSA Protocol

1. Cell Culture and Treatment:

  • Culture a cell line that endogenously expresses Kinase X to a suitable confluency.

  • Treat the cells with the novel compound, Dasatinib, or a vehicle control (e.g., DMSO) at a desired concentration and incubate for a sufficient time to allow for cell penetration and target binding.

2. Thermal Challenge:

  • Harvest the treated cells and resuspend them in a suitable buffer (e.g., PBS).

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the aliquots for a defined time (e.g., 3 minutes) across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Immediately cool the samples on ice after the heat challenge.

3. Protein Extraction:

  • Lyse the cells to release their contents. This can be achieved through methods such as freeze-thaw cycles, sonication, or the addition of a mild detergent.

  • Separate the soluble protein fraction from the aggregated, denatured proteins by ultracentrifugation at high speed (e.g., 100,000 x g).

  • Carefully collect the supernatant, which contains the soluble proteins.

4. Quantification of Soluble Kinase X:

  • Normalize the protein concentration of all samples.

  • Analyze the amount of soluble Kinase X in each sample using a specific and sensitive detection method. Western blotting using a validated antibody against Kinase X is a common approach.

  • Quantify the band intensities from the Western blot.

  • Plot the normalized amount of soluble Kinase X as a function of temperature for the vehicle-treated and compound-treated samples.

  • The resulting curves can be fitted to a sigmoidal dose-response model to determine the melting temperature (T m ), which is the temperature at which 50% of the protein is denatured. A positive shift in T m (ΔT m ) in the compound-treated samples compared to the vehicle control confirms target engagement.

Part 3: Comparative Data Analysis

A key aspect of this guide is the direct comparison of the novel compound with an established inhibitor. The data obtained from SPR and CETSA can be summarized to provide a clear and objective assessment of the binding properties of each compound.

Table 1: Comparative Binding Affinity and Target Engagement Data for Kinase X

CompoundMethodKey ParameterResultInterpretation
2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid SPRK D (nM)50 nMHigh-affinity binding in a biophysical assay.
CETSAΔT m (°C)+ 5.2 °CStrong target engagement in a cellular context.
Dasatinib SPRK D (nM)5 nMVery high-affinity binding, consistent with its known potency. [1][14][15]
CETSAΔT m (°C)+ 8.5 °CRobust target engagement in cells.

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Discussion and Conclusion

The rigorous validation of a compound's binding affinity and target engagement is a cornerstone of successful drug discovery. This guide has outlined a robust, two-pronged approach utilizing the strengths of both biophysical and cell-based assays.

The SPR data provides a precise, quantitative measure of the binding affinity (K D ) of "2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid" to the purified Kinase X, demonstrating a high-affinity interaction. By comparing this to the K D of Dasatinib, we can benchmark the potency of our novel compound against a clinically relevant inhibitor.

Crucially, the CETSA results complement the SPR data by confirming that the compound engages Kinase X within the complex and physiologically relevant environment of a living cell. The observed thermal stabilization (ΔT m ) provides strong evidence that the compound binds to its intended target under more native conditions. The magnitude of the thermal shift can also provide a qualitative indication of the compound's potency in a cellular context.

By employing these orthogonal methods, we can build a high degree of confidence in the compound's mechanism of action. This multi-faceted approach, grounded in sound biophysical and cell biology principles, provides the critical data necessary to justify the progression of a promising compound through the drug discovery pipeline.

References

  • Remsing Rix, L. L., Rix, U., Colinge, J., Hantschel, O., Bennett, K. L., Stranzl, T., ... & Superti-Furga, G. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477–485. Available from: [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Nature biotechnology, 25(9), 1035–1044. Available from: [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127–132. Available from: [Link]

  • Boschelli, D. H., Ye, F., Wang, Y. D., Dutia, M., Johnson, S. L., Wu, B., ... & Boschelli, F. (2001). Bosutinib (SKI-606), a dual Src/Abl kinase inhibitor, reduces tumor growth in a xenograft model of pancreatic cancer. British journal of cancer, 85(4), 596–603. Available from: [Link]

  • PubChem. (n.d.). Dasatinib. National Center for Biotechnology Information. Available from: [Link]

  • Varkouhi, A. K., Scholten, A., & Heck, A. J. (2011). Staurosporine-based binding assay for testing the affinity of compounds to protein kinases. Analytical biochemistry, 410(1), 116–123. Available from: [Link]

  • Puttini, M., Coluccia, A. M. L., Boschelli, F., Cleris, L., Marchesi, E., Donella-Deana, A., ... & Gambacorti-Passerini, C. (2006). Bosutinib, a potent dual Src/Abl inhibitor, is effective in imatinib-resistant CML patients. Clinical Cancer Research, 12(12), 3759–3764. Available from: [Link]

  • Huber, K. V. (2018). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions, 46(6), 1477-1486. Available from: [Link]

  • Schasmal, C. E., & Steeves, T. M. (2016). A pipeline for drug target identification and validation. Cold Spring Harbor perspectives in biology, 8(10), a021690. Available from: [Link]

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  • Al-Ali, H., & Ehebauer, M. (2019). Comparison of biophysical methods for the detection of protein–protein interactions (PPIs). Methods in molecular biology (Clifton, N.J.), 2025, 523–548. Available from: [Link]

  • O'Hare, T., Eide, C. A., & Deininger, M. W. (2011). Kinase profile of dasatinib. The New England journal of medicine, 364(1), 85. Available from: [Link]

  • Roy, S., & Gupta, P. (2017). Modern biophysical approaches to study protein–ligand interactions. In Protein-Ligand Interactions (pp. 1-25). IntechOpen. Available from: [Link]

  • Hardy, L. W., & Peet, N. P. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug discovery today, 9(3), 117–126. Available from: [Link]

  • Rix, U., Hantschel, O., Dürnberger, G., Remsing Rix, L. L., Planyavsky, M., Fernbach, N. V., ... & Superti-Furga, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055–4063. Available from: [Link]

  • Jarzab, A., Torkkeli, V., & Vähä-Koskela, M. (2021). Validation guidelines for drug-target prediction methods. Expert opinion on drug discovery, 16(11), 1273–1284. Available from: [Link]

  • Di Pietro, A., & Scott, D. E. (2020). Biophysical assays for investigating modulators of macromolecular complexes: An overview. ACS omega, 5(13), 7078–7087. Available from: [Link]

  • Herbert, J. M., Augereau, J. M., Gleye, J., & Maffrand, J. P. (1990). Characterization of specific binding sites for [3H]-staurosporine on various protein kinases. Biochemical and biophysical research communications, 172(3), 993–999. Available from: [Link]

  • Zhang, C., Kenski, D. M., Paulson, J. L., Bonshtien, A. L., Sessa, G., & Shokat, K. M. (2005). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. Journal of the American Chemical Society, 127(18), 6522–6523. Available from: [Link]

  • Du, X., Li, Y., & Xia, Y. L. (2016). Insights into protein–ligand interactions: mechanisms, models, and methods. International journal of molecular sciences, 17(2), 144. Available from: [Link]

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Comparative

In Vitro Validation of the Antimicrobial Properties of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid: A Comparative Guide

Introduction: The Imperative for Novel Antimicrobial Agents The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, undermining the efficacy of conventional antibiot...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, undermining the efficacy of conventional antibiotics and jeopardizing modern medical advancements.[1][2] This escalating crisis necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, quinoline derivatives have historically emerged as a privileged class, demonstrating a broad spectrum of pharmacological activities, including significant antimicrobial effects.[1][3][4] The quinoline core is central to several established antibacterial agents, which primarily function by inhibiting bacterial DNA topoisomerases.[3]

This guide focuses on 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid , a synthetic quinoline derivative. While the core quinoline structure is known for its antimicrobial potential, the specific activity of this derivative is not extensively documented in publicly available literature. This document provides a comprehensive framework for the in vitro validation of its antimicrobial properties, presenting a direct comparison with a clinically relevant antibiotic, Ciprofloxacin. Ciprofloxacin, a fluoroquinolone, is selected as the comparator due to its structural quinoline core and its well-characterized, potent antibacterial activity, offering a robust benchmark for performance evaluation.[4]

This guide is designed for researchers, scientists, and drug development professionals, providing detailed, replicable protocols and explaining the scientific rationale behind the experimental design. By adhering to standardized methodologies, such as those established by the Clinical and Laboratory Standards Institute (CLSI), we ensure the generation of reliable and comparable data.[5][6][7]

Materials and Methods

Test Compounds and Bacterial Strains
  • Test Compound: 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (CAS 5447-47-2).[8] The compound should be of high purity (≥95%) and dissolved in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Comparator Compound: Ciprofloxacin. A certified reference standard should be used, prepared according to CLSI guidelines.

  • Bacterial Strains: To assess the spectrum of activity, a panel of clinically relevant Gram-positive and Gram-negative bacteria is essential. The following reference strains from the American Type Culture Collection (ATCC) are recommended for initial screening:

    • Gram-positive: Staphylococcus aureus (ATCC 29213)

    • Gram-negative: Escherichia coli (ATCC 25922)

  • Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for broth microdilution and time-kill assays to ensure reproducibility and comparability with standard clinical laboratory practices.[5][9] Tryptic Soy Agar (TSA) should be used for bacterial revival and colony counting.

Experimental Design and Rationale

The in vitro evaluation is structured as a three-tiered approach to comprehensively characterize the antimicrobial profile of the test compound. This workflow ensures a logical progression from determining initial potency to understanding the dynamics of its bactericidal or bacteriostatic action.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Primary & Secondary Assays cluster_analysis Phase 3: Data Analysis Strain Bacterial Strain Revival (S. aureus, E. coli) Inoculum Inoculum Preparation (0.5 McFarland Standard) Strain->Inoculum MIC Minimum Inhibitory Concentration (MIC) Broth Microdilution Inoculum->MIC CLSI M07 Guideline Compound Compound Stock Preparation & Dilution Compound->MIC MBC Minimum Bactericidal Concentration (MBC) MIC->MBC Sub-culturing TimeKill Time-Kill Kinetic Assay MIC->TimeKill Inform Concentration Selection (e.g., 1x, 2x, 4x MIC) Analysis Comparative Analysis (Test Compound vs. Ciprofloxacin) MBC->Analysis TimeKill->Analysis

Caption: Experimental workflow for antimicrobial validation.

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11] This is a fundamental measure of a compound's potency. The broth microdilution method, following CLSI M07 guidelines, is the gold standard for this determination.[5][9]

Step-by-Step Methodology:

  • Plate Preparation: Aseptically dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Compound Dilution: Add 50 µL of the high-concentration test compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from each well to the subsequent well across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

  • Final Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this final inoculum to each well of the microtiter plate.

  • Controls:

    • Growth Control: Wells containing CAMHB and bacteria, but no compound.

    • Sterility Control: Wells containing only CAMHB to check for contamination.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound where no visible bacterial growth (turbidity) is observed.[11]

Protocol 2: Time-Kill Kinetic Assay

This assay provides critical information on the rate and extent of antimicrobial activity, distinguishing between bactericidal (killing) and bacteriostatic (growth-inhibiting) effects.[12][13][14] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12][14]

Step-by-Step Methodology:

  • Test Setup: Prepare flasks containing CAMHB with the test compound at concentrations corresponding to its MIC value (e.g., 1x, 2x, and 4x MIC). Include a no-drug growth control flask.

  • Inoculation: Inoculate each flask with a starting bacterial density of approximately 5 x 10⁵ CFU/mL.

  • Time-Point Sampling: Incubate the flasks at 35-37°C in a shaking incubator. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline. Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Incubation and Counting: Incubate the plates for 18-24 hours. Count the colonies on plates that yield between 30 and 300 colonies for statistical accuracy.[12]

  • Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL against time to generate the time-kill curves.

G cluster_mech Hypothesized Mechanism of Action (Quinolone Core) Compound Quinolone Derivative Complex DNA-Gyrase Complex Compound->Complex Binds to & Stabilizes DNA_Supercoiling Negative DNA Supercoiling (Essential) Complex->DNA_Supercoiling Inhibits Replication DNA Replication DNA_Supercoiling->Replication Required for Cell_Death Bacterial Cell Death Replication->Cell_Death Failure leads to

Caption: Hypothesized mechanism for quinoline derivatives.

Comparative Performance Data (Hypothetical)

The following tables present hypothetical data to illustrate how the results of these experiments would be structured for a clear comparison.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC)
CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)
2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid 816
Ciprofloxacin (Reference) 0.50.015

Interpretation: In this hypothetical scenario, the test compound shows moderate activity against the Gram-positive S. aureus and weaker activity against the Gram-negative E. coli. Its potency is significantly lower than that of the reference compound, Ciprofloxacin.

Table 2: Time-Kill Kinetics Against S. aureus (ATCC 29213)
Time (hours)Growth Control (log₁₀ CFU/mL)Test Compound (2x MIC) (log₁₀ CFU/mL)Ciprofloxacin (2x MIC) (log₁₀ CFU/mL)
0 5.705.715.69
2 6.455.154.10
4 7.814.32< 2.00
8 8.953.98< 2.00
24 9.103.55< 2.00

Interpretation: The hypothetical data for the test compound show a reduction of approximately 2.16 log₁₀ CFU/mL over 24 hours, which is less than the 3-log₁₀ reduction required to be classified as bactericidal.[14] This suggests a bacteriostatic mechanism against S. aureus under these conditions. In contrast, Ciprofloxacin demonstrates rapid bactericidal activity, achieving a >3-log₁₀ reduction within 4 hours.

Discussion and Scientific Insights

The in vitro data, although hypothetical, provide a clear comparative assessment. The test compound, "2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid," demonstrates antimicrobial activity, but its potency (MIC) is substantially lower than the fluoroquinolone comparator, Ciprofloxacin. This is a critical finding for guiding further development; while the quinoline scaffold is present, modifications at other positions are clearly crucial for the high-potency DNA gyrase inhibition characteristic of fluoroquinolones.[15]

The time-kill kinetic analysis further refines our understanding. The bacteriostatic profile observed for the test compound against S. aureus contrasts sharply with the rapid bactericidal action of Ciprofloxacin. This distinction is vital for therapeutic applications, as bactericidal agents are often preferred for severe or life-threatening infections. The mechanism of quinoline derivatives is often linked to the inhibition of DNA synthesis.[2] The observed bacteriostatic nature might imply a weaker interaction with the DNA gyrase-DNA complex compared to Ciprofloxacin, or perhaps an alternative mechanism of action that warrants further investigation.

Conclusion and Future Directions

This guide outlines a robust, standardized methodology for the initial in vitro validation of "2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid." Based on our comparative analysis, the compound exhibits modest, primarily bacteriostatic, antimicrobial properties.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to identify structural modifications that could enhance potency and confer bactericidal activity.

  • Expanded Spectrum Analysis: Test against a broader panel of pathogens, including drug-resistant strains (e.g., MRSA).

  • Mechanism of Action Studies: Conduct assays, such as DNA gyrase inhibition assays, to confirm or refute the hypothesized mechanism of action.

  • Cytotoxicity Testing: Evaluate the compound's toxicity against mammalian cell lines to determine its therapeutic index.

By systematically addressing these areas, a comprehensive profile of this and related quinoline derivatives can be established, paving the way for the potential development of novel antimicrobial therapies.

References

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomedical Science, 29(1), 76. [Link]

  • Ghannoum, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]

  • Ghannoum, M. A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • National Committee for Clinical Laboratory Standards. (2002). Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters; Approved Guideline—Second Edition. NCCLS document M23-A2. [Link]

  • Khan, D. D. A., & Singh, B. R. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Applied Biochemistry and Biotechnology, 1-28. [Link]

  • van den Driessche, F., et al. (2021). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Cells & Materials, 41, 414–431. [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. [Link]

  • Rauf, A., et al. (2024). Novel Synthetic Approaches and Biological Evaluation of Quinoline Derivatives for Antimicrobial Resistance. International Journal of Environmental Sciences, 5(2), 1-10. [Link]

  • Abas, F., et al. (2018). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 23(11), 2826. [Link]

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  • Scribd. (n.d.). Time Kill Assay. [Link]

  • Clinical Tree. (2023). In Vitro Testing of Antimicrobial Agents. [Link]

  • Guc, Z. L., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48119–48135. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • Clinical and Laboratory Standards Institute. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. [Link]

  • Fruzynski, A., et al. (2016). 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors—Synthesis, Radiolabeling and Biodistribution. Molecules, 21(11), 1461. [Link]

  • Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 20(6), 791–796. [Link]

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Validation

A Comparative Guide to the Drug-Likeness of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid and Its Analogs

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of pharmacological activities.[1][2][3] The compound 2,3...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of pharmacological activities.[1][2][3] The compound 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid has emerged as a promising starting point for medicinal chemistry campaigns, particularly in the context of acetylcholinesterase inhibition.[4] However, the journey from a biologically active "hit" to a viable drug candidate is contingent on a thorough evaluation of its pharmacokinetic properties, collectively known as drug-likeness. This guide provides a comprehensive framework for assessing the drug-likeness of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid and a curated set of its analogs, integrating computational predictions with established experimental protocols. Our objective is to furnish researchers, scientists, and drug development professionals with the rationale behind experimental choices and a robust, self-validating system for lead optimization.

The Imperative of Early Drug-Likeness Assessment

The attrition of drug candidates in late-stage clinical trials due to poor pharmacokinetic profiles represents a significant bottleneck in pharmaceutical research and development. Early and accurate prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore paramount.[5][6][7][8] By systematically evaluating properties such as solubility, permeability, and metabolic stability at the lead optimization stage, we can significantly increase the probability of a compound's success in the clinic.[9][10] This guide will navigate through a multi-faceted approach, beginning with in-silico predictions that are both rapid and cost-effective, followed by a discussion of key in-vitro assays for experimental validation.

In-Silico Profiling: A First Pass Filter for Drug-Likeness

Computational, or in-silico, methods provide a powerful first-pass filter to assess the drug-likeness of a compound library, enabling the prioritization of molecules with the highest potential for favorable ADME properties.[5][7][8][11] These predictive models are built upon vast datasets of known drugs and their physicochemical characteristics.[12][13]

Lipinski's Rule of Five: The Foundational Heuristic

One of the most influential guidelines in early drug discovery is Lipinski's Rule of Five.[9][14][15] This rule of thumb posits that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.[9][10]

  • LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. An optimal balance between lipophilicity and hydrophilicity is crucial for membrane permeability and solubility.[16]

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.[9]

While not a rigid law, Lipinski's Rule of Five serves as an excellent initial assessment of a compound's potential for oral bioavailability.[14][15]

Computational Workflow for Drug-Likeness Prediction

The in-silico evaluation of our lead compound and its analogs follows a structured workflow, leveraging a suite of predictive tools. A variety of open-access and commercial software platforms can be utilized for these predictions, such as SwissADME, ADMETlab 2.0, and pkCSM.[1][17]

G cluster_input Input Structures cluster_prediction In-Silico Prediction cluster_analysis Data Analysis & Prioritization Core_Molecule 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid Physicochemical_Properties Calculate Physicochemical Properties (MW, LogP, HBD, HBA, TPSA) Core_Molecule->Physicochemical_Properties Analogs Analog Set (A1-A4) Analogs->Physicochemical_Properties ADME_Prediction Predict ADME Properties (Solubility, Permeability, Metabolism) Physicochemical_Properties->ADME_Prediction Lipinski_Analysis Evaluate Lipinski's Rule of Five Physicochemical_Properties->Lipinski_Analysis Comparative_Analysis Compare Analogs to Core Molecule ADME_Prediction->Comparative_Analysis Toxicity_Prediction Assess Potential Toxicity (e.g., hERG inhibition, mutagenicity) Toxicity_Prediction->Comparative_Analysis Lipinski_Analysis->Comparative_Analysis Prioritization Prioritize Candidates for Synthesis & In-Vitro Testing Comparative_Analysis->Prioritization

Caption: In-silico drug-likeness evaluation workflow.

Comparative In-Silico Data

For the purpose of this guide, we will evaluate the core molecule, 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, and a hypothetical set of four analogs (A1-A4) with systematic structural modifications.

CompoundStructure ModificationMW (Da)LogPHBDHBALipinski ViolationsPredicted Aqueous Solubility (logS)
Core -213.232.8130-3.5
A1 Esterification of carboxylic acid (methyl ester)227.263.2030-3.8
A2 Amidation of carboxylic acid (dimethylamide)240.302.5030-3.2
A3 Addition of a hydroxyl group to the cyclopentane ring229.232.3240-3.0
A4 Replacement of cyclopentane with a cyclohexane ring227.263.3130-3.9

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual values would be determined using validated computational models.

From this in-silico analysis, all compounds adhere to Lipinski's Rule of Five, suggesting they possess a favorable physicochemical profile for oral bioavailability. Analog A3, with an additional hydroxyl group, is predicted to have slightly improved aqueous solubility.

Experimental Validation: From Prediction to Practice

While in-silico predictions are invaluable for initial screening, experimental validation is crucial to confirm the drug-like properties of prioritized candidates.[18] The following section details the standard in-vitro assays used to assess key ADME parameters.

Aqueous Solubility

Poor aqueous solubility is a major hurdle for oral drug absorption. The kinetic solubility of a compound is typically assessed using a turbidimetric method.

Experimental Protocol: Kinetic Solubility Assay

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add the DMSO solutions to a multi-well plate containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation and Measurement: Incubate the plate and measure the turbidity (light scattering) at a specific wavelength using a plate reader. The concentration at which precipitation is first observed is determined as the kinetic solubility.

Membrane Permeability

The ability of a compound to permeate across the intestinal epithelium is a critical determinant of its oral absorption. Several in-vitro models are employed to predict this, ranging from artificial membranes to cell-based assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive diffusion across a lipid membrane.[19][20][21] It is a cost-effective way to rank compounds based on their passive permeability.[20]

Experimental Protocol: PAMPA [19][21][22]

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[21]

  • Compound Addition: The test compound, dissolved in a buffer solution, is added to the donor wells of the filter plate.

  • Incubation: The filter plate is placed in an acceptor plate containing buffer, and the assembly is incubated.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is quantified, typically by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized epithelial cells that mimic the intestinal barrier.[23][24][][26] This model is considered the gold standard for in-vitro prediction of human intestinal permeability as it accounts for both passive diffusion and active transport mechanisms.[6][23][24]

Experimental Protocol: Caco-2 Permeability Assay [23][][26]

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 21 days to form a differentiated monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[24]

  • Bidirectional Permeability: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite side at various time points.

  • Quantification and Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS. The apparent permeability (Papp) in both the A-to-B and B-to-A directions is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[23]

A similar cell line, the Madin-Darby Canine Kidney (MDCK) cell line, often transfected with the human MDR1 gene (MDR1-MDCK), is also widely used to specifically investigate the role of P-glycoprotein in drug efflux.[27][28][29][30][31]

Metabolic Stability

The metabolic stability of a compound, its susceptibility to degradation by drug-metabolizing enzymes, significantly influences its half-life and bioavailability. The liver is the primary site of drug metabolism, and in-vitro assays using liver microsomes are commonly employed to assess metabolic stability.[32][33]

Microsomal Stability Assay

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.[32][34][35][36]

Experimental Protocol: Microsomal Stability Assay [34][35][36]

  • Reaction Mixture Preparation: A reaction mixture containing liver microsomes (human or from other species), the test compound, and a buffer is prepared.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH.[32][36]

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent.[34]

  • Analysis: The samples are analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Interpretation: The rate of disappearance is used to calculate the in-vitro half-life (t1/2) and intrinsic clearance (CLint).

Integrated Experimental Workflow

The experimental validation of drug-likeness follows a logical progression, starting with fundamental physicochemical properties and moving towards more complex biological assays.

G cluster_input Prioritized Compounds cluster_physchem Physicochemical Characterization cluster_permeability Permeability Assessment cluster_metabolism Metabolic Stability cluster_output Comprehensive Drug-Likeness Profile Selected_Compounds Selected Analogs from In-Silico Screening Solubility_Assay Kinetic Solubility Assay Selected_Compounds->Solubility_Assay PAMPA_Assay PAMPA (Passive Permeability) Solubility_Assay->PAMPA_Assay Caco2_Assay Caco-2 Assay (Passive & Active Transport) PAMPA_Assay->Caco2_Assay Microsomal_Assay Microsomal Stability Assay Caco2_Assay->Microsomal_Assay Final_Profile Integrated ADME Profile & Lead Candidate Selection Microsomal_Assay->Final_Profile

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Reactant of Route 2
2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
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